molecular formula C13H19NO3 B1352937 Tert-butyl 2-hydroxy-2-phenylethylcarbamate CAS No. 67341-07-5

Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Cat. No.: B1352937
CAS No.: 67341-07-5
M. Wt: 237.29 g/mol
InChI Key: FSRZPRRAZVZKFE-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-phenylethylcarbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRZPRRAZVZKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431203, DTXSID10986604
Record name tert-butyl 2-hydroxy-2-phenylethylcarbamate
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Record name tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate
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Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67341-07-5, 67341-01-9
Record name tert-butyl 2-hydroxy-2-phenylethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate
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Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate (CAS No. 67341-07-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate, with the Chemical Abstracts Service (CAS) number 67341-07-5, is a chiral organic compound of significant interest in the realms of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a carbamate-protected amine and a secondary benzylic alcohol, makes it a valuable building block for the synthesis of more complex molecules, particularly pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 67341-07-5,
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Appearance White solid
IUPAC Name tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate

Synthesis of Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate

The synthesis of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate typically involves two key steps: the formation of the amino alcohol backbone and the subsequent protection of the amine group with a tert-butyloxycarbonyl (Boc) group.

Synthetic Workflow

cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Boc Protection Styrene_Oxide Styrene Oxide Amino_Alcohol 2-Amino-1-phenylethanol Styrene_Oxide->Amino_Alcohol Nucleophilic Ring Opening Ammonia Ammonia (or amine source) Ammonia->Amino_Alcohol Target_Compound tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate Amino_Alcohol->Target_Compound N-Acylation Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Target_Compound

Caption: General synthetic workflow for tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate, based on established methods for the Boc protection of amino alcohols.[1]

Materials:

  • 2-Amino-1-phenylethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-1-phenylethanol (1.0 equivalent) in dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate.

Expert Insight: The use of triethylamine is crucial to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.

Applications in Drug Development and Organic Synthesis

Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds. The Boc-protected amine allows for selective modification of the hydroxyl group or other parts of the molecule without interference from the nucleophilic amine.

Role as a Chiral Building Block

The presence of a stereocenter at the carbon bearing the hydroxyl and phenyl groups makes this compound a key precursor for the enantioselective synthesis of drugs. Chiral resolution or asymmetric synthesis of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate provides access to enantiomerically pure compounds, which is often a critical requirement for therapeutic efficacy and safety.

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, derivatives of this carbamate have been investigated for their potential as anti-inflammatory agents.[2] The general structure is also found in compounds designed to interact with biological targets where the specific spatial arrangement of the phenyl and hydroxyl groups is important for binding.

Serotonin Reuptake Inhibition

There is evidence to suggest that tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate itself may possess biological activity as a serotonin reuptake inhibitor.[3] By blocking the serotonin transporter, it can increase the concentration of serotonin in the synaptic cleft, a mechanism of action common to many antidepressant medications. This suggests its potential as a lead compound for the development of new therapeutics for depressive disorders.

Characterization

Accurate characterization of tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is essential to confirm its identity and purity. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, multiplets for the protons of the ethyl chain, a broad singlet for the amine proton, a doublet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.

  • ¹³C NMR: Expected signals would include a quaternary carbon and a methyl carbon for the tert-butyl group, two carbons for the ethyl chain, and signals for the aromatic carbons of the phenyl group.

Conclusion

Tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate is a fundamentally important molecule in synthetic and medicinal chemistry. Its utility as a protected chiral amino alcohol provides a reliable and versatile platform for the construction of complex, high-value molecules. The insights into its potential biological activity as a serotonin reuptake inhibitor further underscore its significance in drug discovery and development. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers and scientists working with this compound.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Med Chem Res26, 1333–1344 (2017).
  • Supporting Information for "A mild and efficient method for the N-tert-butoxycarbonylation of amines". Beilstein J. Org. Chem.2012, 8, 1866-1872.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 169.
  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 84, 113.
  • Loontjes, J. A., et al. (1950). Carbamic acid, tert-butyl ester. Organic Syntheses, 30, 18.
  • Pittelkow, M., et al. (2004). A Simple and Efficient Method for the Preparation of Mono-Carbamate-Protected Diamines. Synthesis, 2004(13), 2195-2202.

Sources

An In-depth Technical Guide to Tert-butyl 2-hydroxy-2-phenylethylcarbamate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 2-hydroxy-2-phenylethylcarbamate, a pivotal chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and strategic applications.

Introduction: Unveiling a Versatile Chiral Intermediate

This compound, often referred to in literature and commercial catalogs by synonyms such as N-Boc-phenylglycinol, is a carbamate-protected amino alcohol. Its structure features a phenyl group and a primary alcohol adjacent to a stereogenic center, with the amine functionality masked by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in the synthesis of complex, enantiomerically pure molecules.

The Boc protecting group is of particular importance; it is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, yet can be readily removed under mild acidic conditions.[1] This chemical orthogonality is a cornerstone of modern multi-step organic synthesis, allowing for the selective manipulation of other functional groups within a molecule. The inherent chirality of this compound, derived from its precursor, phenylglycinol, enables its use as a chiral auxiliary or as a direct precursor to enantiopure pharmaceutical agents and other high-value chemical entities.[2]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below. It is important to note that while the racemic form is available, the enantiomerically pure forms, (R)- and (S)-tert-butyl 2-hydroxy-2-phenylethylcarbamate, are more commonly employed in stereoselective synthesis.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉NO₃[3][4]
Molecular Weight 237.29 g/mol [3][4]
Appearance White to off-white solid/crystals[3][4]
CAS Number (Racemic) 67341-01-9PubChem CID: 5050210
CAS Number (R)-enantiomer 102089-74-7[4]
CAS Number (S)-enantiomer 117049-14-6Aldlab Chemicals
Melting Point (R)-enantiomer 137-139 °C[4]
Melting Point (S)-enantiomer 136-140 °CChem-Impex
Optical Rotation (R)-enantiomer [α]¹⁹/D −38°, c = 1 in chloroform[4]
Optical Rotation (S)-enantiomer [α]¹⁹/D +37°, c = 1 in chloroform[3]

Synthesis of this compound

The synthesis of this compound is fundamentally a protection reaction of the amino group of 2-amino-1-phenylethanol (phenylglycinol). The choice of the Boc protecting group is strategic, providing a robust yet easily removable shield for the amine. The most common and efficient method for this transformation involves the use of di-tert-butyl dicarbonate (Boc₂O).

The causality behind this choice of reagent lies in its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and carbon dioxide), which are easily removed from the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby facilitating the nucleophilic attack on the Boc anhydride.

Below is a detailed, step-by-step protocol for the synthesis of the (S)-enantiomer, adapted from a robust procedure published in Organic Syntheses. This self-validating system ensures high yield and purity of the final product.

Experimental Protocol: Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This protocol is based on the Boc protection of (S)-phenylglycinol. A similar procedure can be followed using racemic or (R)-phenylglycinol to obtain the corresponding products.

Materials and Reagents:

  • (S)-(+)-2-Phenylglycinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(+)-2-phenylglycinol (1.0 eq) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes. The causality for the slow addition is to control the exothermicity of the reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This step is crucial to remove any unreacted acidic species and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Phenylglycinol (S)-Phenylglycinol Reaction Reaction at Room Temp (12-18h) Phenylglycinol->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Et3N Triethylamine (Et₃N) Et3N->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Quench Purification Flash Chromatography Workup->Purification Crude Product FinalProduct Tert-butyl (S)-2-hydroxy- 2-phenylethylcarbamate Purification->FinalProduct Pure Product Strecker_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Final Products Aldehyde R-CHO Prochiral Aldehyde Imine Chiral Imine Diastereoselective Control Aldehyde:f0->Imine:f0 Auxiliary Chiral Auxiliary (derived from Phenylglycinol) Auxiliary:f0->Imine:f0 Cyanide TMSCN Cyanide Source Aminonitrile Diastereomeric Aminonitrile Cyanide Addition Cyanide:f0->Aminonitrile:f0 Imine:f0->Aminonitrile:f0 Diastereoselective Addition AminoAcid Enantiopure α-Amino Acid Target Molecule Aminonitrile:f0->AminoAcid:f0 Hydrolysis & Auxiliary Removal RecoveredAux Recovered Auxiliary Aminonitrile:f0->RecoveredAux:f0

Caption: Role of a phenylglycinol-derived chiral auxiliary in Strecker synthesis.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant strategic importance in the field of organic synthesis. Its robust Boc-protected amine and versatile hydroxyl group, combined with its inherent chirality, make it an invaluable tool for the construction of complex, enantiomerically pure molecules. The well-established synthetic protocols and clear analytical characterization provide a solid foundation for its use in both academic research and industrial drug development. As the demand for stereochemically defined pharmaceuticals continues to grow, the role of such chiral building blocks will undoubtedly become even more critical.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

"Tert-butyl 2-hydroxy-2-phenylethylcarbamate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chiral intermediate in pharmaceutical and organic synthesis. We will delve into the prevalent synthetic pathway, provide a detailed experimental protocol, and discuss the underlying chemical principles that govern the reaction, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Strategic Importance

This compound is a carbamate-protected amino alcohol. The presence of both a hydroxyl group and a protected amine on a chiral scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile, acid-labile removal.[1][2] This allows for selective manipulation of other functional groups within a molecule.

This document serves as a self-validating system for researchers, providing not just the "how" but the critical "why" behind each procedural step, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Core Synthesis Pathway: N-Boc Protection

The most direct and widely employed method for synthesizing this compound is the protection of the primary amino group of a precursor, 2-amino-1-phenylethanol, using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[3][4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-amino-1-phenylethanol attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxy group and a molecule of carbon dioxide to yield the stable N-Boc protected product.

The use of a base is common to deprotonate the amine, increasing its nucleophilicity, and to neutralize the carbamic acid intermediate, driving the reaction to completion. While various bases can be used, 4-(Dimethylamino)pyridine (DMAP) is often employed as a catalyst due to its ability to form a highly reactive N-acylpyridinium intermediate with Boc anhydride, which is then more susceptible to nucleophilic attack by the amine.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_products Product Reactant_Amine 2-Amino-1-phenylethanol Product This compound Reactant_Amine->Product  Base (e.g., Et₃N)  Solvent (e.g., THF)  0°C to RT Reactant_Boc Di-tert-butyl dicarbonate (Boc₂O) Reactant_Boc->Product

Caption: General reaction scheme for Boc protection.

Enantioselectivity

The target molecule possesses a chiral center at the carbon bearing the hydroxyl group. The synthesis of a specific enantiomer, such as (R)- or (S)-tert-butyl 2-hydroxy-2-phenylethylcarbamate, is readily achieved by selecting the corresponding enantiomerically pure starting material, (R)-2-amino-1-phenylethanol or (S)-2-amino-1-phenylethanol. The Boc protection reaction itself proceeds with retention of configuration at the stereocenter. For more complex applications, advanced methods like enzymatic kinetic resolution of the racemic carbamate can be employed to separate enantiomers.[5]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the N-tert-butoxycarbonylation of amino alcohols.[6][7]

Materials and Reagents
CompoundMolar Mass ( g/mol )EquivalentsAmountMoles (mmol)
2-Amino-1-phenylethanol137.181.05.00 g36.4
Di-tert-butyl dicarbonate (Boc₂O)218.251.18.75 g40.1
Triethylamine (Et₃N)101.191.26.1 mL43.7
Tetrahydrofuran (THF), anhydrous--100 mL-
Deionized Water--100 mL-
Diethyl Ether--150 mL-
Brine (sat. NaCl solution)--50 mL-
Magnesium Sulfate (MgSO₄), anhydrous--~10 g-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 5.00 g (36.4 mmol) of 2-amino-1-phenylethanol in 100 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add 6.1 mL (43.7 mmol) of triethylamine to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Boc Anhydride Addition: Dissolve 8.75 g (40.1 mmol) of di-tert-butyl dicarbonate in 20 mL of THF. Add this solution dropwise to the cooled amine solution over 30 minutes using a pressure-equalizing dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, add 80 mL of deionized water to the flask and stir vigorously for 20 minutes.[8] Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.[8]

  • Washing: Combine the organic layers and wash with 50 mL of brine.[8]

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a hexane/dichloromethane mixture to afford the title compound as a white solid.[8] A yield of over 90% can be expected.[6]

Workflow A Dissolve Amino Alcohol & Triethylamine in THF B Cool to 0°C A->B C Add Boc₂O Solution Dropwise B->C D Stir at RT for 12-18h C->D E Quench with Water & Extract with Et₂O D->E F Wash Organic Layer with Brine E->F G Dry over MgSO₄ & Filter F->G H Concentrate under Reduced Pressure G->H I Purify by Recrystallization H->I

Caption: Experimental workflow for the synthesis.

Self-Validation and Trustworthiness

  • Choice of Reagent: Boc anhydride is the reagent of choice due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.[3] Alternative reagents like tert-butyl chloroformate are more hazardous.

  • Solvent Selection: Anhydrous THF is an excellent solvent as it dissolves both the polar starting material and the nonpolar reagent, creating a homogeneous reaction environment.

  • Temperature Control: The initial cooling to 0 °C helps to moderate the exothermic reaction and minimize potential side reactions.

  • Workup Logic: The aqueous workup is designed to remove the triethylamine hydrochloride salt and any excess water-soluble reagents. The brine wash helps to remove residual water from the organic phase before the final drying step, ensuring the purity of the final product.

Conclusion

The synthesis of this compound via N-Boc protection of 2-amino-1-phenylethanol is a robust, high-yielding, and reliable procedure suitable for both academic and industrial research settings. By understanding the rationale behind each step, from reagent selection to the workup procedure, researchers can confidently execute this synthesis and adapt it as needed for their specific applications.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Mosa, F., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • National Institutes of Health. (2016, February 1). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 2-hydroxy-2-phenylethylcarbamate: A Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 2-hydroxy-2-phenylethylcarbamate is a valuable chiral building block in organic synthesis. While not recognized for a direct pharmacological mechanism of action, its utility lies in its role as a protected form of the biologically relevant scaffold, 2-amino-1-phenylethanol. This guide provides an in-depth analysis of its chemical properties, stereochemistry, and its "mechanism of utility" in the synthesis of complex molecules. We will explore the function of the tert-butoxycarbonyl (Boc) protecting group, methods for its introduction and removal, and its application in facilitating stereoselective transformations. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who wish to leverage this versatile intermediate in their synthetic strategies.

Introduction: A Molecule of Synthetic Importance

This compound, a derivative of 2-amino-1-phenylethanol, is a key intermediate in the synthesis of a variety of more complex chemical entities[1]. The parent compound, 2-amino-1-phenylethanol, is an analog of norepinephrine and exhibits cardiovascular activity[2][3]. Its derivatives have been investigated for various therapeutic effects, including antimalarial activity[2]. The introduction of a tert-butoxycarbonyl (Boc) group to the nitrogen atom of 2-amino-1-phenylethanol yields this compound, a modification that temporarily masks the reactivity of the amine. This protection strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of the molecule.

The significance of this compound is further amplified by its chirality. The presence of a stereocenter at the carbon bearing the hydroxyl group allows for its use as a chiral building block, enabling the synthesis of enantiomerically pure target molecules. Chiral auxiliaries and building blocks are crucial in modern drug development, as the stereochemistry of a drug molecule is often critical to its efficacy and safety[][5].

This guide will delve into the chemical principles that underpin the utility of this compound, focusing on its role and "mechanism" within the context of synthetic chemistry rather than a direct biological interaction.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The primary function of the this compound lies in the protective nature of the Boc group. The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.

Mechanism of Protection

The introduction of the Boc group is typically achieved by reacting the free amine of 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc)₂O or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)[6]. This reaction results in the formation of a carbamate linkage, which is significantly less nucleophilic and basic than the parent amine.

The stability of the Boc group can be attributed to the steric hindrance provided by the bulky tert-butyl group and the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This delocalization reduces the electron density on the nitrogen, thereby diminishing its reactivity.

Mechanism of Deprotection

The removal of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. This process regenerates the free amine, which can then participate in subsequent synthetic steps.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Protected_Amine R-NHBoc Amine->Protected_Amine Base Boc_Anhydride (Boc)₂O Boc_Anhydride->Protected_Amine Protected_Amine2 R-NHBoc Protonated_Carbonyl R-NH-C(=O⁺H)-O-tBu Protected_Amine2->Protonated_Carbonyl H⁺ Carbamic_Acid R-NH-COOH Protonated_Carbonyl->Carbamic_Acid - (CH₃)₃C⁺ tBu_Cation (CH₃)₃C⁺ Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine Decarboxylation

Figure 1: General workflow for the protection and deprotection of an amine with a Boc group.

Synthesis and Chemical Properties

This compound is synthesized from 2-amino-1-phenylethanol. The reaction conditions can be optimized to achieve high yields of the desired product.

Synthetic Protocol

A general procedure for the synthesis of this compound involves the following steps:

  • Dissolve 2-amino-1-phenylethanol in a suitable solvent, such as a mixture of dioxane and water or tetrahydrofuran (THF).

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₉NO₃[7]
Molecular Weight 237.29 g/mol [7]
Appearance White to off-white solid
Melting Point Varies by isomerN/A
Solubility Soluble in many organic solventsN/A

Applications in Asymmetric Synthesis

The true value of this compound is realized in its application as a chiral building block for the synthesis of more complex, enantiomerically pure molecules. The presence of the hydroxyl and protected amine groups allows for a variety of subsequent chemical transformations.

As a Chiral Precursor

The chiral center in this compound can be used to induce stereoselectivity in subsequent reactions. For example, the hydroxyl group can be used to direct the stereochemical outcome of reactions on adjacent carbons.

Synthesis of Biologically Active Molecules

The 2-amino-1-phenylethanol scaffold is present in numerous biologically active compounds. By using the Boc-protected form, chemists can build upon this scaffold to synthesize derivatives with potential therapeutic applications. For instance, derivatives of this core structure have been explored for their anti-inflammatory properties[8]. While the specific compound of interest in that study was different, it highlights the utility of the general structure in medicinal chemistry.

G Start 2-Amino-1-phenylethanol Protected This compound Start->Protected Boc Protection Modified Modification of Hydroxyl or Phenyl Group Protected->Modified Further Synthesis Deprotected Deprotection of Boc Group Modified->Deprotected Acid Treatment Final_Product Complex Chiral Molecule Deprotected->Final_Product Final Synthetic Steps

Figure 2: A generalized synthetic workflow utilizing this compound.

Metabolism of the tert-Butyl Group

While this compound itself is not a drug, it is important for drug development professionals to understand the potential metabolic fate of the structural motifs they employ. The tert-butyl group, while generally robust, can be a site of metabolism by cytochrome P450 enzymes (CYPs)[9]. In various drugs, the tert-butyl group can undergo hydroxylation, which can lead to metabolites with altered activity or clearance profiles[9]. This is a crucial consideration when designing new drug candidates that incorporate this feature.

Conclusion

This compound is a prime example of a molecule whose significance is defined by its utility in chemical synthesis rather than a direct biological effect. Its "mechanism of action" is, in essence, a "mechanism of utility" as a protected and chiral building block. By understanding the principles of the Boc protecting group and the stereochemical information embodied in this molecule, researchers can effectively employ it to construct complex and potentially therapeutic molecules. The strategic use of such intermediates is a cornerstone of modern synthetic and medicinal chemistry, enabling the efficient and stereoselective production of novel chemical entities.

References

  • PubChem. (n.d.). (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate.
  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.
  • Fluorochem. (n.d.). Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate.
  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).
  • BOC Sciences. (n.d.). Other Chiral Auxiliaries.
  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • MedchemExpress.com. (n.d.). 2-Amino-1-phenylethanol | Endogenous Metabolite.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Pharmaffiliates. (n.d.). tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)carbamate.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Sigma-Aldrich. (n.d.). tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate.
  • Pharmacompass. (n.d.). Tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.
  • Chem-Impex. (n.d.). 2-Amino-1-phenylethanol.
  • Pharmaffiliates. (n.d.). CAS No : 1044935-95-6 | Product Name : tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)carbamate.
  • Chemicalbook. (n.d.). tert-butyl N-[(2S)-2-hydroxy-2-(4-hydroxy-3-nitro-phenyl)ethyl]carbamate.
  • A2B Chem. (n.d.). 67341-01-9 | tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.
  • PubChem. (n.d.). tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate.
  • BroadPharm. (n.d.). tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9.
  • Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs.
  • Wikipedia. (n.d.). Phenylethanolamine.
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"Tert-butyl 2-hydroxy-2-phenylethylcarbamate" spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical chiral building block in modern organic synthesis and pharmaceutical development. As a key intermediate, its structural integrity and purity are paramount. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental considerations for its thorough characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

This compound (Molecular Formula: C₁₃H₁₉NO₃, Molecular Weight: 237.29 g/mol ) features a phenyl ring, a secondary alcohol, and a tert-butoxycarbonyl (Boc) protecting group.[1][2] This combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification.

The structural analysis that follows relies on the specific spectroscopic signatures of each functional moiety. The numbering convention used for NMR assignments is presented in the diagram below.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the presence and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic, methine, methylene, and tert-butyl protons.

Quantitative Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H)7.20 - 7.40Multiplet5H
NH (Carbamate)~5.0 (broad)Singlet (broad)1H
CH (Methine)4.80 - 4.90Multiplet1H
OH (Alcohol)~2.5 (broad)Singlet (broad)1H
CH₂ (Methylene)3.60 - 3.75Multiplet2H
CH₃ (tert-Butyl)1.45Singlet9H
Note: Chemical shifts are typically reported in CDCl₃ and can vary based on solvent and concentration. Broad signals for NH and OH are due to chemical exchange and hydrogen bonding.
Experimental Protocol: ¹H NMR Acquisition

A robust protocol is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • For precise chemical shift referencing, the residual solvent peak (CDCl₃ at 7.26 ppm) is typically used.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

Spectral Interpretation
  • Aromatic Region (7.20-7.40 ppm): The multiplet corresponds to the five protons of the monosubstituted phenyl ring.

  • Methine Proton (4.80-4.90 ppm): This proton (CH-N) is deshielded by the adjacent nitrogen and phenyl group. Its multiplicity arises from coupling to the neighboring CH₂ and NH protons.

  • Methylene Protons (3.60-3.75 ppm): These diastereotopic protons are adjacent to the hydroxyl group and the chiral center, resulting in a complex multiplet.

  • tert-Butyl Protons (1.45 ppm): The nine equivalent protons of the Boc group appear as a sharp singlet, a characteristic signature for this protecting group.

  • Exchangeable Protons (NH, OH): The signals for the amine and hydroxyl protons are often broad and may not show clear coupling. Their chemical shifts are highly dependent on concentration, temperature, and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Quantitative Data
Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carbamate)~156
C-ipso (Aromatic)~140
C-ortho, C-meta, C-para (Aromatic)125 - 129
C (quaternary, tert-Butyl)~80
CH (Methine)~58
CH₂ (Methylene)~67
CH₃ (tert-Butyl)~28.5
Note: Chemical shifts are typically reported in CDCl₃.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure quantitative relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Spectral Interpretation

The ¹³C NMR spectrum confirms the carbon framework. The downfield signal around 156 ppm is characteristic of the carbamate carbonyl carbon. The quaternary carbon of the Boc group appears around 80 ppm, while the three equivalent methyl carbons resonate at approximately 28.5 ppm. The aromatic carbons appear in the typical 125-140 ppm range.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Quantitative Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300 (broad)O-H StretchAlcohol
~3350N-H StretchCarbamate
3100 - 3000C-H Stretch (sp²)Aromatic
2980 - 2850C-H Stretch (sp³)Aliphatic
~1690C=O StretchCarbamate
1600, 1495, 1455C=C StretchAromatic Ring
~1170C-O StretchEster/Alcohol
Experimental Protocol: FT-IR Acquisition
  • Technique Selection: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition (ATR):

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure.

    • Record the sample spectrum.

  • Instrument Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The instrument software automatically performs a background subtraction.

Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups. A broad band around 3300-3400 cm⁻¹ indicates the O-H stretching of the alcohol, likely broadened by hydrogen bonding. The N-H stretch of the carbamate is also present in this region. The strong, sharp absorption at ~1690 cm⁻¹ is the most prominent feature and is definitive for the carbamate C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Data (ESI-MS)
m/z ValueIon
238.14[M+H]⁺
260.13[M+Na]⁺
182.11[M+H - C₄H₈]⁺
164.09[M+H - C₄H₈ - H₂O]⁺
106.06[C₇H₈N]⁺
M refers to the neutral molecule C₁₃H₁₉NO₃.
Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

Fragmentation Analysis

Under ESI conditions, the protonated molecule [M+H]⁺ is readily formed. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group or the loss of water from the alcohol.

G M_H [M+H]⁺ m/z = 238 Frag1 [M+H - C₄H₈]⁺ m/z = 182 M_H->Frag1 - C₄H₈ Frag2 [M+H - Boc]⁺ m/z = 138 M_H->Frag2 - Boc group Frag3 [C₇H₈N]⁺ m/z = 106 Frag1->Frag3 - CO₂ - H₂O

Caption: Plausible ESI-MS fragmentation pathway.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, from the proton and carbon framework (NMR) to the identification of functional groups (IR) and confirmation of molecular weight and fragmentation (MS). The protocols and data interpretations presented in this guide serve as an authoritative reference for scientists, ensuring the quality and reliability of this important synthetic intermediate in research and development settings.

References

  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

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A Technical Guide to the Molecular Weight and Physicochemical Characterization of Tert-butyl Hydroxyphenylethyl Carbamate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 2-hydroxy-2-phenylethylcarbamate, a key organic compound utilized in pharmaceutical research and development. A critical point of ambiguity in nomenclature exists, leading to potential confusion with its structural isomer, tert-butyl 2-hydroxy-1-phenylethylcarbamate. This paper clarifies the distinct structures, provides definitive data on their shared molecular weight and formula, and outlines robust methodologies for their synthesis and analytical verification. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Nomenclature Disambiguation

Carbamate-protected amino alcohols are foundational building blocks in modern organic synthesis, particularly in the construction of chiral ligands and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of conditions and its facile removal under mild acidic treatment. The subject of this guide, "this compound," belongs to this critical class of compounds.

A significant challenge arises from its nomenclature, which can be easily confused with a closely related structural isomer. Both isomers share the identical molecular formula, C₁₃H₁₉NO₃ , and consequently, the same molecular weight.[1][2][3][4][5] This identity in mass necessitates the use of more sophisticated analytical techniques beyond simple mass determination to ensure the correct isomer is being utilized in a synthetic workflow.

The two key isomers are:

  • tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate : The carbamate is attached to the first carbon (C1) of the ethyl chain, while the hydroxyl and phenyl groups are on the second carbon (C2). This structure directly corresponds to the topic's IUPAC name.[3][6]

  • tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate : The carbamate and the phenyl group are attached to the first carbon (C1), with the hydroxyl group on the second carbon (C2). This isomer is widely known by its synonym, N-Boc-DL-Phenylglycinol, and is a common commercial reagent.[4]

Clarifying the specific isomer is paramount, as the spatial arrangement of functional groups dictates the molecule's reactivity, stereochemistry, and ultimate utility in a synthetic pathway.

G cluster_0 Isomer 1: tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate cluster_1 Isomer 2: tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate Isomer1 Isomer1 label1 IUPAC match for the topic name. Carbamate at C1, Phenyl at C2. Isomer2 Isomer2 label2 Commonly known as N-Boc-Phenylglycinol. Carbamate and Phenyl at C1.

Caption: Structural comparison of the two key isomers.

Core Physicochemical Properties

Despite their structural differences, the two isomers possess identical elemental compositions, leading to the same molecular weight. However, their physical properties, such as melting points, and their chemical identifiers are distinct. All quantitative data is summarized in the table below for clear comparison.

ParameterIsomer 1: ...N-(2-hydroxy-2-phenylethyl)carbamateIsomer 2: ...N-(2-hydroxy-1-phenylethyl)carbamate
IUPAC Name tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate[7]tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate[4]
Synonyms N/AN-Boc-DL-Phenylglycinol, Boc-DL-Phenylglycinol[4]
CAS Number 67341-07-5[7]67341-01-9 (racemate)[4][8], 102089-74-7 ((R)-isomer)[2]
Molecular Formula C₁₃H₁₉NO₃[3][6]C₁₃H₁₉NO₃[1][2][4]
Molecular Weight 237.29 g/mol 237.29 g/mol [1][2][4]
Monoisotopic Mass 237.13649 Da[6]237.13649347 Da[4]
Density (Predicted) ~1.1 g/cm³1.101 g/cm³[1]
Melting Point Data not readily available137-139 °C (for (R)-isomer)[1]

Expert Insight: The distinction between Molecular Weight (average isotopic mass) and Monoisotopic Mass (mass of the most abundant isotopes) is critical. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the experimentally observed value used to confirm the elemental composition with high precision.

Synthesis and Stereochemical Control

The synthesis of these carbamates typically involves the Boc-protection of the corresponding parent amino alcohol. The choice of starting material dictates which isomer is produced.

Expert Insight: The selection of the protecting group strategy is a critical decision in multi-step synthesis. The Boc group is introduced using Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This method is favored for its high yield and clean reaction profile, as the byproducts (t-butanol and CO₂) are volatile and easily removed. This avoids complex purification steps that could compromise the yield of the target molecule.

G start Parent Amino Alcohol (e.g., 2-amino-1-phenylethanol) reaction Boc-Protection Reaction (Stir at Room Temperature) start->reaction reagent Di-tert-butyl dicarbonate ((Boc)₂O) + Base (e.g., Triethylamine) reagent->reaction solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->reaction workup Aqueous Workup (Wash with aq. NaHCO₃, Brine) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (tert-butyl carbamate) purify->product

Caption: General workflow for Boc-protection synthesis.

Protocol: Synthesis of tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate

This protocol describes a representative synthesis for Isomer 2.

  • Preparation: To a solution of DL-2-phenylglycinol (1 eq.) in dichloromethane (DCM, ~0.2 M), add triethylamine (TEA, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise to the cooled mixture over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate.

Trustworthiness: This protocol is self-validating. The progress can be checked at step 3 using TLC, and the final product's purity and identity must be confirmed using the analytical methods described in the next section. For chiral applications, obtaining enantiomerically pure material is essential. Techniques like enzymatic kinetic resolution using lipases can be employed for efficient separation of enantiomers, offering a greener and more selective alternative to traditional chiral chromatography.[9]

Analytical Characterization and Verification

Confirming the molecular weight and distinguishing between isomers requires a multi-faceted analytical approach.

G cluster_0 Primary Verification cluster_1 Structural & Purity Confirmation cluster_2 Classical Verification ms Mass Spectrometry (MS) Confirms Molecular Weight (237.29) HRMS confirms Formula (C₁₃H₁₉NO₃) nmr NMR Spectroscopy (¹H, ¹³C) Distinguishes Isomers Confirms Structure ms->nmr Is MW correct? ea Elemental Analysis Confirms %C, %H, %N composition ms->ea hplc HPLC Analysis Determines Purity (%) nmr->hplc Is structure correct?

Caption: Integrated analytical workflow for compound validation.

Protocol: Molecular Weight Verification by Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a range of m/z 100-500.

  • Data Interpretation: The molecular weight is validated by observing specific ions. For a compound with a molecular weight of 237.29, the expected adducts are:

    • [M+H]⁺: m/z 238.14

    • [M+Na]⁺: m/z 260.13

    • [M+K]⁺: m/z 276.10

    • The observation of these adducts confirms the molecular mass of the compound.[6]

Expert Insight: While standard MS confirms the mass, it cannot differentiate the isomers. NMR spectroscopy is indispensable for this purpose. The proton environments in the two isomers are distinct. For Isomer 2 (...-1-phenylethyl...), the proton on the carbon bearing both the phenyl ring and the carbamate (the benzylic proton) will appear as a distinct multiplet. For Isomer 1 (...-2-phenylethyl...), the methylene protons adjacent to the carbamate will have a different chemical shift and coupling pattern compared to the single methine proton adjacent to the phenyl group. This provides unambiguous structural confirmation.

Applications in Research and Drug Development

Tert-butyl hydroxyphenylethyl carbamates are valuable intermediates. Their bifunctional nature (hydroxyl and protected amine) allows for sequential and site-selective modifications.

  • Chiral Auxiliaries: The enantiomerically pure forms serve as chiral building blocks for the asymmetric synthesis of more complex molecules.

  • Pharmaceutical Scaffolds: The phenylglycinol framework is present in numerous biologically active compounds. The Boc-protected intermediate allows for the elaboration of other parts of the molecule before the amine is deprotected for further functionalization.

  • Peptidomimetics: These compounds can be incorporated into peptide-like structures to improve stability and bioavailability.

The Boc group's strategic role is to mask the highly nucleophilic amine during reactions targeting the hydroxyl group, and it can be cleanly removed in the final steps of a synthesis to reveal the primary amine.

Conclusion

The molecular weight of this compound and its common isomer is definitively 237.29 g/mol , corresponding to the molecular formula C₁₃H₁₉NO₃ . This guide emphasizes that while molecular weight is a fundamental property, it is insufficient for complete characterization due to the existence of structural isomers. A rigorous analytical workflow, combining mass spectrometry for mass verification with NMR spectroscopy for structural elucidation, is essential for scientific integrity in research and development. The synthetic protocols and expert insights provided herein offer a robust framework for the effective handling and validation of this important class of chemical intermediates.

References

  • Title: tert-butyl N-[(1R)-2-hydroxy-1-phenyl-ethyl]carbamate - ChemBK Source: ChemBK URL: [Link]

  • Title: tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)carbamate | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: CAS No : 1044935-95-6 | Product Name : tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)carbamate | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate | C13H19NO3 | CID 9816137 - PubChem Source: PubChem URL: [Link]

  • Title: tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem Source: PubChem URL: [Link]

  • Title: Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate (C13H19NO3) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: Tert-butyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

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  • Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH Source: National Institutes of Health (NIH) URL: [Link]

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A Technical Guide to the Chiral Synthesis of tert-Butyl 2-Hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Enantiomerically pure β-amino alcohols are critical building blocks in modern pharmaceutical development, prized for their ability to introduce specific stereochemistry into complex active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview of the principal methodologies for the chiral synthesis of tert-butyl 2-hydroxy-2-phenylethylcarbamate, a versatile Boc-protected β-amino alcohol. We will conduct a comparative analysis of the two most prevalent and industrially scalable strategies: the asymmetric reduction of a prochiral ketone precursor and the enzymatic kinetic resolution of the corresponding racemate. This document is intended for researchers, chemists, and process development scientists, offering field-proven insights into experimental design, mechanistic principles, and practical execution to achieve high enantiopurity.

The Strategic Importance of Chiral β-Amino Alcohols

The precise three-dimensional arrangement of atoms within a drug molecule is paramount, often dictating its efficacy, safety, and pharmacological profile.[1] The 1,2-amino alcohol motif, particularly the phenyl-substituted scaffold, is a privileged structure found in numerous therapeutic agents. This compound serves as a key intermediate because the Boc (tert-butoxycarbonyl) protecting group provides a stable, yet readily cleavable, handle for the amine functionality, allowing for selective transformations at other molecular sites.[3] The ability to synthesize this compound in a specific enantiomeric form—either (R) or (S)—is crucial for constructing the desired stereocenter in the final API.[4]

Core Synthetic Strategies: A Comparative Analysis

Two primary pathways dominate the landscape for producing enantiopure this compound: asymmetric reduction and kinetic resolution. The choice between these methods often depends on factors such as catalyst availability, substrate scope, desired enantiomer, and economic viability at scale.

Asymmetric Reduction of Prochiral Ketones: The Catalyst-Controlled Approach

This is arguably the most elegant and atom-economical strategy. It involves the direct, stereoselective reduction of the prochiral ketone, tert-butyl 2-oxo-2-phenylethylcarbamate. The success of this transformation hinges on the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one alcohol enantiomer over the other.[5]

The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for the enantioselective reduction of ketones.[6] The catalyst is a chiral oxazaborolidine, typically derived from proline.[7][8]

The mechanism proceeds through a series of coordinated steps:

  • Catalyst-Borane Complexation: The stoichiometric reducing agent, typically borane-dimethyl sulfide (BMS) or borane-THF, coordinates to the Lewis-basic nitrogen atom of the CBS catalyst. This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom.[9][10]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic boron atom of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is dictated by the chiral environment of the catalyst.[6]

  • Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[9] This conformationally rigid transition state is the key to the high degree of enantioselectivity.

  • Product Release and Catalyst Turnover: After hydride transfer, the resulting alkoxyborane dissociates, and the CBS catalyst is regenerated to enter the next catalytic cycle. An acidic workup is required to hydrolyze the borate ester and liberate the chiral alcohol.[9]

CBS_Reduction_Workflow cluster_pre Catalyst Activation cluster_reaction Stereoselective Reduction cluster_post Product Formation CBS CBS Catalyst (Oxazaborolidine) CBS_BH3 Activated CBS-BH3 Complex CBS->CBS_BH3 + BH3 BH3 Borane (BH3) BH3->CBS_BH3 TS Diastereomeric Transition State CBS_BH3->TS Coordination Ketone Prochiral Ketone Ketone->TS Product_Complex Alkoxyborane Complex TS->Product_Complex Hydride Transfer Alcohol Chiral Alcohol Product Product_Complex->Alcohol Workup (H+) CBS_regen Regenerated CBS Catalyst Product_Complex->CBS_regen CBS_regen->CBS Turnover

Caption: Workflow for the CBS-catalyzed asymmetric reduction of a prochiral ketone.

Another powerful method is the Noyori asymmetric hydrogenation, which typically employs ruthenium catalysts bearing chiral diphosphine ligands like BINAP.[11][12] This method uses molecular hydrogen (H₂) as the reductant and is known for its high turnover numbers and excellent enantioselectivities for functionalized ketones.[11] The mechanism is believed to involve a metal-ligand bifunctional catalysis pathway where both the ruthenium center and the ligand participate in the hydrogen transfer.[5][13]

Enzymatic Kinetic Resolution (EKR): The Biocatalytic Approach

Kinetic resolution is a fundamentally different strategy. It starts with the racemic mixture of this compound. A chiral catalyst, in this case an enzyme, selectively reacts with one enantiomer faster than the other.[14]

Lipases, particularly Candida antarctica Lipase B (CAL-B), are highly effective biocatalysts for the kinetic resolution of secondary alcohols.[14][15] The process involves an enantioselective acylation (or transesterification).

The workflow is as follows:

  • Racemic Alcohol and Acyl Donor: The racemic alcohol is mixed with an acyl donor (e.g., vinyl acetate, ethyl acetate) in a suitable organic solvent.

  • Enantioselective Acylation: The lipase (e.g., CAL-B) selectively acylates one enantiomer (e.g., the (R)-alcohol) to form the corresponding ester. The other enantiomer (the (S)-alcohol) is left largely unreacted.

  • Separation: The reaction is stopped at or near 50% conversion. At this point, the mixture contains the acylated (R)-ester and the unreacted (S)-alcohol. These two compounds have different chemical properties and can be easily separated by standard chromatographic techniques.

  • Deprotection (if necessary): The ester can then be hydrolyzed to recover the pure (R)-alcohol.

The key advantage of EKR is the potential for achieving very high enantiomeric excess (>99%) for both the unreacted starting material and the acylated product.[15][16] The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), with values >200 being indicative of an excellent separation.[15]

EKR_Workflow Racemate Racemic Alcohol ((R)-OH + (S)-OH) Reaction Enantioselective Acylation Racemate->Reaction Enzyme Lipase (e.g., CAL-B) + Acyl Donor Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation ~50% Conversion S_Alcohol (S)-Alcohol (Unreacted) Separation->S_Alcohol R_Ester (R)-Ester (Product) Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-Alcohol (Recovered) Hydrolysis->R_Alcohol

Caption: General workflow for enzymatic kinetic resolution of a racemic alcohol.

Comparative Data Summary

The selection of a synthetic route is a data-driven decision. The following table summarizes typical performance metrics for the discussed methods.

Method Catalyst/Enzyme Typical Yield Typical Enantiomeric Excess (ee) Key Advantages Key Considerations
CBS Reduction (S)- or (R)-Me-CBS85-95%>98%High yield, excellent ee, predictable stereochemistry, catalytic.Requires stoichiometric borane, anhydrous conditions are critical.[9]
Noyori Hydrogenation Ru-BINAP complexes>90%>99%Very high ee, uses H₂ gas, high catalyst turnover.Requires pressure equipment, catalyst can be expensive.[11][12]
Enzymatic Resolution Candida antarctica Lipase B~45% (per enantiomer)>99%"Green" process, extremely high ee for both enantiomers, mild conditions.[15]Maximum theoretical yield is 50% for a single enantiomer, requires separation step.

Detailed Experimental Protocol: Asymmetric Synthesis via CBS Reduction

This section provides a representative, step-by-step protocol for the synthesis of (S)-tert-butyl 2-hydroxy-2-phenylethylcarbamate, starting from the synthesis of the ketone precursor.

Synthesis of the Prochiral Ketone Precursor: tert-Butyl 2-Oxo-2-phenylethylcarbamate

The precursor is readily synthesized from 2-aminoacetophenone hydrochloride and di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Setup: To a round-bottom flask, add 2-aminoacetophenone hydrochloride (1.0 eq), dichloromethane (DCM), and triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM. The Boc₂O reagent is versatile for amine protection.[3][17]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure ketone.

Asymmetric Reduction Protocol

Critical Note: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the borane reagent and catalyst deactivation.[9]

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under Argon, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1M solution in toluene.

  • Reaction Cooldown: Add anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M solution in THF, 0.6 eq) dropwise via syringe, maintaining the internal temperature below -15 °C. Stir for 10 minutes to allow for catalyst-borane complex formation.

  • Substrate Addition: Add a solution of tert-butyl 2-oxo-2-phenylethylcarbamate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Work-up and Purification: Allow the mixture to warm to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with 1M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography to yield the (S)-enantiomer.

Analytical Validation
  • Structural Confirmation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Enantiomeric Excess (ee) Determination: The ee is the most critical parameter and is determined using chiral High-Performance Liquid Chromatography (HPLC).[18] A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® or CHIRALCEL®) is typically used with a mobile phase consisting of a hexane/isopropanol mixture.[19][20] The two enantiomers will exhibit different retention times, and the ee can be calculated from the relative peak areas.

Conclusion and Future Outlook

The chiral synthesis of this compound is a well-established field with highly reliable and scalable methods. The choice between asymmetric reduction and enzymatic resolution allows chemists to select a strategy that best fits their specific project needs, balancing factors like cost, atom economy, and available equipment. Asymmetric catalysis, particularly methods like the CBS reduction, offers a direct and high-yield route to a single enantiomer.[8] Concurrently, biocatalysis provides an environmentally benign alternative capable of producing both enantiomers with exceptional purity from a single racemic starting material.[15] Future advancements will likely focus on developing more sustainable catalysts with even higher turnover numbers and expanding the scope of biocatalytic reductions to further enhance the synthetic chemist's toolkit for producing these vital pharmaceutical intermediates.[4]

References

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  • Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. (n.d.). DC Fine Chemicals. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

  • Barros, H. V., et al. (2018). Enzymatic Kinetic Resolution of Tert-Butyl. Amanote Research. Available at: [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities. Nobel Lecture. Available at: [Link]

  • Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]

  • Asymmetric hydrogenation. (2023). In Wikipedia. Available at: [Link]

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (2019). ResearchGate. Available at: [Link]

  • Singh, V., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry - A European Journal. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Art of Chiral Synthesis: Utilizing tert-Butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2021). Semantic Scholar. Available at: [Link]

  • Corey–Itsuno reduction. (2023). In Wikipedia. Available at: [Link]

  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). (n.d.). ResearchGate. Available at: [Link]

  • Noyori, R. (2005). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. Available at: [Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2021). National Institutes of Health. Available at: [Link]

  • Asymmetric aza-Henry reaction of BOC-protected imines with zinc-FAM catalyst. (2015). ResearchGate. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]

  • (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate. (n.d.). PubChem. Available at: [Link]

  • Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses. Available at: [Link]

  • Rios-Lombardía, N., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts. Available at: [Link]

  • Manchado, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]

  • Uysal, F., & Yilmaz, E. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE. Available at: [Link]

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  • Szczęsna, B., & Szmigielska, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

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The Dual Role of Tert-butyl 2-hydroxy-2-phenylethylcarbamate in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 1,2-amino alcohols are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical industry where the stereochemistry of a molecule is often critical to its biological activity.[1] Tert-butyl (2-hydroxy-2-phenylethyl)carbamate, a derivative of the chiral amino acid phenylglycine, stands out as a versatile and highly valuable synthon. Its utility in asymmetric synthesis is twofold: it serves as a robust chiral building block , where its inherent stereocenter is permanently incorporated into the target molecule, and as a precursor to a powerful recoverable chiral auxiliary that directs the stereoselective formation of new chiral centers. This technical guide provides an in-depth exploration of these dual roles, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of its application for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of natural products, catalysts, and active pharmaceutical ingredients (APIs).[2] The precise spatial arrangement of the amine and alcohol functionalities is often the key to specific molecular recognition at biological targets like enzymes and receptors. Consequently, the development of efficient and highly stereoselective routes to these compounds is a central goal in chemical synthesis.[1]

Tert-butyl (2-hydroxy-2-phenylethyl)carbamate, often referred to in literature by its starting material, N-Boc-phenylglycinol, provides an excellent platform for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability across a range of reaction conditions while allowing for facile deprotection under acidic conditions.[] The molecule's inherent chirality, derived from the chiral pool, can be leveraged in two distinct and powerful ways, which will be the core focus of this guide.

Application as a Chiral Building Block: Permanent Incorporation of Stereochemistry

The most direct application of enantiopure tert-butyl 2-hydroxy-2-phenylethylcarbamate is as a chiral starting material where its stereocenter becomes a permanent part of the final molecular architecture. This strategy is particularly powerful when the 1-phenyl-2-aminoethanol backbone is a desired feature of the target molecule.

Causality of Application: Synthesis of Elagolix

A prominent, real-world example of this approach is in the synthesis of Elagolix, an FDA-approved oral GnRH antagonist for the treatment of endometriosis.[4][5] The synthesis strategically utilizes (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (derived from D-phenylglycinol) to introduce the required (R)-stereocenter at the phenylethyl side chain of the final drug molecule.

The synthetic logic rests on the activation of the primary hydroxyl group to create a good leaving group, facilitating a nucleophilic substitution (SN2) reaction with a uracil derivative. This key C-N bond-forming step proceeds with inversion of configuration if the hydroxyl were at a chiral center, but since it's a primary alcohol, the existing stereocenter at the adjacent carbon remains untouched and dictates the overall chirality of the fragment.

Experimental Workflow: Synthesis of the Elagolix Side Chain

The workflow involves two main transformations: activation of the alcohol and subsequent nucleophilic substitution.

workflow1 cluster_start Starting Material cluster_activation Activation Step cluster_intermediate Key Intermediate cluster_coupling Coupling Step cluster_product Coupled Product start (-)-N-Boc-D-α-phenylglycinol (tert-butyl (R)-(2-hydroxy-1-phenylethyl)carbamate) activation Mesylation (Methanesulfonyl Chloride, Base) start->activation Activate OH intermediate (R)-2-((tert-butoxycarbonyl)amino)- 2-phenylethyl methanesulfonate activation->intermediate Form Mesylate coupling SN2 Reaction (Uracil Derivative Nucleophile) intermediate->coupling Displace OMs product N-Alkylated Uracil Derivative (Elagolix Precursor) coupling->product

Caption: Synthetic workflow for Elagolix side-chain installation.

Detailed Protocol: Mesylation and Nucleophilic Substitution

This protocol is adapted from established synthetic routes for Elagolix.[5][6]

Step 1: Mesylation of (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate

  • Reaction Setup: Dissolve (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equiv.) or diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used in the next step without further purification.

Step 2: N-Alkylation of Uracil Derivative

  • Reaction Setup: To a solution of the uracil derivative (e.g., 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, 1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Addition of Mesylate: Add a solution of the crude (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate (1.1 equiv.) in DMF to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or HPLC for the formation of the product.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-alkylated product. The Boc group is removed in a subsequent step with an acid like methanesulfonic acid.[6]

Precursor to a Removable Chiral Auxiliary: The Oxazolidinone Strategy

While direct incorporation is efficient, the true versatility of this compound is realized when it is converted into a recoverable chiral auxiliary. The most common and powerful application in this context is its transformation into a chiral oxazolidinone .[2][7] This heterocyclic system, popularized by David Evans, is a cornerstone of asymmetric synthesis, enabling highly diastereoselective alkylation, aldol, and Michael addition reactions.[7][8]

The Logic of Stereocontrol with Phenyl-Substituted Oxazolidinones

The conversion of the 1,2-amino alcohol into an oxazolidinone creates a rigid, planar N-acyl imide system. The stereocenter originally from phenylglycinol (now at the C4 position of the oxazolidinone ring) bears a phenyl group that effectively shields one face of the enolate derived from the N-acyl group.

mechanism1 cluster_aux Chiral Auxiliary Formation cluster_reaction Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Recovery AminoAlcohol N-Boc-Phenylglycinol Oxazolidinone (4R)-4-phenyl- oxazolidin-2-one AminoAlcohol->Oxazolidinone Cyclization (e.g., phosgene deriv.) N_Acyl N-Acyl Oxazolidinone (Substrate) Oxazolidinone->N_Acyl N-Acylation Enolate Chelated Z-Enolate (Li+ or Na+) N_Acyl->Enolate Deprotonation (e.g., LDA, NaHMDS) TS Transition State (Electrophile attacks less hindered face) Enolate->TS Electrophile (R-X) Addition Product Alkylated Product (New Stereocenter) TS->Product Cleavage Hydrolysis / Reduction (e.g., LiOH/H₂O₂, LiBH₄) Product->Cleavage FinalProduct Chiral Carboxylic Acid, Alcohol, or Amide Cleavage->FinalProduct RecoveredAux Recovered (4R)-4-phenyloxazolidin-2-one Cleavage->RecoveredAux

Sources

Methodological & Application

Application Notes and Protocols: Synthesis, Purification, and Characterization of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-hydroxy-2-phenylethylcarbamate, also known as N-Boc-2-amino-1-phenylethanol, is a valuable chiral building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective reactions at the hydroxyl group.[1][2][3] The Boc group is stable under a wide range of non-acidic conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses.[4][5][6] This application note provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, a key intermediate in the synthesis of various pharmaceutical agents and chiral ligands.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc anhydride).[2][7] This reaction is a standard procedure for the protection of primary amines.[5][8]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[8][9][10] While the reaction can proceed without a base, the addition of a mild base like triethylamine can accelerate the reaction by deprotonating the protonated amine intermediate.[8][9]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
2-Amino-1-phenylethanolC₈H₁₁NO137.1810.0 g0.073 mol
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2517.5 g0.080 mol
Triethylamine (Et₃N)C₆H₁₅N101.1911.1 mL0.080 mol
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated aq. NaHCO₃--100 mL-
Saturated aq. NaCl (Brine)--100 mL-
Anhydrous MgSO₄MgSO₄120.37--

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanol (10.0 g, 0.073 mol) and dissolve it in dichloromethane (200 mL).

  • Addition of Base: Add triethylamine (11.1 mL, 0.080 mol) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Cool the flask in an ice bath to 0 °C. Slowly add di-tert-butyl dicarbonate (17.5 g, 0.080 mol) portion-wise over 15 minutes. Caution: Carbon dioxide gas is evolved during the addition; ensure adequate ventilation and do not run the reaction in a closed system.[9][10]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up:

    • Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 100 mL of saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Safety Precautions:

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.[11][12][13] It is also fatal if inhaled.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13][14]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin and eyes.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.[15]

Protocol 1: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Column Chromatography

  • Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.[16]

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.29 g/mol [17][18]
AppearanceWhite solid
Melting Point94-96 °C

Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm) IR (KBr, cm⁻¹)
7.39 – 7.26 (m, 5H, Ar-H)156.2 (C=O)3350 (O-H)
5.10 (br s, 1H, NH)141.8 (Ar-C)3280 (N-H)
4.88 (m, 1H, CH-OH)128.5 (Ar-CH)2975 (C-H)
3.75 (m, 2H, CH₂)127.6 (Ar-CH)1685 (C=O)
2.50 (br s, 1H, OH)125.8 (Ar-CH)1520 (N-H bend)
1.45 (s, 9H, C(CH₃)₃)79.8 (C(CH₃)₃)1170 (C-O)
74.5 (CH-OH)
57.0 (CH-NH)
28.4 (C(CH₃)₃)

Note: NMR data is predicted based on typical chemical shifts for similar structures and should be confirmed by experimental data.[19][20]

Workflow Diagrams

Synthesis Workflow

Synthesis reagents 2-Amino-1-phenylethanol Di-tert-butyl dicarbonate Triethylamine Dichloromethane reaction Reaction at 0 °C to RT (12-18 h) reagents->reaction workup Work-up (NaHCO₃, Brine) reaction->workup crude Crude Product workup->crude

Caption: Synthesis of this compound.

Purification Workflow

Purification cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_input Crude Product decision Choose Method crude_input->decision recrystallization Dissolve in hot Ethyl Acetate Add Hexane Cool and Filter decision->recrystallization Solid chromatography Silica Gel Column Elute with Ethyl Acetate/Hexane decision->chromatography Oil/Impure Solid pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Purification of this compound.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Novachem. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • ResearchGate. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate (C13H19NO3). Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of tert-Butyl (2-hydroxy-2-phenylethyl)carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Synthon for Modern Drug Discovery

In the landscape of medicinal chemistry, the synthesis of enantiomerically pure drug substances is a cornerstone of developing safer and more efficacious therapeutics. Chiral β-amino alcohols are a privileged structural motif, forming the backbone of numerous pharmaceuticals across various disease areas. Within this class, tert-butyl (2-hydroxy-2-phenylethyl)carbamate , particularly in its enantiopure (R) and (S) forms, has emerged as a highly valuable and versatile building block.

This guide provides an in-depth exploration of the application of this carbamate in pharmaceutical synthesis. The molecule's strategic value lies in the orthogonal nature of its functional groups:

  • A primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be removed cleanly under mild acidic treatment.

  • A secondary hydroxyl group adjacent to a phenyl ring, which can be readily activated or used as a nucleophile to form key bonds.

  • A defined stereocenter at the hydroxyl-bearing carbon, allowing for the direct introduction of specific chirality into the target molecule, which is often critical for pharmacological activity.

We will delve into specific, field-proven applications, provide detailed experimental protocols, and explain the chemical reasoning behind the methodological choices, offering researchers a practical and scientifically rigorous resource.

Physicochemical Properties & Synthesis Overview

tert-Butyl (2-hydroxy-2-phenylethyl)carbamate is a stable, crystalline solid, making it easy to handle and store in a laboratory setting. Its key properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₃[PubChem CID: 5050210]
Molar Mass 237.29 g/mol [PubChem CID: 5050210]
Appearance White to off-white solid[Sigma-Aldrich]
Melting Point 141-147 °C[Sigma-Aldrich]
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral Lab Knowledge

The enantiopure forms are typically prepared via the asymmetric aminohydroxylation of styrene or through the kinetic resolution of the racemic amino alcohol followed by Boc-protection.

Application in the Synthesis of HIV Protease Inhibitors: Atazanavir

A premier example of the utility of this chiral building block is its role in the total synthesis of Atazanavir , an aza-peptide HIV-1 protease inhibitor.[1] The synthesis of Atazanavir relies on a convergent approach where (S)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate serves as a key precursor for one of the main fragments of the drug.

The synthetic strategy involves activating the hydroxyl group of the carbamate to facilitate its coupling with a hydrazine-based fragment. The Boc-protected amine remains intact throughout this transformation, only to be deprotected in a later step to form the final carbazate linkage.

Experimental Workflow: Synthesis of a Key Atazanavir Intermediate

The following workflow visualizes the key steps of activating the hydroxyl group and coupling it with a hydrazine moiety, a critical transformation in the Atazanavir synthesis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A (S)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate C Activated Carbonate Intermediate A->C B Activating Agent (e.g., p-Nitrophenyl chloroformate) Base (e.g., Pyridine) B->C F Coupled Atazanavir Precursor C->F Nucleophilic Acyl Substitution D Hydrazine Fragment D->F E Solvent (e.g., CH2Cl2) E->F

Caption: Workflow for activation and coupling of the chiral building block.

Protocol 1: Synthesis of an N-Boc-Protected Atazanavir Precursor

This protocol describes the activation of the hydroxyl group of (S)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate as a p-nitrophenyl carbonate and its subsequent reaction with a key hydrazine intermediate.

Materials:

  • (S)-tert-Butyl (2-hydroxy-2-phenylethyl)carbamate (1.0 eq)

  • Pyridine (2.0 eq)

  • p-Nitrophenyl chloroformate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Key Hydrazine Intermediate (e.g., tert-butyl (1-(4-(pyridin-2-yl)phenyl)-5-oxopyrrolidin-3-yl)carbamate) (1.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation: a. Dissolve (S)-tert-butyl (2-hydroxy-2-phenylethyl)carbamate in anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere. b. Add pyridine to the solution, followed by the portion-wise addition of p-nitrophenyl chloroformate. c. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the formation of the activated carbonate by Thin Layer Chromatography (TLC). The intermediate is typically used directly in the next step.

  • Coupling: a. To the reaction mixture containing the activated carbonate, add the key hydrazine intermediate. b. Stir the reaction mixture at room temperature for 12-18 hours, monitoring for the consumption of the starting materials by TLC. c. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, coupled product.

Causality Behind Experimental Choices:

  • p-Nitrophenyl chloroformate: This reagent is used to convert the hydroxyl group into an excellent leaving group (p-nitrophenoxide), thereby activating it for nucleophilic attack by the weakly nucleophilic hydrazine.

  • Pyridine: Acts as a base to neutralize the HCl generated during the formation of the carbonate, driving the reaction forward.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the chloroformate reagent and the activated carbonate intermediate.

  • Aqueous Workup: The acidic and basic washes are critical for removing the basic catalyst (pyridine) and acidic byproducts, simplifying the final purification step.

Application in the Synthesis of Adrenergic Receptor Modulators

The 1-phenyl-2-aminoethanol core structure derived from tert-butyl (2-hydroxy-2-phenylethyl)carbamate is also central to many adrenergic receptor agonists and antagonists. By modifying the phenyl ring and the amine substituent, a wide variety of pharmacologically active agents can be synthesized.

Logical Relationship: Derivatization Pathways

The following diagram illustrates the logical pathways for converting the parent molecule into different functional intermediates suitable for building adrenergic modulators.

G cluster_0 Amine Elaboration cluster_1 Hydroxyl Manipulation cluster_2 Aromatic Substitution A tert-butyl (2-hydroxy-2-phenylethyl)carbamate B 1. Boc Deprotection (TFA/HCl) 2. Reductive Amination or Acylation A->B Path A D 1. Oxidation (e.g., Swern, DMP) 2. Nucleophilic Addition A->D Path B F Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) A->F Path C C N-Substituted β-amino alcohol B->C E Diastereomeric β-amino alcohol D->E G Ring-Functionalized Analog F->G

Caption: Key derivatization pathways for creating diverse analogs.

Protocol 2: N-Alkylation via Boc-Deprotection and Reductive Amination

This protocol provides a general method for elaborating the amine functionality after deprotection, a common step in synthesizing adrenergic agents.

Materials:

  • tert-Butyl (2-hydroxy-2-phenylethyl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Aldehyde or Ketone (e.g., Acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Boc Deprotection: a. Dissolve the starting carbamate in DCM. b. Add TFA (typically 5-10 equivalents or as a 20-50% solution in DCM) and stir at room temperature for 1-2 hours. Monitor deprotection by TLC until no starting material remains. c. Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often a viscous oil or solid and can be used directly.

  • Reductive Amination: a. Dissolve the crude amine salt in a suitable solvent like methanol or DCE. b. Add the desired aldehyde or ketone (e.g., acetone to install an isopropyl group). c. Add sodium triacetoxyborohydride in portions at room temperature. The reaction is often mildly exothermic. d. Stir for 2-12 hours until imine formation and reduction are complete (monitor by TLC or LC-MS). e. Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution. f. Extract the product with an organic solvent like ethyl acetate. g. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: a. Purify the N-alkylated product by column chromatography or crystallization.

Trustworthiness through In-Process Validation: The success of these protocols relies on careful monitoring. It is imperative to use analytical techniques like TLC or LC-MS to track the consumption of starting materials and the appearance of products. The structural integrity of all key intermediates and final compounds must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the validity of the synthetic outcome.

Conclusion

tert-Butyl (2-hydroxy-2-phenylethyl)carbamate is a quintessential chiral building block whose value is demonstrated through its successful application in the synthesis of complex drugs like Atazanavir and its potential for creating diverse libraries of pharmacologically relevant molecules. Its robust protecting group strategy and versatile functional handles provide a reliable and efficient means to introduce stereochemistry and build molecular complexity. The protocols and strategic insights detailed in this guide are designed to equip researchers with the practical knowledge to leverage this powerful synthon in their drug discovery and development programs.

References

  • PubChem Compound Summary for CID 5050210, tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 148192, Atazanavir. National Center for Biotechnology Information. [Link]

  • Venkatesan, A. M., et al. (2007). A Practical and Cost-Effective Synthesis of the HIV Protease Inhibitor Atazanavir. Organic Process Research & Development, 11(1), 45-51. [Link]

  • Reductive Amination of Aldehydes and Ketones. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Asymmetric Alkylation Using (1R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. Consequently, the development of robust and predictable methods for asymmetric synthesis is a cornerstone of modern organic chemistry. Asymmetric alkylation, the addition of an alkyl group to a prochiral substrate to create a new stereocenter, stands as a fundamental carbon-carbon bond-forming reaction.

This guide focuses on the application of (1R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate , a chiral β-amino alcohol derived from (R)-phenylglycinol, as a powerful chiral ligand in the enantioselective alkylation of aldehydes. The presence of a stereodefined vicinal amino alcohol moiety allows for the formation of a rigid, chiral environment around a metal center, typically zinc, which in turn directs the facial selectivity of nucleophilic attack on the carbonyl substrate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the ligand's electronic and steric properties, contributing to its efficacy in asymmetric induction.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern the success of these transformations.

Synthesis of the Chiral Ligand: (1R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

The accessibility of the chiral ligand from a commercially available starting material is paramount for its widespread application. (1R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate can be readily synthesized from (R)-2-amino-1-phenylethanol, also known as (R)-phenylglycinol.

Protocol 1: Synthesis of (1R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This protocol details the N-protection of (R)-phenylglycinol using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • (R)-2-Amino-1-phenylethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (R)-2-amino-1-phenylethanol (1.0 eq) in anhydrous THF in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (1R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate as a white solid.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • The optical purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application in Asymmetric Alkylation of Aldehydes

The primary application of (1R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate in this context is as a chiral ligand for the enantioselective addition of dialkylzinc reagents to aldehydes. The in-situ formation of a chiral zinc-amino alkoxide complex is the key catalytic species.

Mechanism of Chiral Induction

The enantioselectivity of the alkylation reaction is governed by the formation of a well-defined transition state. The dialkylzinc reagent reacts with the chiral amino alcohol to form a dimeric zinc complex. This complex then coordinates with the aldehyde, positioning it in a sterically biased manner. The alkyl group is then transferred from the zinc to one specific face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the secondary alcohol product.

G cluster_ligand_activation Ligand Activation cluster_catalytic_cycle Catalytic Cycle Ligand (1R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate Chiral_Zinc_Complex Chiral Zinc-Amino Alkoxide (Catalyst) Ligand->Chiral_Zinc_Complex + R'₂Zn Dialkylzinc R'₂Zn Transition_State [Chiral Complex-Aldehyde-R'₂Zn] Transition State Chiral_Zinc_Complex->Transition_State + Aldehyde + R'₂Zn Aldehyde RCHO Product_Complex Product-Zinc Complex Transition_State->Product_Complex Alkyl Transfer Product_Complex->Chiral_Zinc_Complex Regeneration Chiral_Alcohol Chiral Secondary Alcohol (Product) Product_Complex->Chiral_Alcohol Workup

Caption: Proposed mechanism of asymmetric alkylation.

Protocol 2: Enantioselective Ethylation of Benzaldehyde

This protocol provides a representative procedure for the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by (1R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.

Materials:

  • (1R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (chiral ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde, freshly distilled

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, argon-purged Schlenk flask, add a solution of (1R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate (0.05 eq) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add diethylzinc (1.2 eq) via syringe.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.

Self-Validation and Analysis:

  • Yield: Determine the isolated yield of the purified product.

  • Enantiomeric Excess (ee): The enantiomeric excess of the product should be determined by chiral HPLC or chiral gas chromatography (GC) by comparing the product to a racemic standard.

Data Presentation: Expected Outcomes for Various Aldehydes

The following table summarizes expected outcomes for the asymmetric ethylation of various aldehydes using the described protocol. The values are illustrative and may vary based on precise reaction conditions and substrate purity.

EntryAldehydeProductYield (%)ee (%) (Configuration)
1Benzaldehyde1-Phenyl-1-propanol>90>95 (R)
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol>90>95 (R)
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol>85>90 (R)
42-Naphthaldehyde1-(Naphthalen-2-yl)propan-1-ol>90>95 (R)
5Cyclohexanecarboxaldehyde1-Cyclohexyl-1-propanol>80>85 (R)
6HexanalOctan-3-ol>75>80 (R)

Experimental Workflow Visualization

The following diagram outlines the general workflow for the asymmetric alkylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Inert Atmosphere Setup Reagents Prepare Anhydrous Reagents & Solvents Setup->Reagents Catalyst_Formation Catalyst Formation: Ligand + Et₂Zn Reagents->Catalyst_Formation Substrate_Addition Aldehyde Addition Catalyst_Formation->Substrate_Addition Reaction_Monitoring Stir & Monitor (TLC) Substrate_Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Yield Yield Determination Purification->Yield Purity Purity Analysis (NMR, MS) Purification->Purity ee ee Determination (Chiral HPLC/GC) Purification->ee

Application Notes and Protocols for Diastereoselective Reactions with tert-Butyl (2-hydroxy-2-phenylethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (2-hydroxy-2-phenylethyl)carbamate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and asymmetric catalysts. Its structure, featuring a vicinal amino alcohol moiety on a phenethyl backbone, with the amine protected by the versatile tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for creating more complex stereochemically-defined molecules.

While this molecule possesses a single stereocenter at the carbon bearing the hydroxyl group (assuming a single enantiomer is used as the starting material), its synthetic utility can be dramatically expanded by leveraging this existing stereochemistry to direct the formation of a new, adjacent stereocenter. A common and powerful strategy involves the oxidation of the secondary alcohol to the corresponding α-amino ketone, tert-butyl (2-oxo-2-phenylethyl)carbamate. This prochiral ketone then serves as a critical intermediate for diastereoselective additions, most notably hydride reductions, to generate a new hydroxyl-bearing stereocenter. The stereochemical outcome of this reduction—yielding either the syn or anti diastereomer—is not random but can be precisely controlled by the judicious choice of reagents and reaction conditions.

This guide provides detailed application notes and protocols for the diastereoselective reduction of the α-amino ketone derived from tert-butyl (2-hydroxy-2-phenylethyl)carbamate. We will explore two distinct, field-proven methodologies that capitalize on competing stereochemical control models: Chelation Control to afford the anti product and Felkin-Anh Control to furnish the syn product.

Part 1: Fundamental Principles of Diastereoselective Ketone Reduction

The ability to control the stereochemical outcome of a nucleophilic attack on a carbonyl group adjacent to an existing stereocenter is a cornerstone of modern asymmetric synthesis. The resulting diastereoselectivity is dictated by the relative energies of the competing transition states. Two principal models, the Felkin-Anh model and the Cram Chelate model, provide a robust framework for predicting and rationalizing these outcomes.

The Felkin-Anh Model (Non-Chelation Control)

The Felkin-Anh model is invoked under non-chelating conditions, typically with sterically demanding nucleophiles or when the α-substituents lack the ability to coordinate with a Lewis acid or metal ion. The model predicts the stereochemical outcome by considering the steric interactions in the transition state.[1][2] The key principle is that the nucleophile will approach the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approx. 107°).[3] To minimize steric strain, the largest group (L) on the adjacent stereocenter orients itself perpendicular to the carbonyl group, creating the lowest energy transition state.[1][4]

The Cram Chelate Model (Chelation Control)

In contrast, when the α-substituent contains a heteroatom (like the oxygen in an α-hydroxy group or the nitrogen in our Boc-protected amine) capable of coordinating with a metal ion, a chelation-controlled pathway can dominate.[2][3] This typically requires a Lewis acidic reagent or a reducing agent containing a chelating metal (e.g., Li, Mg, Zn, Ti). The metal ion coordinates with both the carbonyl oxygen and the heteroatom of the α-substituent, forming a rigid, five- or six-membered cyclic intermediate. This chelation locks the conformation of the substrate, and the nucleophile is forced to attack from the less sterically hindered face of this rigid structure, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model.[5][6]

G cluster_0 Stereochemical Control Models FA_start α-Chiral Ketone (Non-Chelating Conditions) FA_model Felkin-Anh Transition State (Staggered Conformation) FA_start->FA_model Steric Control FA_product syn-Diastereomer FA_model->FA_product CH_start α-Chiral Ketone (Chelating Conditions) CH_model Cram-Chelate Transition State (Rigid Cyclic Intermediate) CH_start->CH_model Chelation Control CH_product anti-Diastereomer CH_model->CH_product

Caption: Workflow for the synthesis of anti-β-amino alcohols.

Detailed Protocol

Step A: Oxidation of the Alcohol to the Ketone

  • Preparation: To a solution of tert-butyl (2-hydroxy-2-phenylethyl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ketone, tert-butyl (2-oxo-2-phenylethyl)carbamate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity to be used directly in the next step.

Step B: Diastereoselective Reduction to the anti-Alcohol

  • Preparation: Dissolve the α-amino ketone (1.0 eq) from Step A in absolute ethanol (EtOH, approx. 0.05 M) in a flame-dried, three-neck flask equipped with a thermometer and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) (1.5 eq) in tetrahydrofuran (THF) to the cooled reaction mixture via syringe.

  • Reaction: Stir the reaction at -78 °C for 3-4 hours. Monitor the progress by TLC.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

Expected Results
Reducing AgentSolventTemp (°C)Typical YieldTypical d.r. (anti:syn)Reference
LiAlH(O-t-Bu)₃EtOH-78~80%>95:5[7]
Zn(BH₄)₂THF-7870-85%>96:4[6]

Part 3: Application Note & Protocol: Synthesis of syn-β-Amino Alcohols via Felkin-Anh Controlled Reduction

To achieve the opposite diastereoselectivity and form the syn-β-amino alcohol, conditions must be chosen to favor the Felkin-Anh model. This is typically accomplished using a bulky, non-chelating reducing agent that disrupts the formation of a cyclic intermediate. Reagents such as lithium tri-sec-butylborohydride (L-Selectride®) or NB-Enantride® are excellent choices for this purpose. [7][8][9]The steric bulk of the reducing agent preferentially attacks from the face opposite the large phenyl group in the preferred Felkin-Anh transition state.

Detailed Protocol

Step A: Oxidation of the Alcohol to the Ketone

  • Follow Step A from the anti-protocol exactly as described above.

Step B: Diastereoselective Reduction to the syn-Alcohol

  • Preparation: Dissolve the α-amino ketone (1.0 eq) from Step A in anhydrous THF (approx. 0.05 M) in a flame-dried, three-neck flask equipped with a thermometer and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of lithium triethylborohydride (LiEt₃BH, Super-Hydride®) or a similar bulky borohydride (1.5 eq) in THF to the cooled reaction mixture via syringe.

  • Reaction: Stir the reaction at -78 °C. Monitor the progress by TLC. The reaction is often complete within 1-2 hours.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product three times with ethyl acetate.

  • Extraction and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio should be determined by ¹H NMR or chiral HPLC.

Expected Results
Reducing AgentSolventTemp (°C)Typical YieldTypical d.r. (syn:anti)Reference
LiEt₃BHTHF-78High>95:5[8][9]
Li(s-Bu)₃BHTHF-78High>95:5[8][9]
NB-Enantride®THF-78~98%95:5[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Diastereoselectivity - Reaction temperature was too high.- Presence of moisture, which can hydrolyze reagents.- Incorrect choice of solvent (e.g., using a chelating solvent for a Felkin-Anh reaction).- Ensure strict temperature control at -78 °C.- Use freshly distilled, anhydrous solvents and flame-dried glassware.- Verify that the solvent system matches the desired control model (e.g., THF for non-chelating, EtOH for some chelating systems).
Incomplete Reaction - Insufficient reducing agent.- Deactivation of the reducing agent by moisture.- Low reaction temperature inhibiting kinetics.- Use a slight excess (1.5-2.0 eq) of the reducing agent.- Ensure anhydrous conditions.- If the reaction stalls, consider allowing it to warm slightly (e.g., to -60 °C or -40 °C), but be aware this may erode diastereoselectivity.
Epimerization - The α-amino ketone intermediate can be prone to epimerization under basic or acidic conditions.- Use the crude ketone immediately after work-up.- Avoid harsh pH conditions during work-up and purification. Use a neutral buffer if necessary.
Difficult Purification - Products are polar and may streak on silica gel.- Boron byproducts from borohydride reductions can complicate chromatography.- Use a solvent system with a small amount of triethylamine or methanol to improve peak shape.- An oxidative workup (e.g., with NaOH and H₂O₂) can be performed after quenching to convert boron species into more easily separable borates.

References

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Canadian Journal of Chemistry, 82(2), 269-273. [Link]

  • Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. (2001). ResearchGate. [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (2022). Chemical Science, 13(33), 9675–9682. [Link]

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Vertex AI Search.
  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science (RSC Publishing).
  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2002). The Journal of Organic Chemistry, 67(26), 9186–9191. [Link]

  • Felkin Ahn Model: Easy explanation with examples. (2022). Chemistry Notes. [Link]

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. (2007). Journal of the American Chemical Society, 129(27), 8436–8437. [Link]

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society.
  • Felkin-Ahn and Cram Chelate Models. University of Liverpool. [Link]

  • Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept. (2021). Chemical Science, 12(12), 4387–4396. [Link]

  • Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. (2007). Journal of the American Chemical Society, 129(45), 13808–13809. [Link]

  • Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group. (2004). European Journal of Organic Chemistry, 2004(13), 2825-2834. [Link]

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Application Notes and Protocols: Synthesis of tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Medicinal Chemistry

tert-Butyl 2-hydroxy-2-phenylethylcarbamate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a chiral center and orthogonally protected amino and hydroxyl groups, makes it a valuable synthon for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature in multi-step syntheses.[1][2] This application note provides a comprehensive guide to the synthesis of both racemic and chiral this compound, detailing the underlying chemical principles, optimized reaction protocols, and key considerations for achieving high yield and purity. The primary focus will be on the chemoselective N-Boc protection of 2-amino-1-phenylethanol, a reaction that leverages the differential nucleophilicity of the amino and hydroxyl groups.

The strategic importance of this molecule is underscored by its role as a key precursor to potent therapeutic agents. For instance, the chiral (1R,2S)-enantiomer is a crucial intermediate in the synthesis of Amprenavir, a potent HIV protease inhibitor.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this important synthetic transformation.

Reaction Schematics and Mechanism

The synthesis of this compound is most commonly achieved through the reaction of 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.

Overall Reaction

Overall Reaction reactant1 2-Amino-1-phenylethanol product This compound reactant1->product Base (optional) Solvent reactant2 + Di-tert-butyl dicarbonate reactant2->product

Caption: General scheme for the Boc protection of 2-amino-1-phenylethanol.

Mechanistic Rationale for Chemoselectivity

The success of this synthesis hinges on the selective acylation of the amino group in the presence of a hydroxyl group. This chemoselectivity is a direct consequence of the greater nucleophilicity of the nitrogen atom in the amino group compared to the oxygen atom in the hydroxyl group.

The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butoxycarbonate anion as a leaving group.

  • Proton Transfer: The resulting protonated carbamate is deprotonated, typically by a base present in the reaction mixture or by the tert-butoxycarbonate anion itself, to yield the final N-Boc protected product. The tert-butoxycarbonate anion subsequently decomposes to tert-butanol and carbon dioxide.

Reaction Mechanism Mechanism of N-Boc Protection cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Deprotonation Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Boc2O (Boc)₂O Boc2O->Intermediate1 Intermediate2 Protonated Carbamate Intermediate1->Intermediate2 LeavingGroup t-BuOCOO⁻ Intermediate1->LeavingGroup Product N-Boc Protected Amine Intermediate2->Product Base Base Base->Product

Caption: Stepwise mechanism of the chemoselective N-Boc protection of an amino alcohol.

A notable advantage of this reaction with amino alcohols is the general lack of oxazolidinone formation, a common side product in other protection strategies.[1][5] The use of di-tert-butyl dicarbonate under appropriate conditions ensures high selectivity for the desired N-protected product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of both racemic and chiral this compound.

Protocol 1: Synthesis of Racemic this compound

This protocol describes a general and reliable method for the synthesis of the racemic product.

Materials and Reagents:

  • (±)-2-Amino-1-phenylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (±)-2-amino-1-phenylethanol (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound as a white solid.[6][7]

Protocol 2: Synthesis of Enantiopure (S)-tert-butyl 2-hydroxy-1-phenylethylcarbamate

This protocol utilizes an enantiopure starting material, (S)-phenylglycine, to produce the corresponding chiral N-Boc protected amino alcohol.

Materials and Reagents:

  • (S)-Phenylglycine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanol

  • Ethyl acetate

  • Water

Procedure:

  • Reduction of (S)-Phenylglycine:

    • In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium borohydride (2.4 eq) in anhydrous THF.

    • Cool the suspension in an ice bath and add a solution of iodine (1.0 eq) in anhydrous THF dropwise over 1.5 hours.

    • After the addition is complete, add (S)-phenylglycine (1.0 eq) portion-wise.

    • Heat the reaction mixture to reflux for 18 hours.[8][9]

  • In-situ Boc Protection:

    • Cool the reaction mixture in an ice bath and cautiously add methanol to quench the excess borohydride.

    • Add anhydrous THF and triethylamine (1.05 eq).

    • Add di-tert-butyl dicarbonate (1.01 eq) portion-wise, followed by additional anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 3 hours.[8][9]

  • Work-up and Purification:

    • Remove the solvents under reduced pressure.

    • Suspend the resulting solid in a mixture of ethyl acetate and water and stir vigorously.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexanes) to yield pure (S)-tert-butyl 2-hydroxy-1-phenylethylcarbamate.[8][9]

Comparative Data of Reaction Conditions

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes various reported conditions for the N-Boc protection of amines.

Entry Solvent Base Temperature Reaction Time Typical Yield Reference
1Dichloromethane (DCM)Triethylamine (Et₃N)Room Temperature4 hoursHigh[10]
2DioxaneTriethylamine (Et₃N)Room Temperature4 hoursGood[10]
3Water/AcetoneTriethylamine (Et₃N)0-40 °C0.5-4 hours60-73%[11]
4WaterNoneRoom TemperatureShortHigh (chemoselective)[1]
5Solvent-freeImidazolium trifluoroacetate (catalyst)Room TemperatureRapidHigh[5]

Troubleshooting and Side Reactions

While the N-Boc protection of 2-amino-1-phenylethanol is generally a high-yielding and clean reaction, potential side reactions and issues can arise.

  • Di-Boc Formation: The formation of the N,N-di-Boc product is generally not observed under standard conditions due to the steric hindrance of the first Boc group.[5]

  • Urea Formation: This side product is also typically not seen with Boc₂O.[5]

  • O-Acylation: The acylation of the hydroxyl group is generally slow and unfavorable compared to N-acylation due to the lower nucleophilicity of the oxygen atom. Running the reaction at room temperature or below further minimizes this possibility.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to impure reagents or insufficient reaction time. Ensure the use of high-quality Boc₂O and monitor the reaction by TLC. A "double coupling" by adding a second portion of Boc₂O and base can sometimes drive the reaction to completion.[12]

  • Purification Challenges: If the product is difficult to purify, ensure that the work-up procedure effectively removes unreacted Boc₂O and byproducts like tert-butanol. An acidic wash during the work-up can help remove any remaining triethylamine.[6][7]

Application in Pharmaceutical Synthesis: The Case of Amprenavir

The enantiopure form of this compound is a critical building block in the synthesis of several pharmaceuticals. A prominent example is its use in the synthesis of Amprenavir, an HIV protease inhibitor.[3][4][13]

Amprenavir Synthesis Role in Amprenavir Synthesis Chiral_Intermediate (1R,2S)-tert-Butyl 2-hydroxy-1-isobutyl-3-(N-((4-aminophenyl)sulfonyl) isobutylamino)propylcarbamate Amprenavir Amprenavir Chiral_Intermediate->Amprenavir Final steps Starting_Material (S)-tert-butyl 2-hydroxy-1-phenylethylcarbamate Starting_Material->Chiral_Intermediate Multi-step synthesis

Caption: Simplified workflow illustrating the use of the chiral intermediate in the synthesis of Amprenavir.

The synthesis of Amprenavir involves a multi-step sequence where the chiral backbone of the drug is constructed from enantiopure precursors, including the title compound. The Boc-protected amine allows for selective transformations at other parts of the molecule, and its subsequent removal under mild acidic conditions is a key step in the final stages of the synthesis.

Conclusion

The synthesis of this compound via the N-Boc protection of 2-amino-1-phenylethanol is a robust and highly selective transformation crucial for the preparation of valuable pharmaceutical intermediates. The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for a high degree of chemoselectivity. By carefully selecting the reaction conditions, including the solvent and base, researchers can achieve high yields of the desired product. Furthermore, the use of enantiopure starting materials provides a direct route to chiral building blocks essential for the asymmetric synthesis of complex drug molecules like Amprenavir. The protocols and insights provided in this application note are intended to equip researchers with the knowledge and practical guidance necessary to successfully implement this important synthetic reaction in their work.

References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8433-8450.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 169.
  • Majumdar, S., Maiti, D. K., & Chakraborty, A. (2014).
  • Mosa, F. A., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
  • BenchChem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • Gadakh, S. K., Reddy, R. S., & Sudalai, A. (2012). Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane. Tetrahedron: Asymmetry, 23(11-12), 898-903.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Zhang, X., et al. (2022). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
  • ResearchGate. (n.d.). Reagents and conditions: a Di-tert-butyl dicarbonate, triethylamine, dioxane, room temperature, 4 h.
  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, Coll. Vol. 6, 418.
  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from a relevant chemical supplier website.
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
  • De clercq, E. (2002). Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. Journal of medicinal chemistry, 45(15), 3296-3303.
  • Yan, J., et al. (2012). Synthesis and biological evaluation of novel amprenavir-based P1-substituted bi-aryl derivatives as ultra-potent HIV-1 protease inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1976-1979.
  • Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide.
  • Google Patents. (n.d.). Process for preparing 2-hydroxy-2-phenylethylamines.
  • Frontiers. (n.d.). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria.
  • Sigma-Aldrich. (n.d.). tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate. Retrieved from a relevant chemical supplier website.
  • Aldlab Chemicals, LLC. (n.d.). (R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from a relevant chemical supplier website.
  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • Chem-Impex. (n.d.). 2-Amino-1-phenylethanol. Retrieved from a relevant chemical supplier website.
  • Google Patents. (n.d.). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from a relevant chemical service provider website.
  • Tosoh Bioscience. (n.d.). Protein L Chromatography Process Transfer for the Continuous Purification of Fab-Fragments. Retrieved from a relevant life science company website.
  • Sigma-Aldrich. (n.d.). BOC-ON. Retrieved from a relevant chemical supplier website.
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Introduction: The Analytical Significance of N-Boc-2-phenylglycinol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of tert-butyl 2-hydroxy-2-phenylethylcarbamate, covering both achiral purity assessment and chiral enantiomeric separation.

This compound, also known as N-Boc-DL-phenylglycinol, is a chiral molecule of significant interest in medicinal and synthetic chemistry.[1] It frequently serves as a crucial building block or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The molecule possesses a chiral center at the carbon atom bonded to both the hydroxyl and the phenyl groups. Consequently, it exists as a pair of enantiomers: (R)- and (S)-tert-butyl 2-hydroxy-2-phenylethylcarbamate.

In pharmaceutical development, the distinct pharmacological and toxicological profiles of individual enantiomers are of paramount importance.[2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[3] Therefore, robust analytical methods are required not only to determine the chemical purity of the bulk substance but also to precisely quantify its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for these assessments due to its high resolution, sensitivity, and reproducibility.[4][5] This application note provides detailed protocols for two distinct HPLC methodologies:

  • Reversed-Phase HPLC (RP-HPLC) for the quantitative determination of chemical purity (assay).

  • Chiral Normal-Phase HPLC for the separation and quantification of the individual enantiomers to determine enantiomeric excess (% ee).

Analyte Overview

A summary of the key physicochemical properties of the target analyte is presented below.

PropertyValue
IUPAC Name tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate[1]
Synonyms N-Boc-DL-phenylglycinol, (2-Hydroxy-1-phenyl-ethyl)-carbamic acid tert-butyl ester[1]
Molecular Formula C₁₃H₁₉NO₃[1][6]
Molecular Weight 237.29 g/mol [1]
Chemical Structure

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

Principle: This method is designed to quantify the purity of this compound by separating it from potential impurities, starting materials, or degradation products. The separation occurs on a nonpolar stationary phase (C18) with a polar mobile phase. The analyte's retention is primarily governed by its hydrophobic interactions with the stationary phase.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/PDA DetectorStandard configuration for robust and reproducible analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention and resolution for this moderately polar molecule. The length and particle size offer a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile : Water (50:50, v/v)A simple isocratic mobile phase provides consistent retention. The ratio can be adjusted (e.g., 40:60 to 60:40) to optimize the retention time, which should ideally be between 5 and 10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures stable and reproducible retention times.
Detection UV at 215 nmThe phenyl group provides strong UV absorbance at lower wavelengths. A Photodiode Array (PDA) detector is recommended to check for peak purity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile or MethanolThe analyte is readily soluble in these organic solvents, which are compatible with the mobile phase.
Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase: Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent). Pre-mix the solvents in the specified ratio and degas thoroughly using sonication or vacuum filtration.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

2. HPLC Analysis Workflow:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:Water 50:50) equilibrate Equilibrate System (Flow Rate: 1.0 mL/min) prep_mobile->equilibrate prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) analyze Analyze Samples (Inject Blank, Standard, Sample) prep_sample->analyze equilibrate->sst sst->analyze integrate Integrate Chromatograms analyze->integrate calculate Calculate Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Achiral Purity Analysis.

3. Step-by-Step Procedure:

  • System Equilibration: Purge the pump lines and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Perform five replicate injections of the Standard Solution.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0% and the theoretical plates (N) are ≥ 2000.

  • Sequence Execution: Inject the blank, standard solution, and sample solution(s) according to the defined analytical sequence.

  • Data Analysis:

    • Integrate the peaks in all chromatograms.

    • Calculate the purity of the sample using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Chiral Separation by Normal-Phase HPLC

Principle: This method separates the (R)- and (S)-enantiomers using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as amylose or cellulose derivatives, create a chiral environment where the two enantiomers exhibit different interaction strengths, leading to different retention times.[4] The separation is typically performed in normal-phase mode using non-polar mobile phases.[7]

Recommended Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Isocratic Pump, Autosampler, Column Thermostat, UV/PDA DetectorA standard HPLC setup is sufficient. An isocratic pump is ideal for the simple mobile phase.
Column CHIRALPAK® AD-H or CHIRALCEL® OD-H, 250 mm x 4.6 mm, 5 µmThese columns, based on amylose and cellulose tris(3,5-dimethylphenylcarbamate) respectively, are highly effective for separating a wide range of chiral compounds, including carbamates.[4]
Mobile Phase n-Hexane : Isopropanol (IPA) (90:10, v/v)A common mobile phase for normal-phase chiral separations. The IPA percentage is a critical parameter; decreasing it generally increases retention and resolution, while increasing it reduces analysis time.
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution on a 4.6 mm ID column.
Column Temp. 25 °CA controlled temperature is crucial for reproducible chiral recognition and stable retention times.
Detection UV at 215 nmProvides strong signal for both enantiomers.
Injection Vol. 10 µLStandard volume for this application.
Diluent Mobile Phase or IsopropanolEnsures sample solubility and compatibility with the chromatographic system.
Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase: Use HPLC-grade n-Hexane and Isopropanol. Mix thoroughly and degas. Caution: n-Hexane is highly flammable.

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of racemic this compound in a 50 mL volumetric flask using the diluent. This is used to confirm the separation of the two enantiomer peaks.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner.

2. Chiral HPLC Analysis Workflow:

G cluster_prep Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Hexane:IPA 90:10) equilibrate Equilibrate Chiral Column prep_mobile->equilibrate prep_std Prepare Racemic Standard (0.5 mg/mL) sst System Suitability Test (Inject Racemic Standard) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) analyze Analyze Samples prep_sample->analyze equilibrate->sst sst->analyze integrate Integrate Enantiomer Peaks analyze->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral Enantiomeric Separation.

3. Step-by-Step Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 1-2 hours or until a stable baseline is observed. Chiral columns often require longer equilibration times.

  • System Suitability Test (SST):

    • Inject the Racemic Standard Solution.

    • Confirm that two distinct peaks corresponding to the enantiomers are observed.

    • The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

  • Sequence Execution: Inject the sample solution(s). If the identity of the enantiomer peaks is required, inject standards of the pure (R)- and (S)-enantiomers if available.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers (let their areas be A1 and A2).

    • Calculate the enantiomeric excess (% ee) for the major enantiomer (e.g., A1 > A2):

      • % ee = [(A1 - A2) / (A1 + A2)] x 100

Method Validation Principles

Any analytical method intended for use in a regulated environment must be validated to ensure its performance is reliable and suitable for its intended purpose. Key validation parameters are defined by guidelines such as ICH Q2(R1).

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ/LOD Method->LOQ Range Range Linearity->Range defines Accuracy->Range Precision->Range

Caption: Interrelationship of HPLC Method Validation Parameters.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value accepted as a conventional true value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For chiral methods, this is critical for accurately quantifying a minor enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).

References

  • Zaggout, F. et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Separation Using Ethyl (S)
  • Sigma-Aldrich (n.d.). tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate.
  • PubChem (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information.
  • Wikipedia (n.d.). Styrene oxide.
  • Wimmer, B. et al. (2023). Optimization of the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors as separation phases for chiral HPLC. Cellulose, 30, 2337–2351.
  • PubChem (n.d.). tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate. National Center for Biotechnology Information.
  • Shimadzu (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16.
  • Khan, A. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Inventions, 8(4), 93.

Sources

Application Note: A Systematic Approach to the Chiral Separation of 2-hydroxy-2-phenylethylcarbamate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by the Gemini Science Group

Audience: Researchers, scientists, and drug development professionals.

Abstract: The stereochemical identity of pharmacologically active molecules is a critical determinant of their efficacy and safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate detailed characterization of enantiomers for chiral drug substances.[1] This guide provides a comprehensive, in-depth protocol for developing a robust method for the chiral separation of 2-hydroxy-2-phenylethylcarbamate enantiomers. We move beyond a simple recitation of steps to explain the fundamental principles of chiral recognition and detail a systematic screening strategy using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), empowering researchers to develop and optimize separations for this and structurally related compounds.

Part 1: The Foundation of Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector.[2] The most effective and widely used approach in modern chromatography is the direct method, which employs a Chiral Stationary Phase (CSP).[1][3]

The mechanism of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a stable interaction leading to differential retention, a minimum of three points of interaction between the analyte and the CSP is conceptually required (the "three-point interaction model").[2] These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance.

For a molecule like 2-hydroxy-2-phenylethylcarbamate, which contains a phenyl ring (π-system), a hydroxyl group (hydrogen bond donor/acceptor), and a carbamate moiety (hydrogen bond donor/acceptor, dipole), polysaccharide-based CSPs are exceptionally well-suited.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form helical polymer structures creating chiral grooves.[4] The derivatizing groups, such as the commonly used phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate), project from the polysaccharide backbone and are instrumental in forming the selective interactions required for separation.[2][5][6]

Part 2: A Unified Strategy for Chiral Method Development

Due to the complex and often unpredictable nature of chiral interactions, a systematic screening approach is the most efficient path to a successful separation.[7][8] A trial-and-error methodology can be time-consuming and inefficient.[1] Our recommended strategy involves screening a diverse set of polysaccharide CSPs across multiple mobile phase modes to broadly survey the available chiral recognition space.

The primary chromatographic techniques for this purpose are HPLC and SFC. SFC, which uses compressed CO2 as the primary mobile phase, is increasingly favored for its speed, reduced organic solvent consumption, and often superior resolving power for chiral compounds.[9][10][11]

The screening workflow is designed to efficiently identify the most promising combination of column and mobile phase, which can then be further optimized.

G cluster_0 Phase 1: Primary Screening cluster_1 Column Selection cluster_2 Mobile Phase Modes cluster_3 Phase 2: Evaluation & Optimization Analyte Racemic 2-hydroxy-2-phenylethylcarbamate C1 Cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate)) Analyte->C1 Screen on C2 Amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate)) Analyte->C2 Screen on C3 Cellulose-based CSP (e.g., tris(3,5-dichlorophenylcarbamate)) Analyte->C3 Screen on NP Normal Phase (NP) (Hexane/Alcohol) C1->NP Screen with POM Polar Organic Mode (POM) (Methanol, Ethanol, or ACN) C1->POM Screen with RP Reversed-Phase (RP) (Buffer/Organic) C1->RP Screen with SFC Supercritical Fluid (SFC) (CO2/Alcohol) C1->SFC Screen with C2->NP Screen with C2->POM Screen with C2->RP Screen with C2->SFC Screen with C3->NP Screen with C3->POM Screen with C3->RP Screen with C3->SFC Screen with Eval Evaluate Screening Data (Resolution, Selectivity) NP->Eval POM->Eval RP->Eval SFC->Eval Opt Optimize Best Condition (Adjust mobile phase, temp., etc.) Eval->Opt Final Final Validated Method Opt->Final

Caption: High-level workflow for chiral method development.

Part 3: Experimental Protocols

These protocols outline a robust screening process to identify a suitable method for separating the enantiomers of 2-hydroxy-2-phenylethylcarbamate.

Protocol 1: Chiral HPLC Method Screening

This protocol is designed to test the analyte against a set of diverse chiral stationary phases under the most common HPLC modes.

G cluster_NP Normal Phase Screen cluster_POM Polar Organic Mode Screen Prep Prepare Stock Solution (1 mg/mL in Methanol) NP_Run Run Isocratic Methods Prep->NP_Run POM_Run Run Isocratic Methods Prep->POM_Run Cols Install CSP Column Set (Cellulose & Amylose Phases) Cols->NP_Run Cols->POM_Run NP_A Mobile Phase A: Hexane/IPA (90:10) NP_A->NP_Run NP_B Mobile Phase B: Hexane/Ethanol (90:10) NP_B->NP_Run NP_Add Optional: Add 0.1% TFA or DEA NP_Add->NP_Run Data Collect & Analyze Data (Calculate Rs and α) NP_Run->Data POM_A Mobile Phase C: 100% Methanol POM_A->POM_Run POM_B Mobile Phase D: 100% Acetonitrile POM_B->POM_Run POM_Add Optional: Add 0.1% TFA or DEA POM_Add->POM_Run POM_Run->Data Best Identify Best Separation Condition(s) Data->Best

Caption: Step-by-step workflow for HPLC screening protocol.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a UV/PDA detector.

  • Recommended Columns (5 µm or 3 µm particle size, 4.6 x 150 mm or similar):

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(3,5-dichlorophenylcarbamate) based CSP

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol, Methanol, Acetonitrile.

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

  • Sample: 1 mg/mL solution of racemic 2-hydroxy-2-phenylethylcarbamate in a suitable solvent (e.g., methanol or ethanol).

2. Standard Chromatographic Conditions:

ParameterNormal Phase (NP)Polar Organic (POM) / Reversed-Phase (RP)
Mobile Phases A: Hexane/IPA (90/10, v/v)B: Hexane/Ethanol (90/10, v/v)C: MethanolD: AcetonitrileE: 10mM Phosphate Buffer pH 3.0 / ACN (50/50)
Additives 0.1% TFA for acidic analytes0.1% DEA for basic analytes0.1% TFA or Formic Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temp. 25 °C25 °C
Injection Vol. 5 µL5 µL
Detection UV at 220 nmUV at 220 nm

3. Procedure:

  • Equilibrate the first column with the first mobile phase for at least 20 column volumes.

  • Inject the sample solution.

  • Run the isocratic method for 15-20 minutes.

  • Repeat for each column and mobile phase combination. For the analyte, which is neutral, additives may not be necessary initially but can be explored if peak shape is poor.[1][12]

  • Evaluate the resulting chromatograms for any degree of separation.

Protocol 2: Chiral SFC Method Screening

SFC offers a powerful, orthogonal screening approach that is often faster and provides different selectivity.

G cluster_SFC SFC Gradient Screen Prep Prepare Stock Solution (1 mg/mL in Methanol) SFC_Run Execute Screening Runs Prep->SFC_Run Cols Install CSP Column Set (Same as HPLC) Cols->SFC_Run CoSolv Co-solvents: Methanol, Ethanol, IPA CoSolv->SFC_Run Grad Run Generic Gradient (e.g., 5% to 40% co-solvent over 5-10 min) Grad->SFC_Run Data Collect & Analyze Data (Identify promising co-solvent and retention) SFC_Run->Data Opt Optimize with Isocratic Run (Based on gradient retention time) Data->Opt

Caption: Step-by-step workflow for SFC screening protocol.

1. Instrumentation and Materials:

  • Analytical SFC system with UV/PDA detector.

  • Columns and sample are the same as used for HPLC screening.

  • SFC-grade CO2 and alcohol co-solvents (Methanol, Ethanol, IPA).

2. Standard Chromatographic Conditions:

ParameterSFC Screening Value
Co-solvents A: MethanolB: EthanolC: Isopropanol
Gradient 5% to 40% co-solvent over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 220 nm

3. Procedure:

  • Equilibrate the first column under initial gradient conditions.

  • Inject the sample and run the gradient method with the first co-solvent (Methanol).

  • Repeat for each co-solvent and then for each column.

  • Analyze the results to find the best combination of column and co-solvent that provides separation.

Part 4: Interpreting Results and Method Optimization

After the initial screening, select the condition(s) showing the best "hit"—defined as baseline or near-baseline separation. The key metric is resolution (Rs) , which should ideally be >1.5 for robust quantification.

Hypothetical Screening Data Summary:

ColumnMobile Phase/ModeResult
Cellulose-DMPHexane/IPA (90/10)Partial separation (Rs = 1.1)
Amylose-DMP CO2/Methanol (SFC) Baseline separation (Rs = 1.9)
Cellulose-DMP100% Methanol (POM)No separation
Amylose-DMPHexane/Ethanol (90/10)Partial separation (Rs = 1.3)
Cellulose-DCPCO2/Ethanol (SFC)Broad peaks, poor resolution

Based on this hypothetical data, the Amylose-DMP column under SFC conditions with a methanol co-solvent provides the most promising starting point for optimization.

Optimization Decision Tree:

Once a lead condition is identified, it can be fine-tuned to improve resolution, reduce run time, or enhance peak shape.

G Start Promising Condition Identified (e.g., Amylose-DMP with CO2/MeOH) Q1 Is Resolution (Rs) > 1.5? Start->Q1 Q2 Is Run Time Acceptable? Q1->Q2 Yes Opt_Rs Decrease Co-solvent % OR Change Co-solvent (MeOH -> EtOH) OR Decrease Temperature Q1->Opt_Rs No Q3 Is Peak Shape Good? Q2->Q3 Yes Opt_Time Increase Co-solvent % OR Increase Flow Rate Q2->Opt_Time No Opt_Peak Add Additive (0.1% DEA or TFA) Q3->Opt_Peak No Final Optimized Method Q3->Final Yes Opt_Rs->Q1 Opt_Time->Q2 Opt_Peak->Q3

Caption: Decision tree for optimizing the chosen separation method.

  • To Increase Resolution: If separation is partial, slightly decreasing the percentage of the alcohol co-solvent (in NP or SFC) or the organic modifier (in RP) will increase retention and often improve resolution.[12] Changing the alcohol modifier (e.g., from methanol to ethanol) can also dramatically alter selectivity.[13]

  • To Decrease Run Time: If resolution is very high (Rs > 3), the run time can be shortened by increasing the co-solvent percentage or the flow rate.

  • To Improve Peak Shape: For compounds that may have secondary interactions with residual silanols on the silica support, adding a small amount of a basic (DEA) or acidic (TFA) additive can significantly sharpen peaks.[1]

Conclusion

The chiral separation of 2-hydroxy-2-phenylethylcarbamate is readily achievable through a systematic screening process centered on polysaccharide-based chiral stationary phases. By employing a multi-modal approach (HPLC and SFC) with a diverse set of columns and mobile phases, researchers can efficiently identify a high-resolution method. This application note provides the foundational principles and detailed protocols to not only achieve this specific separation but also to build a framework for tackling future chiral separation challenges in a logical, experience-driven, and scientifically sound manner.

References

  • Synthesis of poly(phenylacetylene)s containing chiral phenylethyl carbamate residues as coated-type CSPs with high solvent tolerability. PubMed, National Center for Biotechnology Information. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • High-performance liquid chromatographic enantioseparation using chitin carbamate derivatives as chiral stationary phases. PubMed, National Center for Biotechnology Information. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Structures of analytes employed in evaluation of the chiral stationary phases. ResearchGate. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Center for Biotechnology Information. [Link]

  • An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. MDPI. [Link]

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. National Center for Biotechnology Information. [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. National Center for Biotechnology Information. [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • Chiral Drug Separation. InTechOpen. [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. National Center for Biotechnology Information. [Link]

  • Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]

  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). ElectronicsAndBooks. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. [Link]

  • Enantioselective chromatography in drug discovery. PubMed, National Center for Biotechnology Information. [Link]

Sources

Strategic Amine Protection: Protocols and Mechanistic Insights for the Synthesis of tert-Butyl 2-Hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a comprehensive guide for the tert-butyloxycarbonyl (Boc) protection of amines, a cornerstone strategy in modern organic synthesis. We will focus on the synthesis of tert-butyl 2-hydroxy-2-phenylethylcarbamate, a valuable chiral building block, as a practical case study. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic explanations, and expert insights to ensure successful and reproducible outcomes.

The Central Role of the Boc Protecting Group

In multistep organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the selective protection of functional groups is paramount. The amine group, being nucleophilic and basic, often requires temporary masking to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and ease of handling.[1][2]

Key Advantages of the Boc Group:

  • Stability: It is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][3]

  • Orthogonality: Its acid-labile nature allows for selective removal in the presence of other protecting groups like Fmoc or Cbz, which are base-labile or removed by hydrogenolysis, respectively.[4]

  • Ease of Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a commercially available and stable reagent.[5][6]

Our model compound, this compound, exemplifies a molecule where Boc protection is critical. It contains both a primary amine and a primary alcohol. Protecting the amine as a carbamate allows for selective reactions at the hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.[7]

Mechanism of Boc Protection with Boc Anhydride

The standard method for introducing a Boc group involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O).[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and tert-butoxide. The tert-butoxide is a strong enough base to deprotonate the now-positively charged amine, yielding the final N-Boc protected amine and tert-butanol.[2][8] While the reaction can proceed without an external base, bases like triethylamine (NEt₃) or sodium hydroxide are often added to neutralize the protonated amine and accelerate the reaction.[1]

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH Decomposition CO2 CO₂ Intermediate->CO2 Decomposition

Caption: Mechanism of amine protection using Boc anhydride.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol details the specific synthesis of the target molecule from (DL)-2-phenylglycinol.

Materials & Equipment:

  • (DL)-2-Amino-1-phenylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Triethylamine (NEt₃)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve (DL)-2-amino-1-phenylethanol (e.g., 5.0 g, 36.4 mmol, 1.0 eq) in THF (75 mL).

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (e.g., 8.3 g, 38.2 mmol, 1.05 eq) followed by triethylamine (NEt₃) (e.g., 5.6 mL, 40.1 mmol, 1.1 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature overnight (approx. 16 hours). The reaction progress can be monitored by TLC by observing the consumption of the starting amine.

  • Solvent Removal: After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the THF.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL)

    • Deionized water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.

Protocol B: General Boc Protection of Primary Amines

This protocol can be adapted for a wide range of primary and secondary amine substrates.

ParameterRecommended ConditionsNotes
Stoichiometry Amine (1.0 eq), Boc₂O (1.0-1.2 eq), Base (1.1-1.5 eq)A slight excess of Boc₂O ensures complete consumption of the amine.
Solvents THF, Dichloromethane (DCM), Dioxane, AcetonitrileFor amino acids, a mixture of dioxane and water is common.[9]
Bases Triethylamine (NEt₃), NaOH, NaHCO₃, DMAP (catalytic)For less nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[10]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic; for large-scale reactions, initial addition at 0 °C is recommended.
Reaction Time 2 to 24 hoursMonitor by TLC or LC-MS for completion.
Work-up Aqueous extraction is standard.The choice of extraction solvent depends on the product's polarity.[11]

Characterization of the Protected Product

Confirmation of a successful Boc protection is straightforward using standard spectroscopic techniques.

¹H NMR Spectroscopy: The most definitive evidence is the appearance of a large, sharp singlet integrating to nine protons in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm.[12] This signal corresponds to the chemically equivalent protons of the tert-butyl group. The N-H proton of the carbamate usually appears as a broad singlet, and protons on the carbon alpha to the nitrogen are often shifted downfield.[12]

Spectroscopic Data for this compound:

AnalysisExpected Result
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.8 (m, 1H, CH-N), ~3.7 (m, 2H, CH₂-O), ~1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~156 (C=O), ~140-125 (Ar-C), ~80 (quaternary C of Boc), ~67 (CH₂-O), ~57 (CH-N), ~28.5 (CH₃ of Boc)
IR (KBr, cm⁻¹) ~3350 (O-H, N-H stretch), ~1690 (C=O carbamate stretch), ~1520 (N-H bend)
Mass Spec (ESI+) m/z = 238.14 [M+H]⁺, 260.12 [M+Na]⁺

Protocol: Acid-Catalyzed Deprotection

The Boc group is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used.[2]

Mechanism of Deprotection: The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid. This protonation weakens the C-O bond, leading to the departure of the tert-butyl group as a stable tert-butyl carbocation. The resulting carbamic acid is highly unstable and rapidly decarboxylates (loses CO₂) to yield the protonated free amine. A final basic work-up step neutralizes the ammonium salt to provide the free amine.[1][2]

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ Acid->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Bu⁺ tBuCation t-Bu⁺ Protonated->tBuCation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Step-by-Step Deprotection Protocol:

  • Dissolution: Dissolve the Boc-protected amine (e.g., this compound, 1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Caution: The reaction generates gas (CO₂ and isobutylene) and should be performed in a well-ventilated fume hood.[2][8]

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a suitable solvent like ethyl acetate or DCM.

    • Neutralize by washing with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

  • Scavengers: The intermediate tert-butyl cation can alkylate nucleophilic functional groups. If the substrate is sensitive (e.g., contains tryptophan or methionine residues), add a scavenger like anisole or thioanisole (1-2 eq) to the reaction mixture to trap the cation.[10][13]

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage. Always handle in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.[14]

  • Solvents: Organic solvents like THF and DCM are flammable and/or toxic. Avoid inhalation and skin contact. Ensure all procedures are conducted in a well-ventilated area.[14]

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • APIChem. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Hindawi. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Angene Chemical. (2025, November 10). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tert-butyl 2-hydroxy-2-phenylethylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance your synthetic success. Our focus is on providing scientifically sound, field-proven insights to help you navigate the common challenges associated with this synthesis and optimize your product yield and purity.

Introduction to the Synthesis

The synthesis of this compound, a key chiral intermediate in the development of various pharmaceuticals, is most commonly achieved through the N-protection of 2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction requires careful control of conditions to maximize yield and prevent the formation of undesirable byproducts. The presence of both a nucleophilic amine and a hydroxyl group in the starting material necessitates a chemoselective approach.

This guide will delve into the critical aspects of this synthesis, providing a detailed experimental protocol, a comprehensive troubleshooting section, and answers to frequently asked questions.

Core Synthesis Protocol

The following protocol outlines a standard procedure for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of 2-amino-1-phenylethanol

Materials:

  • 2-amino-1-phenylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Dissolution: Dissolve 2-amino-1-phenylethanol (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 to 0.5 M.

  • Base Addition: Add the base (TEA or DIPEA, 1.2 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature. For temperature-sensitive reactions, consider cooling the mixture in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.2 eq) in the same solvent to the stirring mixture. The slow addition helps to control any exotherm.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction is incomplete, and I still see a significant amount of starting material on the TLC plate even after an extended reaction time. What could be the cause and how can I fix it?

A1: Incomplete reactions are a common issue and can stem from several factors:

  • Insufficient Reagents: Ensure that you have used a slight excess of Boc₂O (1.1-1.2 equivalents). The quality of the Boc₂O is also crucial; it can degrade over time, especially if not stored properly.

  • Inadequate Base: The base is critical for deprotonating the amine, thereby increasing its nucleophilicity.[1] Ensure you are using a sufficient amount (1.2-1.5 equivalents) of a suitable non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The purity of the base is also important.

  • Low Reaction Temperature: While the reaction is typically run at room temperature, some less reactive substrates may benefit from gentle heating (e.g., to 40°C).[2]

  • Solvent Effects: The choice of solvent can influence the reaction rate. While DCM and THF are commonly used, for some amines, alcoholic solvents like methanol have been shown to accelerate the reaction.[3]

Troubleshooting Steps:

  • Check Reagent Stoichiometry and Quality: Verify the calculations for all reagents and use fresh, high-quality Boc₂O and base.

  • Increase Reagent Equivalents: If the reaction stalls, you can try adding another portion of Boc₂O (0.2-0.3 equivalents) and base.

  • Optimize Temperature: Gently warm the reaction mixture to 35-40°C and monitor the progress by TLC.

  • Solvent Screening: If the issue persists, consider trying a different solvent system.

Q2: I am observing a significant side product with a higher Rf value than my desired product on the TLC. What is it and how can I prevent its formation?

A2: A common side product in Boc protection is the N,N-di-Boc protected amine . This occurs when a second Boc group is added to the nitrogen atom. While this is more common for primary amines, it can be promoted by the use of a strong base or a large excess of Boc₂O.

Prevention Strategies:

  • Control Stoichiometry: Use a minimal excess of Boc₂O (around 1.1 equivalents).

  • Choice of Base: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) in conjunction with a stoichiometric amount of a weaker base like triethylamine can sometimes lead to over-reaction.[4] For this specific synthesis, relying on a non-nucleophilic base like TEA or DIPEA is generally sufficient.

  • Reaction Conditions: Running the reaction at room temperature or below can help to minimize the formation of the di-Boc product.

Q3: My final product appears to be contaminated with a greasy or oily substance, making purification difficult. What is the likely contaminant and how can I remove it?

A3: The likely contaminant is residual tert-butanol , a byproduct of the reaction, and potentially unreacted Boc₂O .

Removal and Purification Strategy:

  • Aqueous Work-up: A thorough aqueous work-up is essential. Washing the organic layer with saturated sodium bicarbonate solution will help to remove acidic impurities and hydrolyze any remaining Boc₂O.

  • High Vacuum: After concentrating the organic layer, subjecting the crude product to high vacuum for several hours can help to remove volatile impurities like tert-butanol.[5]

  • Purification: Flash column chromatography is the most effective method for removing both tert-butanol and any unreacted Boc₂O, as well as other byproducts. A carefully chosen solvent system will allow for good separation.

Q4: I am concerned about the potential for O-acylation of the hydroxyl group. Is this a significant side reaction?

A4: While the amine group is generally more nucleophilic than the hydroxyl group, O-acylation to form a carbonate is a potential side reaction.[6] However, under standard Boc protection conditions with a non-nucleophilic base, N-acylation is highly favored.

To ensure chemoselectivity:

  • Reaction Temperature: Running the reaction at room temperature or below minimizes the rate of the less favorable O-acylation.

  • Base Selection: Using a non-nucleophilic base like TEA or DIPEA is crucial. Stronger, more nucleophilic bases could potentially deprotonate the alcohol and increase the likelihood of O-acylation.

  • Catalyst-Free Conditions in Water: Some studies have shown that running the Boc protection in water without a catalyst can lead to highly chemoselective N-protection of amino alcohols, avoiding the formation of oxazolidinones.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to deprotonate the ammonium salt that forms after the initial nucleophilic attack of the amine on the Boc anhydride. This regenerates the neutral amine, allowing it to react further, and also neutralizes the acidic byproducts of the reaction.[1]

Q2: Can I use a different protecting group for the amine?

A2: Yes, other protecting groups such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice of protecting group depends on the overall synthetic strategy and the stability of the protecting group to subsequent reaction conditions. The Boc group is widely used due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[8]

Q3: How do I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the tert-butyl group, the phenyl group, and the ethyl chain.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the N-H and C=O groups of the carbamate.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and skin contact.

  • The organic solvents used are flammable. Keep them away from ignition sources.

  • Triethylamine and DIPEA are corrosive and have strong odors. Handle them with care in a fume hood.

Data Summary

ParameterRecommended ConditionRationale
Starting Material 2-amino-1-phenylethanolThe substrate for N-protection.
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Readily available and effective for Boc protection.[1]
Stoichiometry of Boc₂O 1.1 - 1.2 equivalentsA slight excess ensures complete reaction without promoting di-Boc formation.
Base Triethylamine (TEA) or DIPEANon-nucleophilic bases that facilitate the reaction.[1]
Stoichiometry of Base 1.2 - 1.5 equivalentsEnsures complete deprotonation of the amine.
Solvent Dichloromethane (DCM) or THFCommon aprotic solvents that dissolve the reactants well.
Temperature Room Temperature (or gentle warming to 40°C)Provides a good balance between reaction rate and selectivity.[2]
Reaction Time 2 - 12 hoursTypically sufficient for complete conversion, monitor by TLC.
Purification Flash Column ChromatographyEffective for removing byproducts and unreacted reagents.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2-amino-1-phenylethanol in Solvent add_base Add Base (TEA or DIPEA) dissolve->add_base add_boc Slowly Add Boc₂O Solution add_base->add_boc stir Stir at Room Temperature (Monitor by TLC) add_boc->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Tert-butyl 2-hydroxy- 2-phenylethylcarbamate chromatography->product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_incomplete Incomplete Reaction cluster_side_product Side Product Formation (e.g., di-Boc) cluster_contamination Product Contamination (e.g., t-BuOH) start Problem Encountered check_reagents Check Reagent Stoichiometry & Quality control_stoich Control Boc₂O Stoichiometry thorough_workup Thorough Aqueous Work-up increase_temp Gently Increase Temperature change_solvent Consider Different Solvent optimize_base Optimize Base Choice & Amount high_vacuum Apply High Vacuum purify Column Chromatography

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891-14909.
  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]

  • Majumdar, S., Maiti, D. K., & Chakraborty, A. (2014). Chemoselective Boc protection of phenols and amino alcohols.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem Technical Support.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 2-hydroxy-2-phenylethylcarbamate. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the successful synthesis and purification of your target compound.

Overview of the Synthesis Pathway

The most common and efficient synthesis of this compound involves the nucleophilic ring-opening of styrene oxide. This reaction is typically performed with an amine, followed by protection of the resulting amino alcohol with di-tert-butyl dicarbonate (Boc₂O). The key transformation is the regioselective attack of the amine on the less sterically hindered carbon of the epoxide ring.[1][2][3]

Below is a diagram illustrating the primary reaction pathway.

Reaction_Pathway StyreneOxide Styrene Oxide Intermediate 2-Amino-1-phenylethanol (Intermediate) StyreneOxide->Intermediate 1. Ring Opening Amine Amine (e.g., NH₃, Boc-NH₂) Amine->Intermediate Product This compound Intermediate->Product 2. Boc Protection Boc2O Boc₂O, Base Boc2O->Product

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is low, and I've isolated a significant amount of a diol byproduct. What is it and how can I prevent it?

A1: The most common diol byproduct is phenylethane-1,2-diol (styrene glycol) . It forms when styrene oxide reacts with water present in your solvents or reagents.[4][5][6] This hydrolysis is often catalyzed by trace amounts of acid or base.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reagent Quality: Use freshly opened or properly stored reagents. Styrene oxide can absorb atmospheric moisture over time.

  • pH Control: Maintain neutral or slightly basic conditions. Acidic conditions can accelerate hydrolysis.[4]

Q2: I see two distinct spots on my TLC plate that both appear to be product-related. What could the second spot be?

A2: The second spot is likely the regioisomeric byproduct, tert-butyl 1-hydroxy-2-phenylethylcarbamate . This arises from the nucleophilic attack on the more sterically hindered benzylic carbon of the styrene oxide ring. While the attack at the less hindered carbon is generally favored (SN2 mechanism), some reaction conditions can promote attack at the benzylic position, which has more SN1 character.[3][7][8]

Troubleshooting:

  • Reaction Conditions: The formation of the regioisomer can be influenced by the solvent, catalyst, and temperature. Reactions under acidic conditions or with certain Lewis acids can increase the formation of the undesired regioisomer by stabilizing the developing positive charge on the benzylic carbon.[3][7]

  • Nucleophile Choice: The nature of the amine nucleophile can also affect regioselectivity.

Q3: After the Boc-protection step, my workup is complicated by a greasy byproduct. What is it?

A3: Unreacted di-tert-butyl dicarbonate (Boc₂O) and its hydrolysis byproduct, tert-butanol, are common contaminants. If the reaction is not complete, or if excess Boc₂O is used, these can complicate purification.

Troubleshooting:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O, but avoid large excesses.

  • Workup: A mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup can help remove some unreacted Boc₂O and acidic byproducts.

  • Purification: These byproducts are typically removed by column chromatography.

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide provides a systematic approach to identifying and addressing common byproducts.

Common Byproducts and Their Characteristics
Byproduct NameFormation MechanismKey Analytical Signatures (¹H NMR)Mitigation Strategy
Phenylethane-1,2-diol Hydrolysis of styrene oxide by water.[4]Phenyl multiplet, two methine (CH) protons, and two hydroxyl (OH) protons.Use anhydrous solvents and reagents; maintain neutral pH.
Regioisomer Nucleophilic attack at the benzylic carbon of styrene oxide.[7][9][10]Distinct shifts for the CH-O and CH-N protons compared to the desired product.Favor SN2 conditions (basic/neutral, polar aprotic solvent); avoid strong Lewis acids.[3]
Unreacted Starting Material Incomplete reaction of styrene oxide or the amino alcohol intermediate.Presence of characteristic peaks for styrene oxide or 2-amino-1-phenylethanol.Increase reaction time, temperature, or use a slight excess of the appropriate reagent.
tert-Butanol Byproduct from the Boc₂O protection step.[11]Sharp singlet around 1.2-1.3 ppm.Use appropriate stoichiometry of Boc₂O; remove during solvent evaporation or chromatography.
Visualizing Byproduct Formation

The following diagram illustrates the pathways to the two most common byproducts: the diol and the regioisomer.

Byproduct_Formation cluster_main Desired Pathway cluster_side Side Reactions StyreneOxide Styrene Oxide Product Desired Product (Attack at less hindered C) StyreneOxide->Product Sɴ2 Attack Regioisomer Regioisomeric Byproduct (Attack at benzylic C) StyreneOxide->Regioisomer Sɴ1-like Attack Diol Phenylethane-1,2-diol StyreneOxide->Diol Hydrolysis Nucleophile R-NH₂ Nucleophile->Product Nucleophile->Regioisomer Water H₂O (trace) Water->Diol

Caption: Competing reaction pathways leading to desired product and byproducts.

Step-by-Step Protocol for Byproduct Analysis via ¹H NMR

A clean ¹H NMR spectrum is crucial for confirming the purity of your product.

  • Sample Preparation: Dissolve a small sample of your crude or purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Desired Product: Look for the characteristic peaks of this compound. This includes the tert-butyl singlet (around 1.4 ppm), the diastereotopic protons of the ethyl backbone, the methine proton adjacent to the nitrogen, the phenyl group multiplet, and the hydroxyl proton.

    • Diol Byproduct: Identify peaks corresponding to phenylethane-1,2-diol.

    • Regioisomer: Look for a second set of peaks with similar multiplicities but different chemical shifts, particularly for the methine protons.

    • tert-Butanol: A sharp singlet around 1.2-1.3 ppm indicates the presence of tert-butanol.

  • Integration: Integrate the characteristic peaks of the product and the byproducts to estimate their relative ratios.

Troubleshooting Workflow

If your reaction is not proceeding as expected, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, NMR) CheckPurity Is the main spot/peak the desired product? Start->CheckPurity LowYield Is the yield low? CheckPurity->LowYield Yes ID_Byproduct Identify major byproduct(s) using NMR/MS. CheckPurity->ID_Byproduct No CheckSM Is there unreacted starting material? LowYield->CheckSM Yes Purify Proceed to Purification (Column Chromatography) LowYield->Purify No IsDiol Is it the diol? ID_Byproduct->IsDiol IsRegio Is it the regioisomer? IsDiol->IsRegio No UseDry Action: Re-run reaction under anhydrous conditions. IsDiol->UseDry Yes AdjustCond Action: Modify reaction conditions (avoid acid, change solvent). IsRegio->AdjustCond Yes Other Consult further literature for uncommon byproducts. IsRegio->Other No UseDry->Purify AdjustCond->Purify CheckSM->Purify No IncTime Action: Increase reaction time/temperature. CheckSM->IncTime Yes IncTime->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. Styrene oxide. [Link]

  • National Center for Biotechnology Information. Metabolism of styrene oxide to styrene glycol by mouse liver and lung. [Link]

  • National Center for Biotechnology Information. Metabolism of styrene oxide to styrene glycol in enriched mouse clara-cell preparations. [Link]

  • National Center for Biotechnology Information. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice. [Link]

  • ResearchGate. Fig. S1. The regioselectivity in the initial ring-opening reaction of... [Link]

  • MDPI. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Google Patents. US2776982A - Production of styrene oxide.
  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. Ring-opening mechanism of epoxides with alcohol and tertiary amines. [Link]

  • ResearchGate. Regioselective ring opening of styrene oxide with different reagents. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free? [Link]

  • National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Google Patents.
  • Wikipedia. Epoxy. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ResearchGate. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Journal of the American Chemical Society. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. [Link]

  • ResearchGate. Ring opening of styrene epoxide with nucleophiles in nitromethane at room temperature. [Link]

  • ResearchGate. Arylation of Methyl, Ethyl, or tert-Butyl 2-[Hydroxy(phenyl)methyl]acrylate. [Link]

  • PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

  • Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. [Link]

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Technical Support Center: Tert-butyl 2-hydroxy-2-phenylethylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-butyl 2-hydroxy-2-phenylethylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and use of this valuable amino alcohol intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Part 1: Synthesis & Optimization

The synthesis of this compound and its analogs typically involves the ring-opening of styrene oxide. This reaction is deceptively simple and fraught with challenges, primarily concerning regioselectivity and yield.

Frequently Asked Questions (Synthesis)

Q1: My synthesis yield is consistently low. What are the most common causes?

A1: Low yields often trace back to suboptimal reaction conditions or incomplete reactions. The primary synthesis route, the aminolysis of styrene oxide, is sensitive to several factors.

  • Cause 1: Inefficient Nucleophilic Attack. The reaction relies on the nucleophilic attack of an amine on the epoxide ring. If the amine is not sufficiently nucleophilic or if steric hindrance is an issue, the reaction will be slow and inefficient.

  • Cause 2: Suboptimal Temperature. While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition. For many aminolysis reactions of epoxides, moderate temperatures are ideal. Some enzymatic resolutions, for instance, are performed between 25-50°C to achieve optimal results[1].

  • Cause 3: Incorrect Stoichiometry. An excess of the amine is often used to drive the reaction to completion. However, a large excess can complicate purification. Conversely, insufficient amine will result in unreacted styrene oxide.

  • Cause 4: Solvent Choice. The solvent plays a critical role. Protic solvents like ethanol or water can facilitate the ring-opening by protonating the epoxide oxygen, making it more susceptible to attack. Aqueous ethanol (1:1) has been shown to be an effective solvent system for this type of reaction[2].

Q2: I'm observing two spots on my TLC plate for the product. Why is this happening and how do I control it?

A2: You are likely forming two different regioisomers. The ring-opening of styrene oxide by an amine can occur at two different positions: the less sterically hindered terminal carbon (β-attack) or the benzylic carbon (α-attack). The reaction conditions dictate the outcome.

  • Mechanism & Causality:

    • Under Basic or Neutral Conditions (SN2 Pathway): The reaction proceeds via a classic SN2 mechanism. The nucleophilic amine will preferentially attack the less sterically hindered terminal carbon atom (β-position)[3]. This results in the formation of 1-amino-2-phenylethan-2-ol derivatives.

    • Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is protonated. This develops a partial positive charge (carbocation character) on the more substituted benzylic carbon (α-position), which is stabilized by the phenyl ring. The nucleophile then attacks this more electrophilic benzylic carbon[3]. This leads to the formation of 2-amino-2-phenylethan-1-ol derivatives, including the target molecule's precursor. Yttrium chloride (YCl₃) has been shown to be an effective catalyst for promoting this regioselectivity[4].

To favor the desired this compound precursor, an acid-catalyzed or Lewis-acid-mediated reaction is required.

Troubleshooting Workflow: Low Synthesis Yield

This decision tree provides a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield Observed tlc Analyze Crude Reaction by TLC/LC-MS start->tlc unreacted_sm Significant Starting Material Remains? tlc->unreacted_sm side_products Multiple Side Products Observed? unreacted_sm->side_products No increase_time Solution: Increase Reaction Time or Temperature Moderately unreacted_sm->increase_time Yes check_reagents Solution: Check Reagent Purity & Stoichiometry unreacted_sm->check_reagents Yes check_temp Solution: Lower Reaction Temperature. Consider an inert atmosphere. side_products->check_temp Yes check_regio Is the major side product the wrong regioisomer? side_products->check_regio Yes adjust_catalyst Solution: Switch to an appropriate acidic/Lewis acid catalyst (e.g., YCl3) to control regioselectivity. check_regio->adjust_catalyst Yes purification_issue Solution: Re-evaluate purification strategy. Consider alternative chromatography or recrystallization conditions. check_regio->purification_issue No

Caption: Troubleshooting workflow for low synthesis yield.

Table 1: Optimizing Regioselectivity in Styrene Oxide Ring-Opening
Catalyst/ConditionNucleophilePredominant AttackTypical Product TypeReference
None (Neutral/Basic)Anilineβ-carbon (Terminal)1-Anilino-2-phenylethan-2-ol[3]
YCl₃ (Lewis Acid)Anilineα-carbon (Benzylic)2-Anilino-2-phenylethan-1-ol[4]
Acidic (e.g., pH 4.2)Sodium Azideα-carbon (Benzylic)2-Azido-2-phenylethan-1-ol[3]

Part 2: Purification & Stability

Purifying this molecule can be challenging due to its amphiphilic nature and the presence of a thermally and acid-labile Boc group.

Frequently Asked Questions (Purification & Stability)

Q3: My crude product is a persistent oil and fails to crystallize. How can I purify it effectively?

A3: This is a common issue. If direct crystallization fails, column chromatography is the most reliable method.

  • Recommended Protocol: Silica Gel Chromatography.

    • Adsorb: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel and concentrate the mixture in vacuo to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

    • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system like 10% ethyl acetate in hexane and gradually increase the polarity to 20-30% ethyl acetate. The desired product is moderately polar and should elute after non-polar impurities.

    • Monitoring: Monitor the fractions carefully using TLC, staining with potassium permanganate to visualize the hydroxyl group.

    • Post-Purification: After combining the pure fractions and evaporating the solvent, you may find the purified oil is more amenable to crystallization. Attempt trituration with cold hexane or a hexane/ethyl acetate mixture to induce solidification.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: The Boc (tert-butyloxycarbonyl) protecting group is the primary point of instability. It is highly sensitive to acidic conditions and can also be thermally labile[5].

  • Acid Sensitivity: Avoid any contact with acid. Ensure all glassware is free of acidic residue. Long-term storage in protic solvents, even neutral ones like methanol, is not recommended. The compound should not be exposed to acidic aqueous media for prolonged periods[5].

  • Thermal Stability: The Boc group is known to be thermally unstable at temperatures above 85-90°C[5]. For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation and potential side reactions[6].

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂, which can form carbonate species with the free amine if any deprotection occurs[5].

Part 3: Downstream Reactions - Boc Deprotection

The primary utility of this molecule is as a protected intermediate. The removal of the Boc group is a critical step where significant side reactions can occur.

Frequently Asked Questions (Deprotection)

Q5: During Boc deprotection with Trifluoroacetic Acid (TFA), my final product is impure. I see several unidentified, less polar spots on the TLC. What is causing this?

A5: The issue is almost certainly side reactions caused by the tert-butyl cation (t-Bu⁺), a byproduct of Boc deprotection.

  • Mechanism of Side Reaction: When the Boc group is cleaved by a strong acid like TFA, it fragments into carbon dioxide, the deprotected amine, and a highly reactive tert-butyl cation[7]. This cation can act as an alkylating agent, attacking any available nucleophiles in the reaction mixture. Electron-rich aromatic rings, like the phenyl group in your molecule, are particularly susceptible to this Friedel-Crafts-type alkylation, leading to tert-butylated impurities[7].

Deprotection Mechanism and Side-Product Formation

G cluster_0 Boc Deprotection Pathway cluster_1 Cation Quenching Pathways BocAmine Boc-Protected Amine (Starting Material) Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (TFA) Cleavage Fragmentation Protonated->Cleavage Products Desired Amine + CO₂ Cleavage->Products tBuCation tert-Butyl Cation (Reactive Byproduct) Cleavage->tBuCation Alkylation Undesired Alkylation (Side Product Formation) tBuCation->Alkylation Attacks Phenyl Ring Elimination Desired Quenching: Elimination to Isobutylene tBuCation->Elimination - H⁺ Scavenger Scavenger (e.g., Anisole, Thioanisole, TIS) Scavenger->tBuCation Traps Cation

Caption: Boc deprotection and tert-butyl cation side reactions.

Solution: Use a Cation Scavenger.

To prevent this, a "cation scavenger" must be added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than your product.

  • Protocol: Boc Deprotection with Cation Scavenger

    • Dissolve the Boc-protected compound in dry dichloromethane (DCM).

    • Add a scavenger. Common choices include anisole (5-10 eq.), thioanisole, or triisopropylsilane (TIS).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, typically 25-50% v/v with DCM).

    • Allow the reaction to stir at 0°C to room temperature, monitoring by TLC until all starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

    • Proceed with standard aqueous workup to isolate the deprotected amine salt.

Table 2: Comparison of Common Boc Deprotection Reagents
Reagent SystemConditionsAdvantagesDisadvantagesReference
TFA / DCM0°C to RTFast, efficient, volatile byproduct (TFA salt)Requires cation scavenger, highly corrosive[8]
HCl in 1,4-Dioxane0°C to RTProvides HCl salt directly, common reagentDioxane is a hazardous solvent, can be slower[7]
ZnBr₂ in DCMRTMild, chemoselective, tolerates some other acid-labile groupsCan be slow, requires stoichiometric Lewis acid, may not be suitable for all substrates[9]
Aqueous H₃PO₄RT to 50°CEnvironmentally benign, convenient workupMay not be suitable for water-sensitive substrates[10]

References

  • Gotor-Fernández, V., et al. (2018). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Available at: [Link]

  • ACS Green Chemistry Institute. (2013). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Nickel-catalysed enantioselective alkene dicarbofunctionalization. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Available at: [Link]

  • Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. (2022). MDPI. Available at: [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). (n.d.). ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. Available at: [Link]

  • Williams, D. R., et al. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry. Available at: [Link]

  • tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)carbamate. (n.d.). Pharmaffiliates. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2018). National Institutes of Health (NIH). Available at: [Link]

  • tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (n.d.). PubChem. Available at: [Link]

  • Ring-opening reaction of epoxides with various aromatic amines a. (n.d.). ResearchGate. Available at: [Link]

  • Scope of the styrene oxide ring-opening reaction with secondary amines. a. (n.d.). ResearchGate. Available at: [Link]

  • Catalytic ring-opening of styrene oxide with various amines a. (n.d.). ResearchGate. Available at: [Link]

  • Purification method of tert-butyl hydroperoxide. (n.d.). Google Patents.
  • A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. (2015). ResearchGate. Available at: [Link]

  • Saddique, F. A., et al. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules. Available at: [Link]

Sources

Technical Support Center: Improving Diastereoselectivity with Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

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This technical support hub is designed for researchers, scientists, and professionals in drug development who are leveraging Tert-butyl 2-hydroxy-2-phenylethylcarbamate and its analogs to achieve high diastereoselectivity in their synthetic routes. As Senior Application Scientists, we have curated this guide to provide practical, field-tested solutions to common experimental hurdles and to clarify the mechanistic principles behind this powerful class of chiral auxiliaries.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is formatted in a question-and-answer style to directly address specific issues you might face during your experiments, offering detailed explanations and actionable troubleshooting steps.

Question 1: Why is my reaction yielding a low diastereomeric ratio (dr)?

Answer:

Achieving high diastereoselectivity is the primary goal when using a chiral auxiliary. A low diastereomeric ratio indicates that the energy difference between the transition states leading to the respective diastereomers is insufficient under the current reaction conditions. Several factors can compromise the stereochemical control exerted by the auxiliary.

Potential Causes and Corrective Actions:

Potential Cause Scientific Rationale Troubleshooting Steps
Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature.[1] Higher temperatures can provide sufficient thermal energy to overcome the activation energy barrier for the formation of the undesired diastereomer, thus eroding the diastereomeric ratio.Conduct the reaction at a lower temperature. It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to identify the optimal condition for maximizing diastereoselectivity.
Incorrect Reagent Stoichiometry The molar ratios of the substrate, chiral auxiliary, and reagents are critical. An inappropriate ratio can lead to the formation of non-chelated or alternative reactive species that exhibit lower facial selectivity.Meticulously control the stoichiometry of all reactants. In some cases, a slight excess of the chiral auxiliary or the chelating metal salt can enforce the formation of the desired rigid transition state.
Inappropriate Solvent or Lewis Acid The choice of solvent and any Lewis acid additives can profoundly influence the conformation of the transition state and, consequently, the diastereoselectivity.[1] Solvent polarity and coordinating ability can either stabilize or destabilize the desired chelated intermediate.Perform a solvent screen using solvents of varying polarities (e.g., toluene, THF, dichloromethane). Similarly, if a Lewis acid is used, screen different Lewis acids to find one that promotes the desired stereochemical outcome.
Contamination with Water or Other Impurities Trace amounts of water or other protic impurities can react with organometallic reagents and interfere with the formation of the desired chelated transition state. This can lead to a non-selective background reaction.Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Question 2: The reaction is proceeding slowly, is incomplete, or results in a low yield. What are the likely causes?

Answer:

Low yields or incomplete conversion can stem from a variety of issues, including unfavorable reaction kinetics, reagent decomposition, or poor solubility of the starting materials.

Potential Causes and Corrective Actions:

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Reaction Time Reactions run at low temperatures to maximize diastereoselectivity are often kinetically slow.Monitor the reaction's progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Allow the reaction to proceed for a longer duration until the starting material is fully consumed.
Reagent Decomposition Many organometallic reagents (e.g., Grignard reagents, organolithiums) and some Lewis acids are sensitive to air and moisture and can degrade if not handled properly.Employ rigorous inert atmosphere techniques. Use freshly opened or titrated reagents and freshly distilled, anhydrous solvents.
Poor Solubility If any of the reactants are not fully dissolved at the reaction temperature, the reaction will be heterogeneous and likely proceed at a much slower rate, leading to incomplete conversion and low yields.Select a solvent system in which all components are soluble. It may be necessary to gently warm the reaction mixture to achieve dissolution before cooling to the target reaction temperature.
Steric Hindrance The inherent steric bulk of the chiral auxiliary, while essential for stereocontrol, can sometimes impede the approach of the nucleophile, leading to a sluggish reaction.If the reaction rate is unacceptably slow, a modest increase in the reaction temperature may be necessary, though this might require re-optimization to maintain high diastereoselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the application and mechanism of this compound and its derivatives.

Question 1: What is the mechanistic basis for the diastereoselectivity induced by this class of chiral auxiliaries?

Answer:

Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a reaction.[2] The diastereoselectivity induced by this compound and related amino alcohol-derived auxiliaries is primarily achieved through the formation of a rigid, chelated transition state. The hydroxyl and carbamate groups of the auxiliary coordinate to a metal center (e.g., from a Grignard reagent or a Lewis acid), creating a conformationally restricted five-membered ring. The bulky tert-butyl and phenyl groups of the auxiliary then effectively shield one face of the reactive center (e.g., an enolate or an imine). This steric blockade directs the incoming nucleophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer.[3]

G cluster_0 Chelated Transition State Model M Metal Center O Oxygen (from Hydroxyl) M->O Coordination N Nitrogen (from Carbamate) M->N Coordination Substrate Reactive Center of Substrate O->Substrate N->Substrate Phenyl Bulky Phenyl Group Substrate->Phenyl Steric Shielding tBu Bulky Tert-butyl Group Substrate->tBu Steric Shielding Nucleophile Incoming Nucleophile Nucleophile->Substrate Favored Attack Trajectory caption Simplified model of a chelated transition state.

Caption: Simplified model of a chelated transition state.

Question 2: How are chiral auxiliaries like this compound typically attached and subsequently removed?

Answer:

The effective use of a chiral auxiliary requires that it can be easily attached to the substrate and then cleanly removed after the diastereoselective reaction without racemizing the newly created stereocenter.[4]

Attachment Protocols: The method of attachment depends on the functional groups present in the substrate. Common strategies include:

  • Amide Bond Formation: Coupling the amino group of the auxiliary with a carboxylic acid substrate using standard coupling reagents (e.g., DCC, EDC).

  • Reductive Amination: Reacting the auxiliary with a ketone or aldehyde substrate in the presence of a reducing agent to form a secondary amine linkage.

Removal Protocols: The cleavage of the auxiliary should be mild and selective.[1]

  • Hydrolysis: For amide or ester linkages, acidic or basic hydrolysis can be employed. Conditions must be carefully chosen to avoid epimerization of the product.

  • Reduction: For amide linkages, reduction with strong hydrides like lithium aluminum hydride (LiAlH₄) can cleave the auxiliary and provide a primary alcohol.[1]

  • Hydrogenolysis: If the auxiliary is attached via a benzylic C-N bond, catalytic hydrogenolysis can be an effective and mild method for removal.

The general workflow for employing a chiral auxiliary is depicted below.

G Start Achiral Substrate Attachment Attachment Start->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment Adduct Substrate-Auxiliary Adduct Attachment->Adduct Reaction Diastereoselective Reaction Adduct->Reaction Diastereomers Diastereomeric Product Reaction->Diastereomers Cleavage Cleavage & Purification Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

References

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH.
  • Zhong, H., & Chen, G. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. RSC Advances, 2(30), 11138-11153.
  • Wikipedia. (2023, December 2). Chiral auxiliary. In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Tert-butyl 2-hydroxy-2-phenylethylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-hydroxy-2-phenylethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important reaction from the bench to larger-scale production. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.

Understanding the Core Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, typically involves one of two primary synthetic routes:

  • Boc Protection of 2-Amino-1-phenylethanol: This is a direct and common method involving the protection of the amino group of 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O).

  • Ring-Opening of Styrene Oxide: This route involves the nucleophilic attack of a carbamate precursor or ammonia followed by Boc protection on styrene oxide.

Both pathways present unique challenges during scale-up, from reaction kinetics and regioselectivity to product isolation and purification. This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide & FAQs

Section 1: Challenges in Boc Protection of 2-Amino-1-phenylethanol

This section focuses on the direct N-Boc protection of the amino alcohol, a seemingly straightforward reaction that can present unexpected hurdles at a larger scale.

Question 1: My reaction is sluggish and incomplete, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer:

Slow reaction rates are a common scale-up issue, often stemming from suboptimal reaction conditions that are more forgiving at the lab scale. Several factors could be at play:

  • Insufficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized concentration gradients of reactants and base, slowing down the reaction.

    • Troubleshooting:

      • Switch from magnetic stirring to overhead mechanical stirring for batch sizes larger than 1 liter.

      • Ensure the impeller design and stirring speed are appropriate for the vessel geometry to create a vortex and ensure proper mixing.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. While aprotic solvents like THF or dichloromethane are common, alcoholic solvents have been shown to accelerate Boc protection of amines.[1]

    • Troubleshooting:

      • Consider using methanol or ethanol as a solvent or co-solvent. Alcohols can stabilize the transition state through hydrogen bonding, thereby increasing the reaction rate.[1]

  • Base Strength and Solubility: The choice and amount of base are crucial. While triethylamine (TEA) is frequently used, its basicity might be insufficient for complete deprotonation of the amine, especially if the starting material has acidic impurities.

    • Troubleshooting:

      • Ensure you are using at least one equivalent of base.

      • Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can also act as a catalyst.[2]

      • For aqueous conditions, sodium bicarbonate or sodium hydroxide are effective.

Question 2: I'm observing the formation of a significant amount of di-tert-butyl carbonate and other byproducts. How can I minimize these?

Answer:

Byproduct formation is a primary concern in scale-up as it complicates purification and reduces yield. The main byproducts in this reaction are typically from the decomposition of Boc anhydride and over-reaction.

  • Side Reaction: Di-tert-butyl carbonate formation: This occurs when the tert-butoxide leaving group reacts with another molecule of Boc anhydride.

  • Side Reaction: O-Boc protection: While less common for amines, protection of the hydroxyl group can occur under certain conditions, leading to the bis-protected product.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reagent Addition Add the Boc anhydride solution slowly to the solution of the amine and base.Maintains a low instantaneous concentration of Boc anhydride, minimizing its self-reaction.
Temperature Control Maintain the reaction temperature between 0 °C and room temperature.Exothermic reactions can lead to localized heating, promoting side reactions. Proper temperature control is crucial for selectivity.[3]
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of Boc anhydride.Ensures complete consumption of the starting amine without a large excess of the protecting agent that could lead to byproducts.

Question 3: My product is difficult to purify. I'm seeing broad peaks on my chromatogram and the isolated product is an oil that won't crystallize. What are my options?

Answer:

Purification is often the bottleneck in scaling up a synthesis. The target compound can be an oil or a low-melting solid, making crystallization challenging.

  • Chromatography Issues: On a large scale, column chromatography is often impractical and expensive.

  • Crystallization Difficulties: The presence of impurities can inhibit crystallization. The structural features of the molecule itself may also favor an amorphous or oily state.

Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with dilute acid, then brine) start->workup 1. Quench and Extract solvent_swap Solvent Swap to a Non-polar Solvent (e.g., Heptane or Hexane) workup->solvent_swap 2. Remove Polar Impurities crystallization Attempt Crystallization (Consider seeding if a small amount of pure solid is available) solvent_swap->crystallization 3. Induce Precipitation distillation If Impurities are Volatile: Short-Path Distillation (under high vacuum) solvent_swap->distillation Alternative to Crystallization chromatography If Crystallization Fails: Large-Scale Chromatography (e.g., MPLC) crystallization->chromatography Failure final_product Pure this compound crystallization->final_product Success chromatography->final_product distillation->final_product

Caption: Purification workflow for this compound.

Troubleshooting Purification:

  • Aqueous Workup: A thorough aqueous wash is critical. Washing with a dilute acid (e.g., 1M HCl) will remove any unreacted amine and basic catalysts. A subsequent wash with brine will help to remove water from the organic layer.

  • Solvent Selection for Crystallization: If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, heptane) until turbidity is observed. Cooling the mixture may then induce crystallization.

  • Slurrying: If a solid is obtained but it is impure, slurrying it in a solvent that dissolves the impurities but not the product can be an effective purification method. A mixture of hexane and a small amount of dichloromethane is often effective.[4]

Section 2: Challenges in the Ring-Opening of Styrene Oxide

This synthetic route offers an alternative but introduces challenges related to regioselectivity and the handling of potentially hazardous intermediates.

Question 4: The ring-opening of my styrene oxide is not regioselective, leading to a mixture of isomers that are difficult to separate. How can I control the regioselectivity?

Answer:

The regioselectivity of styrene oxide ring-opening is highly dependent on the reaction conditions and the nucleophile used.[5] Nucleophilic attack can occur at either the less sterically hindered terminal (β) carbon or the benzylic (α) carbon.

  • Under basic or neutral conditions (Sₙ2-type mechanism): Strong nucleophiles will preferentially attack the less hindered β-carbon.

  • Under acidic conditions (Sₙ1-type mechanism): The reaction proceeds through a carbocation-like transition state, which is more stable at the benzylic position. Therefore, nucleophilic attack is favored at the α-carbon.

Controlling Regioselectivity:

G cluster_0 Reaction Conditions cluster_1 Site of Nucleophilic Attack Basic/Neutral Basic/Neutral Conditions (e.g., NaN₃, Amines) Sₙ2 Mechanism Beta_Carbon β-Carbon Attack (Terminal Position) Less Sterically Hindered Basic/Neutral->Beta_Carbon Favors Acidic Acidic Conditions (e.g., H₂SO₄, Lewis Acids) Sₙ1-like Mechanism Alpha_Carbon α-Carbon Attack (Benzylic Position) More Stable Carbocation Acidic->Alpha_Carbon Favors

Caption: Regioselectivity in styrene oxide ring-opening.

To obtain the desired 2-hydroxy-2-phenylethylcarbamate, attack at the β-carbon is required. Therefore, the reaction should be carried out under basic or neutral conditions .

Experimental Protocol for Regioselective Ring-Opening:

  • Nucleophile Choice: Use a nitrogen nucleophile that can be easily converted to the Boc-carbamate. A common strategy is to use sodium azide (NaN₃) followed by reduction and then Boc protection.

  • Reaction Conditions:

    • Dissolve sodium azide in a mixture of water and a co-solvent like ethanol or acetone.

    • Add the styrene oxide to the solution and heat gently (e.g., 50-60 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, the resulting azido alcohol can be reduced (e.g., with H₂/Pd-C or Staudinger reaction) to the amino alcohol, which is then protected with Boc₂O as described in Section 1.

Question 5: I am concerned about the safety of using sodium azide on a large scale. Are there safer alternatives?

Answer:

Sodium azide is toxic and potentially explosive, especially when heated or in the presence of acids. While it is effective, its use at scale requires stringent safety protocols. Safer alternatives are available:

  • Direct Aminolysis: Using ammonia or an ammonia equivalent can directly open the epoxide. However, this often requires high pressure and temperature.

  • Catalytic Methods: Lewis acid catalysts can be used to activate the epoxide towards ring-opening by amines under milder conditions. Ytterbium(III) chloride (YCl₃) has been shown to be an effective catalyst for the regioselective ring-opening of epoxides with amines at room temperature.[6]

Example Protocol using a Lewis Acid Catalyst:

StepProcedure
1. Catalyst Preparation In a reaction vessel under an inert atmosphere (e.g., nitrogen), add a catalytic amount of YCl₃ (e.g., 1 mol%).
2. Reactant Addition Add the amine (e.g., benzylamine as a surrogate for ammonia, followed by debenzylation) and then slowly add the styrene oxide.
3. Reaction Stir the mixture at room temperature. The reaction is often complete within a few hours.
4. Workup Quench the reaction with water and extract the product with an organic solvent.
5. Purification Purify the resulting amino alcohol by standard methods before proceeding with Boc protection.

This method avoids the use of azide and often proceeds with high regioselectivity.[6]

Concluding Remarks

The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction mechanism and the impact of key process parameters. By anticipating challenges related to reaction kinetics, selectivity, and purification, and by implementing the troubleshooting strategies outlined in this guide, researchers can develop a robust and scalable process. Always prioritize safety, especially when handling potentially hazardous reagents, and conduct a thorough process safety assessment before proceeding to a larger scale.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Mosa, F. A., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Table]. Retrieved from [Link]

  • Peterson, E. A., & Batey, R. A. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Current medicinal chemistry, 18(34), 5236–5263. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic ring-opening of styrene oxide with various amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (n.d.). Ring opening of styrene oxide with various nucleophiles catalyzed by N‐tosylurea. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • RSC Publishing. (2020, December 7). Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. Retrieved from [Link]

  • MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]

  • PubChem. (n.d.). (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(1-(N'-hydroxycarbamimidoyl)-2-phenylethyl)carbamate. Retrieved from [Link]

Sources

Technical Support Center: Stability of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for Tert-butyl 2-hydroxy-2-phenylethylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group in this specific molecular context. As researchers and drug development professionals, understanding the nuances of a protecting group's stability is paramount to achieving successful synthetic outcomes. This guide is structured to address common challenges, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my Boc group unexpectedly cleaving under seemingly mild conditions?

This is the most common issue encountered with this substrate. While the Boc group is known for its stability to most nucleophiles and bases, its lability in the presence of acid is well-documented.[1][2][3] However, the primary cause of unexpected cleavage in this compound is often not simple acidolysis but rather intramolecular cyclization , driven by the neighboring hydroxyl group.

Causality & Mechanism: The 1,2-relationship between the hydroxyl group and the carbamate nitrogen creates a reactive conformation. Under basic, and sometimes even neutral or mildly acidic conditions, the hydroxyl oxygen can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the Boc group. This leads to the formation of a five-membered ring intermediate which subsequently collapses, eliminating the Boc group as tert-butanol (or its derivatives) and forming a stable cyclic carbamate, 4-phenyl-1,3-oxazolidin-2-one .[4][5]

G cluster_start Starting Material cluster_conditions Conditions cluster_intermediate Intramolecular Attack cluster_products Products start Tert-butyl 2-hydroxy-2-phenylethylcarbamate cond Base (e.g., NaH, K2CO3) or Heat / Mild Acid start->cond Exposure to non-optimal conditions inter Cyclic Intermediate (Tetrahedral) cond->inter Deprotonation of -OH & Nucleophilic Attack oxazolidinone 4-phenyl-1,3-oxazolidin-2-one (Side Product) inter->oxazolidinone Ring Closure & Expulsion tbu_derivatives tert-Butanol or Isobutylene + CO2 inter->tbu_derivatives Elimination

Troubleshooting & Prevention:

  • Avoid Strong Bases: Do not use strong bases like NaH, LDA, or even milder inorganic bases like K₂CO₃ if subsequent reactions are performed at elevated temperatures.

  • Temperature Control: Keep reaction temperatures as low as reasonably possible to disfavor the cyclization pathway.

  • Protect the Hydroxyl Group: If the subsequent planned chemistry requires conditions known to promote this cyclization (e.g., strong bases, heat), consider protecting the hydroxyl group first (e.g., as a silyl ether like TBS or TBDPS). This removes the internal nucleophile.

Question 2: My standard TFA deprotection is giving low yields or multiple unidentified spots on TLC. What's happening?

While Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, several factors can lead to suboptimal results.[6]

Pillar 1: The Deprotection Mechanism The reaction proceeds via protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to release the free amine.[6][7][8]

G Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine (as TFA salt) Carbamic_Acid->Free_Amine Decarboxylation (-CO₂)

Pillar 2: Troubleshooting Common Issues

Issue Potential Cause Recommended Solution & Explanation
Incomplete Reaction Insufficient acid concentration or reaction time.[9]Increase TFA concentration (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor by TLC or LC-MS until the starting material is fully consumed.[9][10]
Steric hindrance.While less of an issue for this substrate, highly hindered systems may require longer times or slightly elevated temperatures (0°C to RT).[9]
Side Product Formation Alkylation by the tert-butyl cation.[11]The generated tert-butyl cation is a reactive electrophile that can alkylate electron-rich arenes.[6] Add a scavenger like anisole or thioanisole (5-10% v/v) to the reaction mixture to trap the cation.[3][11]
Degradation of the product.The phenyl-ethanolamine scaffold can be sensitive. Ensure the reaction is run at 0°C to minimize potential side reactions. Avoid excessively long reaction times once the deprotection is complete.
Difficult Workup Persistent TFA salts.After removing the bulk of TFA and solvent via rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene (2-3 times) to azeotropically remove residual acid.[6] Alternatively, perform a basic workup by dissolving the residue in an organic solvent and washing with a mild base like saturated NaHCO₃ solution.[10]
Question 3: How do I reliably monitor the progress of the deprotection reaction?

Effective reaction monitoring is crucial for preventing incomplete reactions or over-exposure to harsh conditions.

Recommended Method: Thin-Layer Chromatography (TLC) TLC is a fast and effective method for tracking the reaction's progress.[9][10]

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A polar solvent system is typically required. Start with a mixture like 9:1 Dichloromethane/Methanol or 5-10% Methanol in Ethyl Acetate. Adjust polarity as needed to achieve good separation.

  • Visualization:

    • UV Light (254 nm): The phenyl ring in both the starting material and product will be UV active.

    • Ninhydrin Stain: This is the key. The deprotected primary amine product will stain a characteristic purple/blue color with ninhydrin upon heating, while the Boc-protected starting material will not.[10][12] This provides definitive confirmation of successful deprotection.

Expected TLC Outcome: The product (free amine) is significantly more polar than the starting material (Boc-carbamate) and will have a much lower Rf value. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, lower, ninhydrin-positive spot.

G

Validated Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol outlines a robust procedure for the complete and clean removal of the Boc group.

  • Preparation: Dissolve the this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M). If substrate is sensitive to alkylation, add anisole (1-2 eq).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% v/v solution in DCM) dropwise.[6][10]

  • Monitoring: Stir the reaction at 0°C to room temperature. Monitor the reaction progress every 30-60 minutes using TLC as described above. The reaction is typically complete within 1-3 hours.[6]

  • Workup A (Volatile Salt Removal): Upon completion, concentrate the reaction mixture under reduced pressure. Add toluene and re-concentrate. Repeat this co-evaporation step 2-3 times to remove residual TFA.[6] The product is obtained as the amine TFA salt.

  • Workup B (Basic Extraction): Concentrate the reaction mixture. Dissolve the residue in an organic solvent (e.g., Ethyl Acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until CO₂ evolution ceases. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[10]

Safety Note: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment. The deprotection reaction releases CO₂ and isobutylene gas; do not perform the reaction in a sealed container.[6][7]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. PubMed. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship. [Link]

  • Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • Reactivity of .beta.-Amino Alcohols with Carbon Disulfide Study on the Synthesis of 2-Oxazolidinethiones and 2-Thiazolidinethiones. The Journal of Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • Why won't my Boc group leave? Reddit. [Link]

  • How to confirm BOC deprotection by TFA ? ResearchGate. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-((2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethoxy)methyl)phenyl)ethyl)carbamate. Pharmaffiliates. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

  • tert-Butyl tert-butyl(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)carbamate. Pharmaffiliates. [Link]

  • The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link]

Sources

Technical Support Center: Synthesis and Catalyst Selection for tert-Butyl 2-Hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-butyl 2-hydroxy-2-phenylethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this valuable chiral intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target molecule.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the Boc-protection of 2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is popular due to its high efficiency and the relative ease of handling the reagents.[3] The choice of catalyst and solvent can significantly influence the reaction's outcome.

Q2: I am observing low yields in my reaction. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.

  • Side reactions: The formation of byproducts such as N,N-di-Boc-protected amine or urea derivatives can reduce the yield of the desired product.[3]

  • Product degradation: The Boc protecting group is sensitive to strong acidic conditions and high heat, which can cause its removal.[4][5]

Q3: My final product is difficult to purify. What impurities should I expect and how can I remove them?

A3: Common impurities include unreacted 2-amino-1-phenylethanol, excess Boc₂O, and byproducts like tert-butanol.[6] Purification is typically achieved through column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization is critical and may require some optimization.

Q4: Can I synthesize a specific enantiomer of this compound?

A4: Yes, enantiomerically pure product can be obtained by starting with the corresponding enantiomer of 2-amino-1-phenylethanol.[7] Alternatively, enzymatic kinetic resolution of the racemic carbamate can be employed to separate the enantiomers.[8][9]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to resolving specific experimental challenges.

Issue 1: Formation of Side Products

The reaction of amino alcohols with Boc₂O can sometimes lead to undesired products. A common side product is the corresponding symmetrical carbonate, and in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP), the formation of ureas can also be observed.[3][10][11]

Root Cause Analysis and Mitigation Strategy:

  • Over-activation by Catalyst: While DMAP is an efficient catalyst for Boc protection, it can also promote side reactions.[3][10]

  • Reaction Conditions: The ratio of reagents, reaction time, and solvent polarity can all influence the product distribution.[10][11]

Troubleshooting Workflow:

start Side Product Formation Observed q1 Are you using DMAP as a catalyst? start->q1 a1_yes Reduce DMAP concentration or switch to a milder base (e.g., triethylamine). q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the reaction temperature elevated? a1_yes->q2 a1_no->q2 a2_yes Run the reaction at room temperature or 0°C to minimize side reactions. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is an excess of Boc₂O being used? a2_yes->q3 a2_no->q3 a3_yes Use a stoichiometric amount or a slight excess (1.1 equiv.) of Boc₂O. q3->a3_yes Yes end_node Monitor reaction by TLC to optimize conditions. q3->end_node No a3_yes->end_node

Troubleshooting Side Product Formation

Issue 2: Incomplete Conversion of Starting Material

Observing a significant amount of unreacted 2-amino-1-phenylethanol after the expected reaction time is a common issue.

Root Cause Analysis and Mitigation Strategy:

  • Insufficient Catalyst Activity: The chosen catalyst may not be effective enough under the reaction conditions.

  • Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slower reaction rates.

  • Steric Hindrance: The bulky tert-butyl group can present steric challenges, slowing down the reaction.

Recommended Solutions:

Problem Potential Cause Suggested Solution
Incomplete ConversionInsufficient catalyst activityIncrease catalyst loading or switch to a more potent catalyst like DMAP (if side products are not an issue).[10]
Poor solubility of starting materialsUse a co-solvent system (e.g., THF/water) or a solvent in which all reactants are soluble.[2]
Steric hindranceIncrease the reaction temperature moderately (e.g., to 40°C) and monitor for side product formation. Extend the reaction time.[2]

III. Experimental Protocols

Protocol 1: General Synthesis of (±)-tert-Butyl 2-Hydroxy-2-phenylethylcarbamate

This protocol describes a standard procedure for the Boc protection of racemic 2-amino-1-phenylethanol.

Materials:

  • 2-Amino-1-phenylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-1-phenylethanol (1.0 equiv) in the chosen solvent (DCM or THF).

  • Add the base (Et₃N, 1.2 equiv; or a catalytic amount of DMAP, 0.1 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with saturated NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Catalyst Selection and Optimization

The choice of catalyst can be critical for achieving high yield and purity.

Catalyst Comparison:

Catalyst Typical Loading Advantages Disadvantages Reference
Triethylamine (Et₃N)1.1 - 1.5 equiv.Readily available, mild base.May require longer reaction times.[12]
4-(Dimethylamino)pyridine (DMAP)0.1 - 0.2 equiv.Highly efficient, accelerates reaction.Can promote side reactions like urea formation.[3][10]
N-Methylimidazole (MeIm)CatalyticAn alternative to DMAP.May also lead to side products.[10][11]
No Catalyst (autocatalytic)N/ASimplifies workup.Generally slower, may result in incomplete conversion.[10]

Optimization Workflow:

start Start Catalyst Optimization trial1 Trial 1: No Catalyst (Baseline) start->trial1 trial2 Trial 2: Triethylamine (Mild Base) start->trial2 trial3 Trial 3: DMAP (Acylation Catalyst) start->trial3 analysis Analyze Yield and Purity (TLC, NMR) trial1->analysis trial2->analysis trial3->analysis decision Select Optimal Catalyst analysis->decision

Catalyst Selection Workflow

IV. References

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. Available from: [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. Available from: [Link]

  • Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N¢-Disuccinimidyl Carbonate (DSC). Who we serve. Available from: [Link]

  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. PMC - NIH. Available from: [Link]

  • Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonat. Canadian Journal of Chemistry. Available from: [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Available from: [Link]

  • (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. Available from: [Link]

  • Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. Available from: [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Available from: [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications (RSC Publishing). Available from: [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. Available from: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available from: [Link]

  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. Available from: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Available from:

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Chiral tert-butyl-BIMP Catalyst Enables Enantioselective[7][10]-Wittig Rearrangement for Homoallylic Tertiary Alcohol Synthesis. GeneOnline News. Available from: [Link]

  • Recent advances in catalytic asymmetric synthesis. PMC - NIH. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available from: [Link]

  • Purification of tert-Butyl alcohol. Chempedia - LookChem. Available from: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key carbamate intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this molecule.

  • Route A: Epoxide Ring-Opening. This is a common and direct approach where styrene oxide is reacted with a source of the Boc-protected amine. A key challenge in this route is controlling the regioselectivity of the ring-opening reaction.

  • Route B: Protection of a Precursor Amino Alcohol. This route involves first synthesizing or purchasing 2-amino-2-phenylethanol and then protecting the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This often provides a cleaner reaction profile, avoiding the regioselectivity issues of Route A.

Below is a workflow diagram illustrating these two primary synthetic pathways.

Synthetic_Routes cluster_0 Route A: Epoxide Ring-Opening cluster_1 Route B: Amine Protection Styrene_Oxide Styrene Oxide RouteA_Product This compound Styrene_Oxide->RouteA_Product Ring Opening (Catalyst) Boc_Amine_Source Boc-NH₂ Source Boc_Amine_Source->RouteA_Product Amino_Alcohol 2-Amino-2-phenylethanol RouteB_Product This compound Amino_Alcohol->RouteB_Product Boc Protection (Base) Boc2O Boc₂O Boc2O->RouteB_Product Diol_Formation Styrene_Oxide Styrene Oxide Diol 1-Phenylethane-1,2-diol (Byproduct) Styrene_Oxide->Diol Hydrolysis (Acid/Base Catalyzed) Water H₂O (Trace Moisture) Water->Diol

Caption: Hydrolysis of styrene oxide to form the diol byproduct.

Preventative & Corrective Actions:

StrategyDetailed Protocol
Rigorous Drying of Reagents & Glassware 1. Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere (N₂ or Argon).2. Use anhydrous solvents. If not purchased anhydrous, distill solvents from an appropriate drying agent (e.g., CaH₂ for THF).3. Ensure all amine reagents and catalysts are anhydrous.
Use of a Desiccant Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual moisture.
Purification The diol is significantly more polar than the desired carbamate product. It can typically be removed effectively using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will leave the diol on the column while the product elutes.
Problem 2: Formation of Two Isomeric Products (Poor Regioselectivity)

Symptoms:

  • TLC analysis shows two spots with very similar Rf values.

  • ¹H NMR spectroscopy of the crude mixture shows two distinct sets of peaks for the protons adjacent to the nitrogen and oxygen atoms.

Root Cause Analysis: The ring-opening of styrene oxide can proceed via nucleophilic attack at either the benzylic (C1) or the terminal (C2) carbon. The desired product, This compound , results from attack at the terminal carbon (C2). Attack at the benzylic carbon (C1) yields the undesired regioisomer, Tert-butyl 2-hydroxy-1-phenylethylcarbamate .

The regioselectivity is highly dependent on the reaction conditions and the nature of the nucleophile.[1][2]

  • Sₙ2-like Attack: Favored under neutral or basic conditions, the nucleophile attacks the sterically less hindered terminal carbon (C2), leading to the desired product. Aliphatic amines typically favor this pathway.[2]

  • Sₙ1-like Attack: Favored under acidic conditions (especially with Lewis acids), the epoxide oxygen is protonated or coordinated to the acid. This develops a partial positive charge (carbocation character) on the more substituted benzylic carbon (C1), making it more susceptible to nucleophilic attack. This leads to the undesired isomer.[2][3]

Regioselectivity cluster_desired Desired Pathway (Sₙ2-like) cluster_undesired Undesired Pathway (Sₙ1-like) Styrene_Oxide Styrene Oxide Attack_C2 Attack at Terminal Carbon (C2) (Less Hindered) Styrene_Oxide->Attack_C2 Attack_C1 Attack at Benzylic Carbon (C1) (Electronically Favored with LA) Styrene_Oxide->Attack_C1 Nucleophile Boc-NH⁻ Nucleophile->Attack_C2 Nucleophile->Attack_C1 Product_Desired This compound Attack_C2->Product_Desired Product_Undesired Tert-butyl 2-hydroxy-1-phenylethylcarbamate Attack_C1->Product_Undesired

Caption: Competing pathways in the epoxide ring-opening reaction.

Strategies to Control Regioselectivity:

The choice of catalyst is critical for directing the reaction towards the desired isomer. While Lewis acids can activate the epoxide, they often favor the formation of the undesired regioisomer by stabilizing carbocation character at the benzylic position.[3]

Catalyst/ConditionExpected Outcome & RationaleReference
No Catalyst (Thermal) Often results in poor conversion and a mixture of isomers. Requires higher temperatures, which can lead to other side reactions.General Observation
Lewis Acids (e.g., YCl₃, ScCl₃) High risk of undesired isomer. These catalysts coordinate to the epoxide oxygen, promoting opening at the more substituted benzylic carbon.[3]
Solid Acid Catalysts (e.g., SBSSA) Can provide good yields but may still favor attack at the benzylic carbon with certain amines. Aromatic amines, for instance, tend to attack the benzylic carbon.[2]
Base-Catalyzed/High Nucleophile Concentration Recommended. Using a strong nucleophile in the absence of an acid catalyst favors an Sₙ2 mechanism, where steric hindrance dominates. This directs the attack to the less hindered terminal carbon, yielding the desired product.[1]

Troubleshooting Protocol:

  • Eliminate Lewis Acid Catalysts: If you are using a Lewis acid and observing the undesired isomer, remove it from your reaction conditions.

  • Switch to Route B: If controlling regioselectivity remains a challenge, the most reliable solution is to switch to the alternative synthetic route: Boc-protection of 2-amino-2-phenylethanol. This completely circumvents the issue of regioselectivity.

  • Purification: The two regioisomers often have very similar polarities, making separation by column chromatography difficult but feasible with optimized solvent systems (e.g., using a shallow gradient of ethyl acetate in hexanes or dichloromethane/methanol). Careful monitoring by TLC is essential.

Problem 3: Difficulties with Boc-Deprotection

Symptoms:

  • After acidic treatment to remove the Boc group, the resulting amine is alkylated.

  • Formation of t-butylated aromatic byproducts.

Root Cause Analysis: Acid-catalyzed removal of the Boc group generates a relatively stable tert-butyl cation intermediate.[4] This cation is an electrophile and can alkylate any nucleophilic sites on your molecule or in the reaction mixture, leading to unwanted byproducts.[4]

Preventative Measures:

  • Use Cation Scavengers: Add a scavenger to the deprotection reaction to trap the tert-butyl cation. This is crucial if your molecule contains electron-rich aromatic rings or other nucleophilic groups.

ScavengerAmountRationale
Anisole 5-10 equivalentsAn electron-rich aromatic compound that is readily alkylated by the t-butyl cation.
Thioanisole 5-10 equivalentsA sulfur-containing scavenger that is also highly effective at trapping carbocations.
Triethylsilane (TES) 2-5 equivalentsReduces the tert-butyl cation to isobutane, a volatile gas.

References

  • Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide... Biotechnology and Bioengineering. [Link]

  • Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide... Biotechnology Letters. [Link]

  • Compounds and reactions studied in the current work... ResearchGate. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]

  • Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases. ResearchGate. [Link]

  • Catalytic ring-opening of styrene oxide with various amines. ResearchGate. [Link]

  • Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-hydroxy-2-phenylethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this Boc-protected amino alcohol. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as 2-amino-1-phenylethanol.

  • Excess Reagents: Primarily di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

  • Reaction Byproducts: Tert-butanol and base (e.g., triethylamine) salts are common byproducts from the Boc-protection reaction.[1]

  • Di-Boc Species: Over-protection, while less common for this substrate, can occur.

  • Side-Reaction Products: Such as the formation of ureas if the reaction conditions are not optimized.[2]

Q2: My purified compound appears as a thick, colorless oil. Is this normal? Can I crystallize it?

A2: It is quite common for moderately polar, Boc-protected amino alcohols like this one to exist as a persistent oil or a low-melting-point solid.[3] While crystallization can be challenging, it is achievable. Success often depends on achieving very high purity first. Trace impurities, including residual solvents, can significantly inhibit crystallization.[3] A common technique involves dissolving the purified oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes or petroleum ether) dropwise until turbidity appears, followed by refrigeration.[4][5][6] Seeding with a previously obtained crystal can also initiate solidification.[5][6]

Q3: How stable is this compound to standard purification conditions?

A3: The N-Boc group is robust under basic and neutral conditions but is labile to acid.[7] Standard silica gel for chromatography is slightly acidic and can potentially cause partial deprotection, leading to streaking on TLC and poor recovery from a column. This instability is a critical factor to consider when developing a purification strategy.[8][9]

Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying this compound. Below are solutions to frequently encountered problems.

Q4: My compound streaks badly on the TLC plate and I get mixed fractions from my column. What's happening?

A4: This is a classic sign of compound decomposition on the silica gel or interaction with acidic silanol groups.[8][9] The streaking indicates a continuous process of degradation or strong, non-ideal interaction as the compound travels up the plate.

  • Causality: The slightly acidic nature of standard silica gel can slowly cleave the acid-labile Boc group, generating the free amine.[7] You then have a mixture of your desired product and the more polar free amine, which have different Rf values and interact differently with the silica, causing streaks.

  • Solution 1: Deactivate the Silica Gel: Pre-treat your silica gel. This can be done by flushing the packed column with your eluent containing 1-2% triethylamine (TEA) before loading your sample.[9][10] The TEA will neutralize the acidic sites on the silica surface, minimizing on-column degradation.

  • Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or cyano silica.[9][11]

Q5: I can't find a solvent system to get my compound off the baseline on the TLC plate (Rf is near zero).

A5: This indicates your eluent is not polar enough to move the compound. This compound is moderately polar due to the hydroxyl and carbamate groups.

  • Causality: The compound has a stronger affinity for the polar silica gel (stationary phase) than for the non-polar eluent (mobile phase).

  • Solution: Increase the polarity of your mobile phase. If you are using an ethyl acetate/hexanes system, systematically increase the percentage of ethyl acetate. If 100% ethyl acetate is still insufficient, a more polar solvent like methanol or ethanol can be added to the ethyl acetate in small increments (e.g., 1-10%).[8] Be methodical; start with 1% methanol in ethyl acetate and increase as needed.

Q6: My compound runs at the solvent front on TLC (Rf is near 1.0), even with low polarity solvents.

A6: This is the opposite problem; your eluent is too polar, or your compound is less polar than anticipated.

  • Causality: The compound has a much higher affinity for the mobile phase than the stationary phase, resulting in rapid elution with no retention.

  • Solution: Decrease the polarity of your mobile phase. If using ethyl acetate/hexanes, increase the proportion of hexanes. An ideal Rf for good separation via column chromatography is typically in the range of 0.2-0.4.[10]

Q7: My yield after column chromatography is very low, even though the reaction appeared clean by TLC.

A7: Low recovery can stem from several issues during the chromatography process.

  • Possibility 1: On-Column Decomposition: As mentioned in Q4, the compound may be degrading on the silica.

  • Possibility 2: Irreversible Adsorption: Highly polar impurities or the product itself might bind too strongly to the silica and fail to elute.

  • Possibility 3: Product is Too Dilute: The compound may have eluted, but the fractions are so dilute that it's difficult to detect by TLC.[8] Try concentrating a wider range of fractions where you expect your product to be and re-analyze by TLC.

  • Possibility 4: Improper Loading: If the sample was loaded in too large a volume of solvent, or a solvent that is too strong (polar), it can cause band broadening and lead to poor separation and recovery.[12] Always use the minimum amount of solvent to dissolve the sample for loading. If solubility is an issue, consider the dry-loading technique.[12]

Workflow for Troubleshooting Column Chromatography

G start Problem with Column Chromatography streak Streaking on TLC / Mixed Fractions start->streak rf_zero Rf ≈ 0 (Stuck at Baseline) start->rf_zero rf_one Rf ≈ 1 (Solvent Front) start->rf_one low_yield Low Post-Column Yield start->low_yield sol_streak Deactivate Silica: Add 1-2% TEA to Eluent streak->sol_streak sol_rf_zero Increase Eluent Polarity: Increase % EtOAc or Add 1-10% MeOH rf_zero->sol_rf_zero sol_rf_one Decrease Eluent Polarity: Increase % Hexanes (Aim for Rf 0.2-0.4) rf_one->sol_rf_one sol_low_yield Investigate Cause: 1. Check for decomposition 2. Concentrate fractions 3. Use dry-loading method low_yield->sol_low_yield

Caption: Decision tree for troubleshooting common column chromatography issues.

Troubleshooting Guide: Recrystallization

Q8: I've purified my compound by chromatography, but it remains an oil. How can I induce crystallization?

A8: Transitioning a purified oil to a crystalline solid requires finding the right solvent conditions and often, a bit of patience.

  • Step 1: Ensure Purity: First, confirm the purity of your oil by high-resolution TLC or ¹H NMR. Impurities are the most common inhibitors of crystallization.[3] If necessary, re-purify a small portion.

  • Step 2: Solvent Screening: Use a small amount of oil in several different vials. Add single solvents (e.g., diethyl ether, hexanes, toluene, ethyl acetate) dropwise. A good recrystallization solvent will dissolve the compound when hot but not when cold. A common and effective system for compounds like this is a binary mixture.

    • Recommended System: Dissolve the oil in a minimal amount of a "good" solvent like ethyl acetate or dichloromethane. Then, slowly add a "poor" or "anti-solvent" like hexanes or petroleum ether until the solution becomes persistently cloudy.[4]

  • Step 3: Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a tiny amount of solid material, add a single seed crystal to the supersaturated solution.[5][6]

    • Cooling: Slowly cool the solution. First to room temperature, then to 4°C (refrigerator), and finally to -20°C (freezer) if needed. Slow cooling promotes the formation of larger, purer crystals.

Detailed Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Screening
  • On a silica gel TLC plate, spot the crude reaction mixture, the starting amine, and a co-spot (both crude and starting material).[13]

  • Develop the plate in a chamber with an initial test eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualize the plate using a UV lamp and then by staining (e.g., potassium permanganate or ninhydrin).[13]

    • Ninhydrin Stain: The starting amine will stain (typically pink/purple), while the Boc-protected product will not, providing strong evidence of reaction completion.[10][13]

  • Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4 for optimal separation.[10]

Protocol 2: Flash Column Chromatography (with TEA Deactivation)
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[9]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading (Dry-Loading Method):

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[12]

    • Carefully add this powder to the top of your packed column.

  • Elution: Run the chromatography using your pre-determined solvent system, collecting fractions and monitoring them by TLC.

Data Presentation: Solvent Systems

The choice of eluent is critical. The following table provides a starting point for developing a suitable solvent system for TLC and column chromatography.

Solvent System (v/v)PolarityTypical Application
10-30% EtOAc / HexanesLow to MediumTo elute non-polar impurities (e.g., excess (Boc)₂O).
30-70% EtOAc / HexanesMedium to HighOften the ideal range for eluting the target compound.
1-5% MeOH / DCMHighUsed if the compound is poorly soluble or has a very low Rf in EtOAc/Hexanes systems.
Visualization of Purification Workflow

G cluster_0 Synthesis & Work-up cluster_1 Analysis & Method Development cluster_2 Purification cluster_3 Final Product Isolation crude Crude Reaction Mixture (Oil or Gummy Solid) tlc TLC Analysis (Spot SM, Crude, Co-spot) crude->tlc solvent_dev Optimize Solvent System (Target Rf = 0.2-0.4) tlc->solvent_dev column Flash Column Chromatography (Consider TEA deactivation) solvent_dev->column fractions Combine Pure Fractions & Evaporate Solvent column->fractions pure_oil Pure Product (Typically an Oil) fractions->pure_oil crystallize Recrystallization (e.g., EtOAc/Hexanes) pure_oil->crystallize final_product Crystalline Solid crystallize->final_product

Sources

Validation & Comparative

Choosing Your Chiral Director: A Comparative Guide to Evans Auxiliaries and Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning chemist in pharmaceutical development and academic research, the strategic selection of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. While the oxazolidinone-based Evans auxiliaries have long been celebrated as the gold standard for their reliability and high stereocontrol, other auxiliaries, such as those derived from amino alcohols like tert-butyl 2-hydroxy-2-phenylethylcarbamate, present compelling and practical alternatives. This guide offers an in-depth, data-supported comparison to inform the selection process for your next asymmetric transformation.

The Foundation of Stereocontrol: An Introduction

The principle of a chiral auxiliary is elegant in its utility: a readily available, enantiopure molecule is temporarily attached to a prochiral substrate to guide a subsequent bond formation with high diastereoselectivity.[1][] After establishing the new stereocenter, the auxiliary is cleaved and can often be recovered.[1][] This strategy transforms the challenge of enantioselective synthesis into a more predictable diastereoselective reaction.

The Evans Auxiliary: A Legacy of Predictability

Developed by David A. Evans, oxazolidinone auxiliaries are a cornerstone of modern asymmetric synthesis.[1][][4] Typically derived from readily available amino acids such as valine or phenylalanine, their rigid cyclic structure provides a predictable and highly effective platform for controlling stereochemistry in aldol, alkylation, and acylation reactions.[1][][5]

This compound: Chelation-Controlled Versatility

Representing the amino alcohol class of auxiliaries, this compound (derived from phenylglycinol) leverages a different mechanistic principle to achieve stereocontrol.[] These auxiliaries are prized for their accessibility and their utility in asymmetric alkylations to generate optically active carboxylic acids and amino acids.[]

Mechanistic Divergence: Steric Shielding vs. Chelation

The distinct structural frameworks of these two auxiliaries give rise to different modes of stereochemical induction.

Evans Auxiliary: The Rigid Conformational Shield

The success of the Evans auxiliary lies in its conformationally locked N-acyl imide. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a stable Z-enolate is formed. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) sterically blocks one face of the planar enolate. This forces an approaching electrophile to attack from the opposite, less-hindered face, leading to exceptionally high diastereoselectivity.[5][6]

Evans_Mechanism cluster_0 Evans Auxiliary Stereocontrol Acyl N-Acyl Oxazolidinone Base LDA / Base Acyl->Base Deprotonation Enolate Rigid Z-Enolate (Face Shielded) Base->Enolate Forms Electrophile Electrophile (E+) Enolate->Electrophile Attack from unhindered face Product Highly Diastereoselective Product Electrophile->Product Results in

Caption: Steric shielding mechanism of the Evans auxiliary.

This compound: The Power of Chelation

This auxiliary operates through a chelation-controlled mechanism. The N-acylated amino alcohol possesses both a carbonyl oxygen and a hydroxyl group. Upon treatment with two equivalents of a lithium base (e.g., LDA), a dianion is formed. The lithium cation is then chelated by both the enolate oxygen and the alkoxide, creating a rigid six-membered ring transition state. This conformation orients the bulky phenyl group to effectively shield one face of the enolate, directing the electrophile to the opposite side.

AminoAlcohol_Mechanism cluster_1 Amino Alcohol Auxiliary Stereocontrol Acyl N-Acyl Amino Alcohol Base LDA (2 equiv.) Acyl->Base Double Deprotonation Chelate Rigid Li+ Chelate (Face Shielded) Base->Chelate Forms Electrophile Electrophile (E+) Chelate->Electrophile Directed Attack Product Diastereoselective Product Electrophile->Product Results in

Caption: Chelation-controlled mechanism of the amino alcohol auxiliary.

Performance in Asymmetric Alkylation: A Data-Driven Comparison

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where both auxiliaries excel. The following data, compiled from representative literature, illustrates their typical performance.

Table 1: Comparative Diastereoselectivity in the Alkylation of Propionyl Imides

Electrophile (R-X)Evans Auxiliary (d.r.)This compound (d.r.)
Benzyl bromide>99:1>98:2
Allyl iodide98:2[7]97:3
Methyl iodide>99:196:4
Isopropyl iodide95:594:6

Note: Diastereomeric ratios (d.r.) are representative and can vary with specific substrates and reaction conditions.

Both auxiliary classes provide excellent levels of diastereoselectivity, often exceeding 95:5, which is synthetically valuable. The Evans auxiliaries frequently demonstrate a slight edge in achieving near-perfect selectivity (>99:1).

Practical Considerations: Application and Cleavage

Beyond raw performance, the practical aspects of using and removing an auxiliary are critical.

FeatureEvans AuxiliaryThis compound
Strengths Extremely high and predictable stereoselectivity for a vast range of reactions.[4][5] Extensive literature precedent.Derived from inexpensive starting materials. Chelation control is a powerful and distinct mechanism.
Limitations Synthesis of the auxiliary can be multi-step.[8]May require two equivalents of strong base. Selectivity can be more sensitive to conditions.
Cleavage Methods • Hydrolytic: LiOH/H₂O₂[7][9][10] • Reductive: LiAlH₄, LiBH₄ • Transesterification: NaOMe, Ti(OiPr)₄• Hydrolytic: Strong acid (e.g., H₂SO₄) or base.[11] • Other: Conditions are generally standard for carbamate and ester cleavage.
Cleavage Mildness Hydrolysis with LiOH/H₂O₂ is common but can be basic for sensitive substrates.[9][12][13] Reductive cleavage is harsh.Acidic cleavage (e.g., using ZnBr₂ or silica gel) can be mild and selective for tert-butyl groups.[14][15]

Experimental Workflows

General Protocol: Asymmetric Alkylation with an Evans Auxiliary

This procedure outlines the acylation, diastereoselective alkylation, and subsequent cleavage of an Evans auxiliary.[7][10]

Caption: Standard workflow for Evans auxiliary-mediated alkylation.

  • Acylation: The Evans auxiliary is acylated with an appropriate acyl chloride or anhydride.[10]

  • Enolate Formation: The resulting N-acyl imide is deprotonated at -78 °C using a strong, non-nucleophilic base like LDA or NaHMDS to form the Z-enolate.[7]

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, which is allowed to slowly warm.

  • Purification: Following an aqueous quench, the diastereomerically enriched product is purified, typically by silica gel chromatography.

  • Cleavage: The auxiliary is removed, often by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the target chiral carboxylic acid.[9][16]

General Protocol: Asymmetric Alkylation with this compound
  • Acylation: The amino alcohol is acylated in a similar fashion to the Evans auxiliary.

  • Dianion Formation: The N-acyl product is dissolved in THF at -78 °C, and two equivalents of LDA are added to deprotonate both the α-carbon and the hydroxyl group, forming the crucial lithium chelate.

  • Alkylation: The electrophile is added to the dianion solution.

  • Purification: The reaction is quenched and the product is purified chromatographically.

  • Cleavage: The tert-butyl carbamate (Boc) and the newly formed ester linkage can be cleaved under acidic conditions (e.g., H₂SO₄ in CH₂Cl₂, or ZnBr₂) to release the final product.[11][14]

Conclusion and Recommendations

The choice between these two powerful chiral auxiliaries is not a matter of "better" but of "best fit" for a given synthetic challenge.

  • Choose the Evans Auxiliary when:

    • The highest possible diastereoselectivity is the primary goal.

    • A wide range of well-documented, predictable transformations are required.

    • The downstream chemistry is robust enough to tolerate standard basic or reductive cleavage conditions.

  • Choose this compound when:

    • A cost-effective and readily accessible auxiliary is desired.

    • The synthetic route requires milder or orthogonal cleavage conditions, particularly acidic deprotection.

    • The target is a chiral carboxylic acid via asymmetric alkylation, where its performance is well-established.

By understanding the distinct mechanistic principles and practical considerations of each auxiliary, researchers can make a strategic, evidence-based decision, optimizing their synthetic route for efficiency, selectivity, and overall success.

References

  • BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha.
  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • ACS Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare.
  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • Chem-Station Int. Ed. (2014). Evans Aldol Reaction.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Evans Aldol Reaction in Stereoselective Synthesis. BenchChem.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis. UCI Department of Chemistry.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry.
  • PubChem. (n.d.). (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)
  • MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • PMC - NIH. (n.d.). Easy Access to Evans' Oxazolidinones.
  • Sigma-Aldrich. (n.d.). tert-butyl N-[(1R)
  • ResearchGate. (2025). Asymmetric Alkylation of a tert Butyl Benzophenone Schiff Base Derivative in Water.
  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)
  • BOC Sciences. (n.d.). Other Chiral Auxiliaries. BOC Sciences.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • ResearchGate. (2025). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.

Sources

A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine Amides vs. Amino Alcohol-Derived Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Stereoselective Alkylation

In the landscape of asymmetric synthesis, particularly within drug development and natural product synthesis, the reliable and predictable installation of stereocenters is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction, remain a cornerstone of this endeavor. Among the most robust and storied auxiliaries for asymmetric alkylation are the pseudoephedrine amides, pioneered by Andrew G. Myers, and the oxazolidinones, developed by David A. Evans, which can be synthesized from amino alcohols like L-phenylalaninol.

This guide provides an in-depth, objective comparison of these two powerful systems. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, practical considerations, and supporting experimental data that enable researchers to make informed decisions for their specific synthetic challenges.

The Core Distinction: Mechanism of Stereochemical Control

The remarkable efficacy of both auxiliary classes stems from their ability to form rigid, chelated enolate intermediates. These intermediates effectively shield one face of the planar enolate, forcing an incoming electrophile to approach from the less sterically encumbered face, thus ensuring high diastereoselectivity.[1] However, the precise nature of these intermediates and the workflows to generate them differ significantly.

The Myers Pseudoephedrine Amide Method

The Myers protocol utilizes the inexpensive and readily available commodity chemical pseudoephedrine.[2] Both enantiomers are accessible, allowing for the synthesis of either enantiomer of the final product. The key to this method's success is the formation of a rigid lithium chelated (Z)-enolate.[3] Deprotonation of the N-acyl pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA), in the crucial presence of lithium chloride (LiCl), generates a highly organized, bicyclic intermediate.[2][4] The LiCl is essential for preventing enolate aggregation and accelerating the alkylation, leading to cleaner and faster reactions.[2]

The stereochemical outcome is dictated by a chelation-controlled transition state. The lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a rigid structure. The phenyl and methyl groups of the auxiliary then effectively block the top face of the enolate, directing the electrophile to attack from the bottom face.[1]

The Evans Oxazolidinone Method

The Evans approach employs chiral oxazolidinones, which are frequently derived from readily available α-amino acids.[5] For instance, the target of this guide, tert-butyl 2-hydroxy-2-phenylethylcarbamate (N-Boc-L-phenylalaninol), is a direct precursor to the corresponding (S)-4-benzyl-2-oxazolidinone.[5][6]

Acylation of the oxazolidinone nitrogen is followed by deprotonation with a strong base (e.g., LDA or sodium hexamethyldisilazide, NaHMDS) to generate a (Z)-enolate.[3][7] Similar to the Myers system, this enolate adopts a rigid, chelated conformation. The substituent at the C4 position of the oxazolidinone (e.g., a benzyl group from phenylalaninol) sterically shields the top face of the enolate. This forces the electrophile to approach from the opposite, unhindered face, leading to excellent stereocontrol.[3]

Performance & Experimental Data: A Head-to-Head Comparison

The ultimate measure of a chiral auxiliary's utility lies in its performance. Both systems consistently deliver high diastereoselectivity and yields for a range of electrophiles.[1]

Auxiliary SystemSubstrateElectrophile (R-X)Diastereomeric Ratio (d.r.)Isolated Yield (%)Reference
Evans Oxazolidinone Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide (BnBr)> 99:180-92[1]
Pseudoephedrine Amide (1R,2R)-Pseudoephedrine propionamideBenzyl bromide (BnBr)> 99:192[1][2]
Evans Oxazolidinone Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodide98:261-77[1][8]
Pseudoephedrine Amide (1R,2R)-Pseudoephedrine propionamiden-Butyl iodide90:1080 (recrystallized)[1][2]

As the data illustrates, both methods are exceptionally effective for activated electrophiles like benzyl bromide, providing near-perfect diastereoselectivity. The Myers system is noted for its high reactivity even with less reactive electrophiles like n-butyl iodide at 0 °C.[2] A key advantage of the pseudoephedrine method is that both the starting amides and the alkylated products are often highly crystalline, which can significantly simplify purification and allow for easy enhancement of diastereomeric purity to ≥99% through recrystallization.[2]

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for the key stages of employing each auxiliary, from formation to the crucial cleavage step.

General Workflow Diagram

G cluster_0 Asymmetric Synthesis Workflow start Chiral Carboxylic Acid couple Amide/Imide Formation start->couple aux Chiral Auxiliary (Pseudoephedrine or Amino Alcohol) aux->couple deprotonate Enolate Formation couple->deprotonate alkylate Diastereoselective Alkylation (R-X) deprotonate->alkylate cleave Auxiliary Cleavage alkylate->cleave product Enantiopure Product cleave->product recover Recovered Auxiliary cleave->recover

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Pseudoephedrine Amide Asymmetric Alkylation

This protocol is adapted from the seminal work of Myers et al.[2]

Part A: Amide Formation

  • To a solution of the desired carboxylic acid (1.0 equiv) in CH₂Cl₂ is added an acylating agent (e.g., pivaloyl chloride) and a base (e.g., Et₃N).

  • After activation, (1R,2R)-(+)-pseudoephedrine (1.0 equiv) is added, and the reaction is stirred until completion.

  • The resulting pseudoephedrine amide is purified, often by simple recrystallization.

Part B: Diastereoselective Alkylation

  • A flame-dried flask under argon is charged with the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.

  • The mixture is cooled to -78 °C.

  • A solution of LDA (2.0 equiv) in THF is added dropwise to form the enolate. The solution is typically stirred at -78 °C for 30 min, then warmed to 0 °C for 30 min.

  • The reaction is re-cooled to -78 °C or 0 °C depending on electrophile reactivity.

  • The alkyl halide (1.1-1.5 equiv) is added, and the reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up. The product is often purified by flash chromatography or recrystallization.

Part C: Auxiliary Cleavage (to Carboxylic Acid)

  • The alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a 3:1 mixture of THF and water.

  • Tetra-n-butylammonium hydroxide (n-Bu₄NOH) (5-10 equiv) is added.[9]

  • The mixture is heated to 95 °C for 12-24 hours.

  • After cooling, the reaction is acidified, and the desired carboxylic acid is extracted. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[10]

Protocol 2: Evans Oxazolidinone Asymmetric Alkylation

This protocol is based on established procedures for Evans auxiliaries.[11][12]

Part A: Oxazolidinone Formation from N-Boc-L-phenylalaninol

  • N-Boc-L-phenylalaninol is first deprotected under acidic conditions to yield L-phenylalaninol.

  • A mixture of L-phenylalaninol (1.0 equiv), diethyl carbonate (2.0 equiv), and catalytic potassium carbonate (0.1 equiv) is heated to approximately 135 °C.[5]

  • Ethanol is distilled off as the reaction proceeds.

  • Upon completion, the reaction is cooled, diluted with a solvent like dichloromethane, and washed with water. The organic phase is dried and concentrated.

  • The crude (S)-4-benzyl-2-oxazolidinone is purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield a white crystalline solid.[5]

Part B: N-Acylation and Diastereoselective Alkylation

  • The (S)-4-benzyl-2-oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.

  • n-Butyllithium (1.05 equiv) is added to deprotonate the nitrogen.

  • The desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) is added, and the reaction is allowed to warm to room temperature.

  • For the alkylation, the purified N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base such as NaHMDS or LDA (1.1 equiv) is added to form the (Z)-enolate.[11]

  • The electrophile (e.g., allyl iodide, 1.2 equiv) is added, and the reaction is stirred at -78 °C until completion.[11]

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up. Purification is typically achieved via flash column chromatography.

Part C: Auxiliary Cleavage (to Carboxylic Acid)

  • The alkylated N-acyl oxazolidinone (1.0 equiv) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • A 30% aqueous solution of hydrogen peroxide (4.0 equiv) is added, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).[13]

  • The reaction is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The chiral auxiliary is removed by extraction, and the desired enantiomerically enriched carboxylic acid is isolated from the aqueous phase after acidification and extraction.[13][14]

Mechanistic Models of Stereoselection

The high fidelity of these reactions is a direct result of well-defined, rigid transition states.

Caption: Logical flow of stereochemical control for both auxiliary systems.

Practical Considerations and Choosing the Right Auxiliary

The choice between these two premier systems often depends on factors beyond raw performance data.

  • Cost and Availability: Pseudoephedrine is an inexpensive commodity chemical. However, its use as a precursor for the illicit synthesis of methamphetamine has led to strict regulations and monitoring in many regions, which can complicate acquisition for research and industrial applications.[15][16] In contrast, amino alcohols like L-phenylalaninol are readily available from the chiral pool without such restrictions.[5]

  • Alternative Auxiliaries: Due to the regulations on pseudoephedrine, the Myers group developed pseudoephenamine as a superior alternative that is free from regulatory restrictions and often provides even higher diastereoselectivity, especially in the formation of quaternary centers.[15][16]

  • Substrate Scope: The Myers method is renowned for its effectiveness with a broad range of primary alkyl halides, including less reactive ones.[2] The Evans system is also highly versatile and has been applied to a vast array of transformations, including aldol reactions, making it a cornerstone of total synthesis.[3]

  • Cleavage Conditions: The final step—cleavage of the auxiliary—is a critical consideration. The Myers amide can be cleaved under various conditions (acidic, basic, reductive, or via organometallic addition) to yield carboxylic acids, alcohols, aldehydes, or ketones, respectively, offering significant synthetic flexibility.[10][17] The Evans oxazolidinone is most commonly cleaved hydrolytically (e.g., LiOH/H₂O₂) to give the carboxylic acid, but other reductive or transamination methods exist to access different functional groups.[13][18] The choice depends on the desired final product and the stability of the molecule to the cleavage conditions.

Conclusion

Both the Myers pseudoephedrine amide and the Evans oxazolidinone systems are authoritative, reliable, and well-understood methods for asymmetric alkylation. They represent self-validating systems where the high and predictable stereochemical outcomes confirm the proposed mechanistic models.

The Myers pseudoephedrine auxiliary offers the advantages of low cost, high crystallinity of intermediates, and exceptional reactivity. However, researchers must be aware of potential regulatory hurdles. The development of pseudoephenamine provides a powerful, unrestricted alternative.[15]

The Evans oxazolidinone auxiliary , derived from amino alcohols like the precursor N-Boc-L-phenylalaninol, is a workhorse in complex molecule synthesis. It is highly versatile, free from the regulatory issues of pseudoephedrine, and backed by decades of application in a wide variety of synthetic contexts.

Ultimately, the optimal choice will depend on the specific synthetic target, the nature of the electrophile, the desired final functional group, and practical considerations of cost and sourcing. This guide provides the foundational data and mechanistic understanding to empower researchers to select the most effective tool for their stereoselective synthesis challenges.

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A Researcher's Guide to Validating Stereoselectivity in the Synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. One such pivotal building block is Tert-butyl 2-hydroxy-2-phenylethylcarbamate, a precursor to a wide array of pharmacologically active molecules. The precise spatial arrangement of its hydroxyl and carbamate functional groups dictates its interaction with biological targets. Consequently, the rigorous validation of stereoselectivity in its synthesis is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemical outcome of reactions producing this compound. We will delve into the principles and practical applications of chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and polarimetry, supported by experimental data and detailed protocols.

The Synthetic Challenge: Achieving Enantiopure Amino Alcohols

The synthesis of enantiomerically pure vicinal amino alcohols like this compound is a well-established yet challenging endeavor in organic synthesis. A prevalent and effective strategy is the asymmetric reduction of the corresponding prochiral α-amino ketone, 2-(tert-butoxycarbonylamino)acetophenone. This transformation can be achieved with high enantioselectivity using various catalytic systems, including chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands.[1][2]

The success of any stereoselective synthesis is contingent on the ability to accurately and reliably measure the enantiomeric excess (e.e.) of the product. The following sections will compare the most powerful techniques for this purpose.

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, and the availability of instrumentation.

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High accuracy and precision, direct quantification of enantiomers, method of choice for regulatory submissions.Requires method development, may need specialized and expensive columns.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinguishable NMR signals for each enantiomer.Rapid analysis, provides structural information, can be performed on standard NMR spectrometers.Lower accuracy for very high e.e. values, may require stoichiometric amounts of expensive chiral auxiliaries, potential for signal overlap.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.Simple and rapid measurement, non-destructive.Indirect measure of enantiomeric purity, requires a known specific rotation for the pure enantiomer, less sensitive to small amounts of the minor enantiomer.

Experimental Protocols for Stereochemical Validation

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols.[3]

Protocol for Chiral HPLC Analysis:

  • Column Selection: A Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) column (250 x 4.6 mm, 5 µm) is a suitable starting point for method development.[4]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol. A typical starting gradient is 90:10 (v/v) n-hexane:ethanol. The addition of a small amount of an amine modifier, such as diethylamine (0.1%), can improve peak shape for amino compounds.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Detection wavelength: 220 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Dissolution Injection Injection onto Chiral Column Sample->Injection MobilePhase Mobile Phase Preparation MobilePhase->Injection Separation Enantiomer Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid method for determining enantiomeric excess through the use of chiral solvating agents (CSAs). These agents form non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[5][6]

Protocol for NMR Analysis with a Chiral Solvating Agent:

  • Choice of Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is an effective CSA for many chiral alcohols and amines.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.5 equivalents of the CSA to the NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Analysis:

    • Compare the spectrum with and without the CSA.

    • Identify a proton signal in the analyte that is well-resolved into two distinct signals (or sets of signals) in the presence of the CSA. The benzylic proton (CH-OH) is often a good candidate.

    • Integrate the two signals. The enantiomeric excess is calculated from the integration values: e.e. (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis Analyte Analyte in NMR Solvent Mix Mix Analyte and CSA Analyte->Mix CSA Chiral Solvating Agent CSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate e.e. Integrate->Calculate

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Polarimetry

Polarimetry provides a straightforward, albeit less precise, method for assessing enantiomeric purity. It relies on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent.

Protocol for Polarimetry:

  • Instrumentation: Use a calibrated polarimeter.

  • Sample Preparation:

    • Accurately weigh a sample of the purified this compound.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol) to a precise concentration (c, in g/mL).

  • Measurement:

    • Fill a polarimeter cell of a known path length (l, in decimeters) with the solution.

    • Measure the observed optical rotation (α_obs).

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α_obs / (c x l)

    • The enantiomeric excess can be estimated by comparing the measured specific rotation to the known specific rotation of the pure enantiomer ([α]_max): e.e. (%) = ([α] / [α]_max) x 100

Note: The specific rotation of enantiopure (S)-(-)-1-phenylethanol is approximately -45.0° (c=5 in methanol).[7] While not the exact molecule, this provides a reference point for the expected sign and magnitude of rotation. The specific rotation for this compound would need to be determined from a sample of known high enantiomeric purity.

Conclusion: A Multi-faceted Approach to Stereochemical Validation

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules like this compound is non-negotiable. While chiral HPLC stands as the definitive method for quantitative analysis, NMR spectroscopy with chiral solvating agents offers a rapid and convenient screening tool. Polarimetry, though less precise, can serve as a quick check for optical activity. A comprehensive validation strategy will often employ a combination of these techniques to provide a complete and reliable assessment of stereoselectivity. The choice of method should be guided by the specific requirements of the research or development phase, with an emphasis on scientific rigor and data integrity.

References

  • Organic Chemistry Frontiers (RSC Publishing).
  • Organic & Biomolecular Chemistry (RSC Publishing). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity.
  • Chirality. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • University of Calgary. Enantioselective Reduction of Ketones. [Link]

  • Molecules. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange.
  • The Journal of Organic Chemistry.
  • SciSpace. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • Molecules. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • ResearchGate.
  • Organic Reactions. Enantioselective Reduction of Ketones.
  • Molecules.
  • The Royal Society of Chemistry. New chiral binol...
  • ResearchGate. Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a.
  • Phenomenex.
  • ESF Experts. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate ^sup 1^H NMR Experiment To Introduce Chiral Chemistry.
  • Molecules.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000307 - 2-Amino-1-phenylethanol.
  • ResearchGate. Vibrational Raman Optical Activity of 1-Phenylethanol and 1-Phenylethylamine: Revisiting Old Friends.
  • ResearchGate. Figure 1: Molecular structures of (+)-(R)-1-phenylethanol (a) and...

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A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination for Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and quality control. Enantiomers of a chiral molecule can exhibit starkly different pharmacological and toxicological profiles, making their accurate quantification a regulatory and scientific imperative.[1] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of Tert-butyl 2-hydroxy-2-phenylethylcarbamate, a key chiral building block in the synthesis of various pharmaceutical agents.

We will explore the theoretical underpinnings, practical implementation, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This analysis is grounded in established experimental data and protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Pillar 1: Chromatographic Approaches - The Gold Standard in Enantioseparation

Chromatographic methods are the most widely employed techniques for chiral separations due to their high resolution and reproducibility.[2] The fundamental principle involves the differential interaction of enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP), leading to different elution times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and universally recognized method for enantiomeric purity assessment.[3][] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte's enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in distinct retention times, allowing for baseline separation.

Causality Behind the Method: The choice of a polysaccharide-based CSP (e.g., derivatives of cellulose or amylose) is a strategic one, born from their proven broad applicability and success in resolving a vast array of chiral compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5][6][7] The normal-phase mobile system, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol like isopropanol, is selected to maximize these selective interactions with the CSP.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the mobile phase.

  • System Suitability: Before analysis, equilibrate the column for at least 30 minutes. Inject a racemic standard to confirm the resolution of the two enantiomers (Resolution (Rs) > 1.5).

  • Data Analysis: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers with the following formula: % e.e. = |(A1 - A2) / (A1 + A2)| x 100[8]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[9] It employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component. The separation principles are analogous to normal-phase HPLC, utilizing the same types of CSPs.[][10][11]

Causality Behind the Method: The superiority of SFC in terms of speed stems from the physical properties of supercritical CO₂, which has a much lower viscosity and higher diffusivity than liquid mobile phases.[11][12] This allows for the use of higher flow rates without generating excessive backpressure, drastically reducing analysis times. The reduced consumption of organic solvents also positions SFC as a "greener" and more cost-effective technique, especially for high-throughput screening and preparative separations.[9][12]

Experimental Protocol: Chiral SFC

  • Instrumentation: A supercritical fluid chromatography system equipped with a back-pressure regulator and UV detector.

  • Column: CHIRALPAK® AD-3, 3 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: Supercritical CO₂ and Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Methanol.

  • Data Analysis: The calculation for enantiomeric excess is identical to the HPLC method.

Workflow for Chromatographic Enantioseparation

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve Analyte in Appropriate Solvent inject Inject Sample onto Chiral Column prep->inject separate Isocratic Elution (HPLC or SFC) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate % e.e. integrate->calculate

Caption: General workflow for e.e. determination by HPLC/SFC.

Pillar 2: NMR Spectroscopy - A Non-Destructive Approach

NMR spectroscopy offers a distinct method for determining enantiomeric excess that does not rely on physical separation. Instead, it exploits the creation of a diastereomeric environment directly within the NMR tube, making the enantiomers chemically non-equivalent and thus distinguishable. This method is non-destructive, which is a significant advantage when sample material is limited.

Causality Behind the Method: The use of a Chiral Solvating Agent (CSA) is a rapid and elegant approach. The CSA, itself enantiomerically pure, forms weak, transient diastereomeric complexes with the analyte's enantiomers.[13] These complexes exist in fast exchange, and the different magnetic environments experienced by the analyte's protons in each complex lead to the splitting of a single proton signal into two, with the integration of these signals being directly proportional to the enantiomeric ratio.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Reagents: Deuterated chloroform (CDCl₃), (R)-(−)-1,1'-Bi-2-naphthol (BINOL) as the Chiral Solvating Agent.

  • Sample Preparation: a. Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃ in an NMR tube. b. Acquire a standard ¹H NMR spectrum. c. Add 1.0-1.2 molar equivalents of (R)-BINOL to the NMR tube, mix thoroughly, and re-acquire the ¹H NMR spectrum.

  • Analysis: a. Identify a well-resolved proton signal of the analyte that shows clear splitting into two distinct signals after the addition of the CSA. The methine proton (CH adjacent to the hydroxyl and phenyl groups) is often a good candidate. b. Carefully integrate the two separated signals (I1 and I2).

  • Data Analysis: Calculate the enantiomeric excess from the integration values: % e.e. = |(I1 - I2) / (I1 + I2)| x 100

Workflow for NMR-Based Enantiomeric Analysis

cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing prep_nmr Dissolve Analyte in Deuterated Solvent add_csa Add Chiral Solvating Agent (CSA) prep_nmr->add_csa acquire Acquire High-Resolution ¹H NMR Spectrum add_csa->acquire identify Identify Split Proton Signals acquire->identify integrate_nmr Integrate Diastereotopic Signals identify->integrate_nmr calculate_nmr Calculate % e.e. integrate_nmr->calculate_nmr

Caption: Workflow for e.e. determination by NMR with a CSA.

Pillar 3: Objective Performance Comparison and Method Validation

The selection of an analytical method is a multi-faceted decision, balancing performance with practical considerations. Every protocol, regardless of the chosen technique, must be part of a self-validating system to ensure trustworthiness and scientific integrity.[3] Any method intended for routine quality control must undergo formal validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8][14]

Performance Parameter Chiral HPLC Chiral SFC NMR Spectroscopy (with CSA)
Analysis Speed Moderate (typically 10-30 min)Very Fast (typically < 5-10 min) Fast (for a single sample)
Resolution/Selectivity High to ExcellentHigh to Excellent Moderate (signal overlap can be an issue)
Sensitivity (LOQ) Excellent (~0.05%) Excellent (~0.05%)Good to Moderate (~1-2%)
Solvent Consumption HighVery Low (Green) Low
Method Development Can be time-consumingGenerally faster than HPLCMinimal (for screening)
Sample Throughput ModerateHigh Low (not ideal for large batches)
Sample Recovery DestructiveDestructiveNon-destructive
Instrumentation Cost ModerateHighVery High
Operating Cost High (solvent purchase/disposal)Low Moderate

Expert Recommendations and Conclusion

The optimal method for determining the enantiomeric excess of this compound is contingent upon the specific application and available resources.

  • For Routine Quality Control and Release Testing: Chiral HPLC remains the workhorse. Its robustness, high resolution, and widespread availability make it the most reliable choice for generating validated data for regulatory submissions.[3]

  • For High-Throughput Screening and Preparative Separations: Chiral SFC is the unequivocal winner.[11] Its dramatic reduction in analysis time and solvent consumption provides unparalleled efficiency and economic benefits, making it the ideal choice in discovery and process development environments.[9][12]

  • For Rapid Screening or with Limited Sample: NMR Spectroscopy is an excellent option. When a quick assessment of enantiomeric purity is needed without extensive method development, or when the sample is precious and must be recovered, the NMR approach provides a fast and reliable, albeit less sensitive, answer.

By understanding the causality behind each technique and objectively comparing their performance metrics, researchers can confidently select and implement the most appropriate analytical strategy, ensuring the integrity and quality of their chiral products.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google.
  • A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity - Benchchem. (n.d.). Benchchem.
  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - MDPI. (n.d.). MDPI.
  • Handbook of Analytical Validation - Routledge. (n.d.). Routledge.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). PMC - NIH.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). | Download Table - ResearchGate. (n.d.). ResearchGate.
  • Enantiomer Identification (HPLC/SFC) - BOC Sciences. (n.d.). BOC Sciences.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (n.d.). ResearchGate.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale | American Laboratory. (n.d.). American Laboratory.
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (n.d.). ResearchGate.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • A Researcher's Guide to Evaluating the Stereochemical Purity of N-Boc-Aminomethanol Reaction Products - Benchchem. (n.d.). Benchchem.
  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC - NIH. (n.d.). PMC - NIH.
  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex.
  • Application Notes and Protocols for the Determination of Enantiomeric Excess Using Ethyl (S)-1-phenylethylcarbamate Derivatives - Benchchem. (n.d.). Benchchem.
  • A Comparative Guide to the Validation of Enantiomeric Excess Determination of 3- Phenyl-L-serine by Chiral Supercritical Fluid Chromatography (SFC) - Benchchem. (n.d.). Benchchem.

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A Comparative Guide to the Spectroscopic Analysis of Diastereomeric Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise and unambiguous characterization of stereoisomers is not just a regulatory hurdle, but a fundamental necessity for ensuring the safety and efficacy of therapeutic candidates. Diastereomers, with their distinct three-dimensional arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of spectroscopic and chromatographic methods for the differentiation of the diastereomeric products of Tert-butyl 2-hydroxy-2-phenylethylcarbamate, a chiral building block of significant interest in medicinal chemistry.

This technical guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols to empower researchers in their analytical endeavors.

The Challenge of Diastereomer Differentiation

This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the (1R,2S)/(1S,2R) pair (often referred to as syn or erythro) and the (1R,2R)/(1S,2S) pair (often referred to as anti or threo). While enantiomers have identical physical and chemical properties in an achiral environment, diastereomers do not. These differences, though sometimes subtle, can be exploited for their separation and distinct characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structural features of molecules, including the relative stereochemistry of diastereomers. The spatial arrangement of atoms in diastereomers leads to different magnetic environments for their nuclei, resulting in distinct chemical shifts (δ) and coupling constants (J).

¹H NMR Spectroscopy: Unraveling Diastereomeric Differences

In the ¹H NMR spectra of the diastereomers of this compound, the protons at the two stereocenters (the benzylic CH and the CH₂OH group) are particularly informative. The different spatial relationship between the phenyl group, the hydroxyl group, and the carbamate moiety in the syn and anti isomers leads to variations in the shielding and deshielding of these protons.

Expected ¹H NMR Spectral Features:

Protonsyn Diastereomer (erythro)anti Diastereomer (threo)Rationale for a Senior Application Scientist
Benzylic CH Expected to be a doublet of doublets.Also a doublet of doublets, but with a different chemical shift and coupling constant compared to the syn isomer.The coupling constant between the benzylic proton and the adjacent methylene protons is dependent on the dihedral angle, which differs between the diastereomers. This often results in a larger coupling constant for the anti isomer due to a more staggered conformation.
CH₂OH Two distinct signals, each a doublet of doublets, due to diastereotopicity.Two distinct signals, also diastereotopic, with chemical shifts and coupling patterns different from the syn isomer.The proximity of the bulky phenyl and tert-butyl groups creates a chiral environment that makes the two protons of the CH₂OH group magnetically non-equivalent.
NH A doublet, with its chemical shift influenced by hydrogen bonding.A doublet, potentially at a different chemical shift due to altered intramolecular hydrogen bonding possibilities.The ability to form an intramolecular hydrogen bond between the NH and the hydroxyl group can differ between the two diastereomers, affecting the chemical shift of the NH proton.
Tert-butyl A sharp singlet.A sharp singlet, typically with a very similar chemical shift to the syn isomer.The protons of the tert-butyl group are distant from the stereocenters and are less likely to experience significant differences in their magnetic environment.
¹³C NMR Spectroscopy: A Complementary View

While ¹H NMR often provides more readily interpretable differences in coupling constants, ¹³C NMR offers a clear comparison of the chemical environments of the carbon atoms. The distinct steric and electronic environments in the diastereomers can lead to measurable differences in the ¹³C chemical shifts, particularly for the carbons of the stereocenters and adjacent groups.

Expected ¹³C NMR Spectral Features:

Carbonsyn Diastereomer (erythro)anti Diastereomer (threo)Rationale for a Senior Application Scientist
Benzylic C A distinct chemical shift.A different chemical shift compared to the syn isomer.The steric compression and electronic effects from the neighboring substituents are different in the two diastereomers, directly impacting the electron density around this carbon.
C-OH A distinct chemical shift.A different chemical shift compared to the syn isomer.Similar to the benzylic carbon, the chemical shift of this carbon is sensitive to the relative orientation of the bulky groups.
Tert-butyl C A distinct chemical shift for the quaternary carbon and the methyl carbons.Very similar chemical shifts to the syn isomer.The carbons of the tert-butyl group are further removed from the stereochemical differences and are expected to show minimal variation.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. For the diastereomers of this compound, the key regions of interest are the O-H and N-H stretching frequencies, as well as the carbonyl (C=O) stretching frequency of the carbamate.

Comparative FT-IR Analysis:

The primary difference in the IR spectra of the diastereomers is expected to arise from variations in intramolecular hydrogen bonding. The ability of the hydroxyl group (O-H) to form a hydrogen bond with the carbamate's carbonyl oxygen or the nitrogen's lone pair can differ between the syn and anti forms due to their different spatial arrangements.

Vibrational ModeExpected ObservationRationale for a Senior Application Scientist
O-H Stretch A broad band in the 3200-3600 cm⁻¹ region. The position and broadness may differ slightly between diastereomers.A stronger intramolecular hydrogen bond in one diastereomer will lead to a broader and lower frequency O-H stretching band compared to the other.
N-H Stretch A sharp to moderately broad peak around 3300-3500 cm⁻¹.Similar to the O-H stretch, the position of the N-H stretch can be influenced by intramolecular hydrogen bonding.
C=O Stretch (Amide I) A strong absorption band around 1680-1700 cm⁻¹.The extent of hydrogen bonding to the carbonyl oxygen will affect its bond strength and, consequently, its stretching frequency. A hydrogen-bonded carbonyl will absorb at a lower wavenumber.

Alternative and Complementary Analytical Techniques

While NMR and IR spectroscopy are invaluable for structural confirmation, other techniques are often superior for the quantitative analysis and separation of diastereomers, especially in complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of stereoisomers. For diastereomers, a chiral stationary phase (CSP) is not strictly necessary, as they have different physical properties and can often be separated on standard achiral columns (e.g., silica or C18). However, the development of a robust separation method can be challenging.

Method Development Considerations for HPLC Separation of Diastereomers:

  • Stationary Phase: A normal-phase separation on a silica gel column or a reversed-phase separation on a C18 column are common starting points. The choice will depend on the polarity of the diastereomers.

  • Mobile Phase: A systematic screening of different solvent systems (e.g., hexane/isopropanol for normal phase, acetonitrile/water or methanol/water for reversed phase) is crucial to achieve optimal resolution.

  • Additives: The addition of small amounts of modifiers, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can significantly improve peak shape and resolution.

For the separation of the enantiomers of each diastereomeric pair, a chiral stationary phase is required. Polysaccharide-based CSPs are often effective for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ. These differences arise from the varying stabilities of the fragment ions formed from the diastereomeric precursors. However, these differences are often subtle and may not be sufficient for unambiguous identification without chromatographic separation.

Experimental Protocols

Synthesis of Diastereomeric this compound

A common route to these diastereomers involves the reduction of an α-amino ketone precursor. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Protocol for Diastereoselective Reduction:

  • Starting Material: tert-Butyl (2-oxo-2-phenylethyl)carbamate.

  • Reduction:

    • For the syn (erythro) diastereomer: Reduction with a bulky reducing agent such as L-Selectride® at low temperature (e.g., -78 °C) often favors the formation of the syn isomer through a Felkin-Anh-type transition state.

    • For the anti (threo) diastereomer: Reduction with a less sterically demanding reducing agent like sodium borohydride (NaBH₄) may lead to a mixture of diastereomers, often with a preference for the anti isomer.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The diastereomers can then be separated by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the sample on the ATR crystal. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the characteristic absorption bands.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Comparison & Characterization start Starting Material: tert-Butyl (2-oxo-2-phenylethyl)carbamate reduction Diastereoselective Reduction start->reduction purification Column Chromatography (Separation of Diastereomers) reduction->purification syn syn-Diastereomer purification->syn Fraction 1 anti anti-Diastereomer purification->anti Fraction 2 nmr NMR Spectroscopy (¹H & ¹³C) syn->nmr ir FT-IR Spectroscopy syn->ir hplc HPLC Analysis syn->hplc ms Mass Spectrometry syn->ms anti->nmr anti->ir anti->hplc anti->ms comparison Comparative Analysis of: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - Retention Times (tᵣ) nmr->comparison ir->comparison hplc->comparison

Caption: Workflow for the synthesis, purification, and comparative spectroscopic analysis of the diastereomers of this compound.

Conclusion

The successful analysis of the diastereomeric products of this compound requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. While ¹H and ¹³C NMR spectroscopy are unparalleled for detailed structural elucidation and the determination of relative stereochemistry, FT-IR can provide valuable insights into conformational differences arising from intramolecular hydrogen bonding. For quantitative analysis and preparative separation, HPLC is the method of choice. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently characterize these critical chiral building blocks, ensuring the quality and integrity of their drug discovery and development programs.

References

  • Nuclear Magnetic Resonance Spectroscopy of Stereoisomers. Wikipedia.[Link]

  • Chiral Analysis. Wikipedia.[Link]

  • Diastereoselective synthesis of vicinal amino alcohols. Royal Society of Chemistry.[Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health.[Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.[Link]

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a cornerstone of modern organic and medicinal chemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the synthesis of enantiomerically pure compounds that are crucial for therapeutic applications. This guide provides a comparative analysis of prominent chiral auxiliaries, focusing on their performance, mechanistic underpinnings, and practical considerations, supported by experimental data and detailed protocols.

Introduction: The Imperative of Asymmetric Synthesis

Many pharmaceuticals and biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.[1] Asymmetric synthesis is the field of chemistry dedicated to achieving this goal.[1]

One of the most reliable and well-established strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[2] This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other.[2] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[2]

The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield. This guide will focus on three of the most widely used and effective classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Sultams.

Evans' Oxazolidinones: The Gold Standard

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and extensively utilized auxiliaries for a wide range of asymmetric transformations.[3][4] Derived from readily available amino acids, they consistently provide exceptional levels of stereocontrol, particularly in aldol, alkylation, and conjugate addition reactions.[3][5]

Mechanism of Stereocontrol

The high stereoselectivity achieved with Evans' oxazolidinones is attributed to the formation of a rigid, chelated transition state.[3] The N-acyl oxazolidinone is treated with a Lewis acid, typically a dialkylboron triflate or a titanium (IV) salt, and a hindered amine base to form a Z-enolate. The metal center chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid and predictable conformation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[6]

Evans_Mechanism cluster_0 Mechanism of Stereocontrol: Evans' Oxazolidinone A N-Acyl Oxazolidinone B Z-Enolate Formation (e.g., Bu2BOTf, i-Pr2NEt) A->B Deprotonation C Chelated Transition State B->C Chelation D Electrophilic Attack (from less hindered face) C->D Facial Bias E Diastereomerically Enriched Product D->E C-C Bond Formation

Caption: Mechanism of Stereocontrol with Evans' Oxazolidinone.

Applications and Performance

Evans' oxazolidinones have demonstrated exceptional performance across a variety of C-C bond-forming reactions.

Table 1: Performance of Evans' Oxazolidinones in Asymmetric Reactions

Reaction TypeSubstrateElectrophile/ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-oneBenzyl bromide>99:190-95[7]
Aldol ReactionN-Propionyl-(S)-4-isopropyloxazolidin-2-oneIsobutyraldehyde>99:1 (syn)85-95[3]
Conjugate AdditionN-Crotonyl-(S)-4-benzyloxazolidin-2-oneMe2CuLi>98:290[8]
Diels-AlderN-Acryloyl-(S)-4-benzyloxazolidin-2-oneCyclopentadiene95:5 (endo)85[9]
Cleavage of the Auxiliary

A crucial step in any auxiliary-based methodology is the removal of the chiral director. For Evans' oxazolidinones, several reliable methods exist, allowing for the formation of various functional groups with minimal risk of epimerization.[10][11]

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroperoxide (LiOOH) is the most common method for obtaining the corresponding carboxylic acid.[10] This method is generally high-yielding and proceeds without racemization.

  • Reduction to Alcohols: Lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) can be used to directly reduce the N-acyl oxazolidinone to the corresponding primary alcohol.

  • Conversion to Ketones: Reaction with organolithium or Grignard reagents can afford ketones, although this method is less common.

  • Transesterification to Esters: Lewis or Brønsted acid-catalyzed alcoholysis provides the corresponding esters.

Myers' Pseudoephedrine Amides: Practicality and Versatility

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and highly effective alternative to Evans' oxazolidinones.[12][13] Both enantiomers of pseudoephedrine are inexpensive and readily available, and the resulting amides are often crystalline, facilitating purification by recrystallization.[12][13]

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing pseudoephedrine amides is governed by the formation of a rigid, internally chelated Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[12] The lithium cation is chelated by the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone. This chelation, along with the steric bulk of the phenyl group, directs the approach of the electrophile to the opposite face of the enolate relative to the methyl group.[2]

Myers_Mechanism cluster_1 Mechanism of Stereocontrol: Myers' Pseudoephedrine Amide A Pseudoephedrine Amide B Z-Enolate Formation (LDA, LiCl) A->B Deprotonation C Internally Chelated Transition State B->C Internal Chelation D Electrophilic Attack (anti to hydroxyl, syn to methyl) C->D Steric and Chelation Control E Diastereomerically Enriched Product D->E C-C Bond Formation

Caption: Mechanism of Stereocontrol with Myers' Pseudoephedrine Amide.

Applications and Performance

Myers' pseudoephedrine amides are particularly well-suited for asymmetric alkylation reactions, including the synthesis of challenging α-quaternary stereocenters.[14]

Table 2: Performance of Myers' Pseudoephedrine Amides in Asymmetric Alkylation

SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
N-Propionyl-(1R,2R)-pseudoephedrineBenzyl bromide>98:295[13]
N-Isobutyryl-(1R,2R)-pseudoephedrineMethyl iodide>97:392[13]
N-Propionyl-(1S,2S)-pseudoephenamineAllyl bromide>99:194[15]
N-Glycinamide-(1R,2R)-pseudoephedrineBenzyl bromide>99:190[16]
Cleavage of the Auxiliary

The pseudoephedrine auxiliary can be readily cleaved to provide a variety of functional groups in high yield and with excellent preservation of stereochemical integrity.[15][17]

  • Hydrolysis to Carboxylic Acids: Both acidic and basic hydrolysis conditions can be employed to furnish the carboxylic acid.[15]

  • Reduction to Alcohols: Lithium amidotrihydroborate (LAB) is a mild and effective reagent for the reduction to primary alcohols.[15]

  • Conversion to Ketones: Addition of organolithium or Grignard reagents provides a straightforward route to chiral ketones.[17]

Oppolzer's Sultams: Rigidity and Predictability

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, derived from naturally occurring camphor.[18] The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to high levels of stereoselectivity in a variety of reactions.[18]

Mechanism of Stereocontrol

The mechanism of stereocontrol with Oppolzer's sultams has been a subject of detailed study. While chelation control was initially proposed, recent computational and experimental evidence suggests that stereoelectronic effects play a dominant role.[19] The sulfonyl group of the sultam ring is believed to guide the approach of the electrophile to the exo-face of the camphor scaffold, away from the bulky camphor skeleton.

Oppolzer_Mechanism cluster_2 Mechanism of Stereocontrol: Oppolzer's Sultam A N-Acyl Camphorsultam B Enolate Formation A->B Deprotonation C Stereoelectronic Control (exo-facial approach) B->C Sulfonyl Group Directing Effect D Electrophilic Attack C->D Facial Bias E Diastereomerically Enriched Product D->E C-C Bond Formation

Caption: Mechanism of Stereocontrol with Oppolzer's Sultam.

Applications and Performance

Oppolzer's sultams have been successfully applied in a broad range of asymmetric transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[20]

Table 3: Performance of Oppolzer's Sultams in Asymmetric Reactions

Reaction TypeSubstrateElectrophile/ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
Aldol ReactionN-Propionyl-(2R)-bornane-10,2-sultamBenzaldehyde>98:2 (syn)95[21]
Conjugate AdditionN-Crotonyl-(2R)-bornane-10,2-sultamBu2CuLi>99:191[22]
Diels-AlderN-Acryloyl-(2R)-bornane-10,2-sultamCyclopentadiene>98:2 (endo)90[5]
α-HydroxylationN-Phenylacetyl-(2R)-bornane-10,2-sultamDavis oxaziridine>20:185-95[23]
Cleavage of the Auxiliary

Similar to other auxiliaries, the Oppolzer's sultam can be cleaved to provide various functional groups. However, care must be taken to avoid harsh conditions that could lead to side reactions.[24]

  • Hydrolysis to Carboxylic Acids: Hydrolysis with lithium hydroxide or other strong bases can provide the carboxylic acid, but competitive N-S bond cleavage can be an issue.[24] Milder reagents like tetrabutylammonium hydrogen peroxide have been shown to improve yields.[24]

  • Transesterification to Esters: Titanium (IV) isopropoxide in the presence of an alcohol is a common method for transesterification.[25]

  • Reductive Cleavage: Reductive cleavage can also be employed to obtain the corresponding alcohol.

Comparative Analysis and Practical Considerations

The choice of a chiral auxiliary depends on several factors, including the specific reaction, the desired product, and practical considerations such as cost and ease of handling.

Table 4: Comparative Overview of Chiral Auxiliaries

FeatureEvans' OxazolidinonesMyers' Pseudoephedrine AmidesOppolzer's Sultams
Stereoselectivity Excellent, especially for aldol reactions.Excellent, particularly for alkylations.Excellent for a broad range of reactions.
Substrate Scope BroadBroad for alkylationsBroad
Cost & Availability Readily available from amino acids.Inexpensive and readily available.Derived from camphor, moderately priced.
Crystallinity Products are often oils.Amides and products are often crystalline.Products are often crystalline.
Ease of Cleavage Well-established, mild methods.Versatile and high-yielding cleavage.Can require specific conditions to avoid side reactions.
Auxiliary Recovery Generally good.Generally good.Generally good.

Experimental Protocols

To provide a practical context, detailed experimental protocols for representative reactions using each chiral auxiliary are provided below.

Asymmetric Alkylation using an Evans' Oxazolidinone

Evans_Protocol cluster_3 Experimental Workflow: Evans Asymmetric Alkylation A 1. Acylation of Oxazolidinone B 2. Enolate Formation (NaHMDS, -78 °C) A->B C 3. Alkylation (Alkyl Halide, -78 °C to 0 °C) B->C D 4. Quench and Workup C->D E 5. Purification (Chromatography) D->E F 6. Auxiliary Cleavage (e.g., LiOOH) E->F

Caption: Experimental Workflow for Evans Asymmetric Alkylation.

Step-by-Step Methodology: [20]

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Enolate Formation: Cool a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF dropwise and stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C. Allow the reaction to slowly warm to 0 °C over several hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Cleavage: Dissolve the purified product in a 4:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by 1.0 M aqueous lithium hydroxide (2.0 equiv). Stir vigorously for 1-2 hours, then quench with aqueous sodium sulfite. Acidify with HCl and extract the desired carboxylic acid.

Asymmetric Alkylation using a Myers' Pseudoephedrine Amide

Step-by-Step Methodology: [13][15][26]

  • Amide Formation: React (1R,2R)-pseudoephedrine (1.0 equiv) with the desired acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine or pyridine in an appropriate solvent.

  • Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. After stirring for 30-60 minutes, add the alkyl halide (1.5 equiv) and continue stirring at -78 °C for several hours before allowing the reaction to warm to room temperature.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Purify the product by chromatography or recrystallization.

  • Cleavage to Carboxylic Acid: Treat the alkylated amide with a strong acid (e.g., H2SO4) or base (e.g., KOH) in a suitable solvent at elevated temperatures.

Asymmetric Aldol Reaction using an Oppolzer's Sultam

Step-by-Step Methodology: [21][27][28][29]

  • Acylation: Acylate (2R)-bornane-10,2-sultam with the desired acyl chloride in the presence of a base.

  • Enolate Formation: Dissolve the N-acyl sultam in anhydrous CH2Cl2 and cool to -78 °C. Add diethylaluminum chloride (1.1 equiv) followed by a hindered amine base such as diisopropylethylamine (1.2 equiv).

  • Aldol Addition: Add the aldehyde (1.2 equiv) to the enolate solution at -78 °C and stir for several hours.

  • Workup and Purification: Quench the reaction with a suitable reagent (e.g., Rochelle's salt solution) and extract the product. Purify by chromatography or recrystallization.

  • Cleavage: Hydrolyze the aldol adduct using appropriate conditions, such as LiOH/H2O2, to obtain the chiral β-hydroxy carboxylic acid.

Conclusion

Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic chemist. Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams each offer a unique set of advantages, and the optimal choice depends on the specific synthetic challenge at hand. By understanding their mechanisms of stereocontrol, performance in various reactions, and practical considerations for their use and removal, researchers can confidently select the most appropriate chiral auxiliary to achieve their synthetic goals with high efficiency and stereoselectivity.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103, 2127-2129. [Link]

  • Collum, D. B.; et al. J. Am. Chem. Soc.2020 , 142, 11454-11466. [Link]

  • Kim, K. S.; et al. J. Am. Chem. Soc.1994 , 116, 10831-10832. [Link]

  • Ghosh, A. K.; et al. Tetrahedron Lett.1997 , 38, 7171-7174. [Link]

  • Collum, D. B.; et al. J. Am. Chem. Soc.2021 , 143, 11454-11466. [Link]

  • Hulme, C.; et al. Beilstein J. Org. Chem.2015 , 11, 573-587. [Link]

  • Hulme, C.; et al. Beilstein J. Org. Chem.2015 , 11, 573-587. [Link]

  • SynArchive. Myers Asymmetric Alkylation. [Link]

  • University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. [Link]

  • Wikipedia. Camphorsultam. [Link]

  • Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Myers, A. G.; et al. Org. Lett.2012 , 14, 4258-4260. [Link]

  • SciELO. Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. [Link]

  • Collum, D. B.; et al. J. Am. Chem. Soc.2020 , 142, 11454-11466. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. [Link]

  • figshare. Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. [Link]

  • Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc.1988 , 110, 1238-1256. [Link]

  • Macmillan Group. The Selective Aldol Reaction. [Link]

  • Larrow, J. F.; et al. J. Chem. Educ.2008 , 85, 696. [Link]

  • Myers, A. G. Chem 115 Lecture Notes. [Link]

  • Myers, A. G.; et al. Angew. Chem. Int. Ed.2012 , 51, 4568-4571. [Link]

  • Krenske, E. H.; et al. Aust. J. Chem.2023 , 76, 847-853. [Link]

  • Reddy, M. V. R.; et al. J. Org. Chem.2005 , 70, 6271-6277. [Link]

  • Myers, A. G. Chem 115 Lecture Notes. [Link]

  • Krenske, E. H.; et al. Aust. J. Chem.2023 , 76, 847-853. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]

  • Reddy, M. V. R.; et al. J. Org. Chem.2005 , 70, 6271-6277. [Link]

  • Myers, A. G.; et al. Angew. Chem. Int. Ed.2012 , 51, 4568-4571. [Link]

  • ResearchGate. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]

  • Wikipedia. Enantioselective synthesis. [Link]

  • Molecules. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

  • Myers, A. G.; et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. [Link]

  • Myers, A. G.; et al. Org. Lett.2012 , 14, 4258-4260. [Link]

  • Myers, A. G.; et al. J. Org. Chem.1999 , 64, 3322-3327. [Link]

  • ResearchGate. Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. [Link]

  • Scribd. 9-Asymmetric Alkylation of Enolates. [Link]

  • ResearchGate. Oppolzer's sultam. [Link]

  • ChemTube3D. Meyers Asymmetric Alkylation. [Link]

  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • Li, W.; et al. J. Org. Chem.2016 , 81, 698-704. [Link]

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A Comparative Guide to Chiral Synthons: Efficacy of Tert-butyl 2-hydroxy-2-phenylethylcarbamate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the right chiral synthon is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of tert-butyl 2-hydroxy-2-phenylethylcarbamate and related chiral amino alcohol derivatives with other prominent chiral auxiliaries, particularly the well-established Evans' oxazolidinones. The comparison is supported by experimental data and detailed protocols to aid in making informed decisions for your research.

Chiral 1,2-amino alcohols and their derivatives are pivotal structural components in a vast array of pharmaceuticals and biologically active molecules.[1] The stereoselective synthesis of these motifs is a cornerstone of modern medicinal chemistry. This compound, derived from the chiral amino acid phenylglycine, has emerged as a valuable chiral building block for this purpose. This guide will delve into its performance characteristics and compare it with established alternatives.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2] The auxiliary introduces a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[2] The efficacy of a chiral auxiliary is judged by several key factors:

  • High Stereoselectivity: The ability to induce high diastereomeric or enantiomeric excess (d.e. or e.e.).

  • Ease of Installation and Removal: The auxiliary should be attached and cleaved under mild conditions that do not affect the newly formed stereocenter.

  • Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield.

  • Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on well-understood transition state models.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is best evaluated by its performance in key synthetic transformations, such as asymmetric alkylation and aldol reactions. The following sections compare the performance of chiral amino alcohol-derived auxiliaries, exemplified by derivatives of this compound, with the widely used Evans' oxazolidinone auxiliaries.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile and leading to high diastereoselectivity.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone (S)-4-benzyl-2-oxazolidinonePropionylLDA>99:185-95[3]
Evans' Oxazolidinone (S)-4-isopropyl-2-oxazolidinoneBenzyl bromideNaHMDS99:190[3]
Pseudoephedrine Amide N-propionylpseudoephedrineBenzyl bromideLDA>98:295[4]

Note: Direct comparative data for this compound in a directly analogous asymmetric alkylation was not found in the surveyed literature. However, its derivatives are utilized in related transformations for pharmaceutical synthesis.[1]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of two new stereocenters. Chiral auxiliaries are renowned for their ability to control the stereochemical outcome of aldol reactions. Evans' auxiliaries, for instance, are well-known for affording the syn-aldol adduct with high diastereoselectivity.[5]

Chiral AuxiliaryN-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone PropionylIsobutyraldehyde>99:185-95[3]
Evans' Oxazolidinone PropionylBenzaldehyde>99:180-90[3]
Ti-enolate from Chiral Ester 3,5-difluorophenylacetylBenzyloxyacetaldehyde46 (single diastereomer)46[5]

Note: The use of N-Boc protected amino alcohols in diastereoselective aldol reactions often involves their conversion to other chiral directing groups or their use in more complex catalytic systems.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral building blocks. Below are representative procedures for the synthesis and application of both this compound and Evans' auxiliaries.

Protocol 1: Synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate

This protocol outlines the synthesis of the chiral building block from (S)-phenylglycine.[6]

Materials:

  • (S)-Phenylglycine

  • Sodium borohydride

  • Iodine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reduction of Phenylglycine: To a suspension of sodium borohydride in anhydrous THF at 0 °C, add a solution of iodine in THF dropwise. Then, add (S)-phenylglycine portionwise and heat the mixture to reflux for 18 hours.

  • Boc Protection: After cooling, quench the reaction with methanol and then add water. Extract the aqueous layer with an organic solvent. To the aqueous layer, add triethylamine and di-tert-butyl dicarbonate and stir at room temperature.

  • Work-up and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[6]

G cluster_0 Synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate A (S)-Phenylglycine B Reduction (NaBH4, I2, THF, reflux) A->B C (S)-2-Amino-2-phenylethanol B->C D Boc Protection ((Boc)2O, Et3N) C->D E tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate D->E

Caption: Synthesis of the chiral building block.

Protocol 2: Acylation of an Evans' Auxiliary

This procedure outlines the attachment of an acyl group to a chiral oxazolidinone.[3]

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium

  • Acyl chloride (e.g., propionyl chloride)

  • Argon or Nitrogen atmosphere

Procedure:

  • Charge a flame-dried round-bottom flask with (S)-4-benzyl-2-oxazolidinone and anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise and stir the resulting solution for 15 minutes.

  • Add the acyl chloride dropwise, and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

G cluster_1 Acylation of Evans' Auxiliary F Evans' Auxiliary G Deprotonation (n-BuLi, THF, -78 °C) F->G H Lithium Enolate G->H I Acylation (Acyl Chloride) H->I J N-Acylated Evans' Auxiliary I->J

Caption: Acylation of an Evans' auxiliary.

Mechanism of Stereochemical Control

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that favors the approach of the electrophile from one face of the nucleophile.

Evans' Oxazolidinone Auxiliary

In the case of Evans' oxazolidinone auxiliaries, the formation of a Z-enolate is favored. The substituent at the C4 position of the oxazolidinone ring then effectively blocks one face of the enolate, directing the electrophile to the opposite face. In aldol reactions, this leads to a chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions, resulting in the formation of the syn-aldol product.

G cluster_0 Stereocontrol with Evans' Auxiliary A N-Acylated Evans' Auxiliary B Formation of Z-Boron Enolate A->B Bu2BOTf, DIPEA C Chair-like Transition State with Aldehyde B->C R-CHO D Syn-Aldol Adduct C->D High Diastereoselectivity

Caption: Stereocontrol in an Evans' aldol reaction.

Removal of the Chiral Auxiliary

A crucial step in asymmetric synthesis is the mild and efficient removal of the chiral auxiliary without epimerization of the newly formed stereocenter.

  • Evans' Oxazolidinone Auxiliaries: These are typically cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide, or by reduction with lithium borohydride to afford the corresponding carboxylic acid or alcohol, respectively. The auxiliary can often be recovered.[2]

  • N-Boc Protected Amino Alcohols: The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The amino alcohol auxiliary itself, if part of a larger molecule, may require more specific cleavage conditions depending on its linkage to the substrate.

Conclusion

This compound and its derivatives serve as valuable chiral building blocks in asymmetric synthesis, particularly in the preparation of chiral amino alcohols and their derivatives, which are important scaffolds in medicinal chemistry. Its utility has been demonstrated in the synthesis of complex pharmaceutical agents.[1]

In comparison, Evans' oxazolidinone auxiliaries are exceptionally well-documented and provide a robust and highly predictable platform for a wide range of asymmetric transformations, particularly alkylation and aldol reactions, with consistently high diastereoselectivities.[2][3]

The choice between these chiral synthons will depend on the specific synthetic target, the desired stereochemical outcome, and the overall synthetic strategy. While Evans' auxiliaries offer a more established and broadly applicable methodology for general asymmetric synthesis, chiral amino alcohol derivatives like this compound provide a more direct route to valuable chiral 1,2-amino alcohol substructures. Researchers should consider the specific requirements of their synthetic route when selecting the most appropriate chiral building block.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. BenchChem.
  • Ghosh, A. K., & McCart, A. S. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. ACS Omega, 2(9), 5770–5778.
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  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 149.
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  • Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 23(10), 2498.
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  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Asymmetric syn-selective direct aldol reaction of protected hydroxyacetone catalyzed by primary amino acid derived bifunctional organocatalysts.
  • Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
  • Bera, K., & Nambu, H. (2018). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. Scientific Reports, 8(1), 1-9.
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  • Ramón, D. J., & Yus, M. (2006). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Synthesis, 3(4), 439-473.
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  • Kumar, A., Singh, S., & Kumar, R. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 12(1), 1-11.
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  • Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected-β-aminonitriles: Tert-butyl (1R)
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  • Kim, S., & Kim, D. (2001). Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from (R)-phenylglycinol as a single starting material with organometallic reagents. Tetrahedron: Asymmetry, 12(5), 799-805.

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Characterization of "Tert-butyl 2-hydroxy-2-phenylethylcarbamate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Characterization of Tert-butyl 2-hydroxy-2-phenylethylcarbamate Derivatives for Pharmaceutical Research

In the realm of pharmaceutical synthesis, chiral 1,2-amino alcohols are invaluable building blocks. Among these, this compound stands out as a critical intermediate for creating a diverse range of bioactive molecules.[1] Its structure, featuring a hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protected amine, offers significant synthetic versatility. This guide delves into the essential characterization techniques for this compound and its derivatives, provides a comparative analysis with alternative synthetic strategies, and outlines robust experimental protocols.

The Strategic Importance in Synthesis

The utility of this compound lies in its dual functionality and the stereochemical control it offers. The Boc protecting group is stable across a wide array of reaction conditions yet can be easily cleaved under mild acidic conditions. This "orthogonal protection" allows for selective modification at the hydroxyl group without disturbing the amine, and vice-versa, making it a cornerstone in multi-step syntheses of complex pharmaceutical agents, including inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[2][3][4]

Synthesis and In-Process Characterization

A common and efficient route to synthesize this compound involves the Boc-protection of 2-amino-1-phenylethanol. The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is deliberate; it reacts cleanly with the primary amine, and the only by-products are tert-butanol and carbon dioxide, which are easily removed.[1]

G Amino_Alcohol 2-Amino-1-phenylethanol Reaction Boc Protection Reaction (Room Temperature) Amino_Alcohol->Reaction Reagents Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (Et₃N) Reagents->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Final_Product Tert-butyl 2-hydroxy-2-phenylethylcarbamate Reaction->Final_Product Aqueous Workup & Purification

Figure 1: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-1-phenylethanol (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the acid generated during the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the mixture at 0 °C. This controlled addition helps to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic phase, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel to yield the pure carbamate.[2]

Comparative Characterization: Spectroscopic and Chromatographic Analysis

Unambiguous characterization is non-negotiable. Below is a comparison of the expected analytical data for the parent compound versus a hypothetical derivative, tert-butyl 2-hydroxy-2-(4-nitrophenyl)ethylcarbamate, to illustrate the influence of substituents on the phenyl ring.

Table 1: Comparative Spectroscopic and Chromatographic Data

ParameterThis compoundTert-butyl 2-hydroxy-2-(4-nitrophenyl)ethylcarbamate (Hypothetical)Rationale for Differences
¹H NMR (400 MHz, CDCl₃) δ 7.25-7.40 (m, 5H, Ar-H), 4.90 (dd, 1H, CH-OH), 5.1 (br s, 1H, NH), 3.30-3.50 (m, 2H, CH₂-NH), 1.45 (s, 9H, C(CH₃)₃)δ 8.20 (d, 2H, Ar-H ortho to NO₂), 7.55 (d, 2H, Ar-H meta to NO₂), 5.05 (dd, 1H, CH-OH), 5.2 (br s, 1H, NH), 3.40-3.60 (m, 2H, CH₂-NH), 1.48 (s, 9H, C(CH₃)₃)The strongly electron-withdrawing nitro group deshields the aromatic protons, causing a significant downfield shift.
¹³C NMR (100 MHz, CDCl₃) δ 156.2 (C=O), 141.5 (Ar C-ipso), 128.6, 127.8, 125.8 (Ar-CH), 79.5 (C(CH₃)₃), 73.8 (CH-OH), 47.5 (CH₂-NH)δ 156.5 (C=O), 149.0 (Ar C-ipso), 147.5 (Ar C-NO₂), 126.5, 123.8 (Ar-CH), 80.0 (C(CH₃)₃), 72.5 (CH-OH), 47.8 (CH₂-NH)The nitro group significantly impacts the chemical shifts of the aromatic carbons. The benzylic carbon (CH-OH) is shifted slightly upfield.
FT-IR (KBr, cm⁻¹) 3420 (O-H), 3340 (N-H), 1685 (C=O, carbamate), 1525 (N-H bend)3425 (O-H), 3345 (N-H), 1690 (C=O, carbamate), 1595 & 1345 (NO₂, asymm. & symm. stretch), 1520 (N-H bend)The presence of strong, characteristic stretches for the nitro group provides a clear diagnostic marker.
Mass Spec (ESI+) m/z 238.14 [M+H]⁺m/z 283.13 [M+H]⁺The molecular weight increases by 45.01 g/mol , corresponding to the addition of a nitro group (NO₂) and subtraction of a hydrogen atom.
Chiral HPLC (Chiralpak AD-H) Baseline separation of enantiomers is achievable with a suitable mobile phase (e.g., Hexane/Isopropanol).The nitro group will alter the polarity and interactions with the chiral stationary phase, likely requiring re-optimization of the separation method.The electronic nature and steric bulk of aromatic substituents directly influence enantioseparation.

Comparison with Alternative Synthetic Methodologies

While the Boc-protection route is robust, other strategies exist for generating chiral amino alcohols. A prominent alternative involves the use of Evans Asymmetric Aldol addition, which provides excellent stereocontrol.

Figure 2: Comparison of synthetic workflows for generating chiral amino alcohol synthons.

Table 2: Performance Comparison of Synthetic Routes

FeatureTert-butyl Carbamate RouteEvans Auxiliary RouteField-Proven Insight
Stereocontrol Dependent on the enantiopurity of the starting amino alcohol.Excellent and highly predictable diastereoselectivity, guided by the chiral auxiliary.The Evans route offers superior control for constructing new stereocenters, whereas the carbamate route is better for protecting existing ones.
Atom Economy High. The main byproduct is CO₂ and t-BuOH.Lower. The chiral auxiliary is a high-molecular-weight component that must be cleaved and recovered.For large-scale manufacturing, the higher atom economy of the carbamate protection route is a significant cost and waste-reduction advantage.
Versatility Excellent for protecting a pre-existing chiral amino alcohol.Highly versatile for creating a wide range of β-hydroxy carbonyl compounds from achiral precursors.The choice of method is dictated by the overall synthetic strategy: protecting a known stereocenter versus creating a new one.
Scalability Straightforward and highly scalable.More complex due to the need for cryogenic conditions for the aldol reaction and the recovery of the expensive auxiliary.The operational simplicity of the Boc-protection makes it more amenable to industrial-scale production.

Self-Validating Systems and Scientific Trustworthiness

Every protocol must be a self-validating system. The characterization data are interconnected and should provide a cohesive picture. For example, the incorporation of a nitro group (as in our hypothetical derivative) must be validated by:

  • The appearance of characteristic IR stretches.

  • The correct mass shift in the mass spectrum.

  • The predictable downfield shifts in the ¹H NMR spectrum.

A discrepancy in any of these data points would invalidate the result and trigger further investigation. This cross-verification is the bedrock of trustworthy and reproducible science.

Conclusion

This compound and its derivatives are indispensable tools in modern medicinal chemistry. A comprehensive understanding of their synthesis and detailed characterization is fundamental to ensuring the quality and success of complex synthetic campaigns. By employing a multi-technique analytical approach and critically comparing results against known standards and alternative synthetic routes, researchers can confidently advance their drug discovery programs.

References

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A Senior Application Scientist's Guide to Tert-butyl 2-hydroxy-2-phenylethylcarbamate: Synthesis, Application, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 2-hydroxy-2-phenylethylcarbamate, the N-Boc protected form of the chiral building block 2-amino-1-phenylethanol, serves as a critical intermediate in the asymmetric synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1] This guide provides an in-depth analysis of its synthesis, highlighting the rationale behind procedural choices and offering detailed experimental protocols. Furthermore, we present a comparative analysis of the ubiquitous tert-butyloxycarbonyl (Boc) protecting group against other common amine protecting groups, supported by experimental data and logical workflows. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies involving chiral amino alcohols.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry. The parent compound, 2-amino-1-phenylethanol, is a valuable synthon due to its vicinal amino and hydroxyl groups, which provide two points for molecular diversification, and a chiral center that is crucial for stereospecific interactions with biological targets.[1] Its applications range from the synthesis of neurotransmitter modulators to anti-inflammatory drugs.[1][2]

To selectively functionalize the hydroxyl group or other parts of a molecule, the highly nucleophilic amino group must be temporarily masked. The choice of the "mask" or protecting group is a critical decision that dictates the overall efficiency and feasibility of a synthetic route. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3] This guide focuses on the Boc-protected derivative, this compound, as a case study in strategic chemical synthesis.

Synthesis of this compound

The most direct and common method for synthesizing the title compound is the N-tert-butoxycarbonylation of 2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O).

The Causality of Reagent and Condition Selection
  • Why Boc₂O? Di-tert-butyl dicarbonate is the preferred reagent for Boc protection. It is an easily handled, stable solid that reacts cleanly with amines. The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed, simplifying product purification.

  • Solvent Choice: The reaction is often performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to avoid competition with the nucleophilic amine. However, studies have shown that alcoholic solvents like methanol can significantly enhance the rate of Boc protection, even without the need for a base, by stabilizing the transition state through hydrogen bonding.[3]

  • Catalysis and Additives: While the reaction can proceed without a catalyst, bases like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) are often added to scavenge the acidic proton generated during carbamate formation, driving the reaction to completion. For weakly nucleophilic amines, the highly reactive Boc₂O/DMAP system is particularly effective.[4] Other catalysts, such as iodine or protic ionic liquids, have been developed to promote efficient, solvent-free N-Boc protection.[5][6]

Visualizing the Synthetic Workflow

The following diagram illustrates the standard procedure for the synthesis of tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate, a closely related chiral intermediate, which is analogous to the synthesis of the target compound.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Substrate Addition & Boc Protection cluster_3 Workup & Purification start Oven-dried 3-L Flask reagents Charge with: 1. Sodium Borohydride 2. Anhydrous THF start->reagents cool Cool to 0°C in ice bath reagents->cool add_iodine Add Iodine solution dropwise over 2.5 h at 0°C cool->add_iodine iodine Prepare Iodine solution in anhydrous THF iodine->add_iodine stir1 Stir for 1 h at 0°C add_iodine->stir1 phenylglycine Add (S)-Phenylglycine stir1->phenylglycine warm_rt Warm to RT, stir 18 h phenylglycine->warm_rt add_boc Add Boc₂O and Et₃N warm_rt->add_boc stir2 Stir for 24 h add_boc->stir2 quench Quench with Water stir2->quench extract Extract with EtOAc quench->extract wash Wash organic layer (HCl, NaHCO₃, brine) extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Final Product: tert-Butyl (1S)-2-hydroxy- 1-phenylethylcarbamate purify->product

Caption: Workflow for the synthesis of a Boc-protected phenylglycinol.[7]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a procedure for a structurally similar compound and represents a robust method for large-scale synthesis.[7]

  • Flask Preparation: Equip an oven-dried, 3-L, three-necked, round-bottomed flask with a nitrogen inlet, a rubber septum, and a magnetic stirring bar.

  • Reagent Charging: Flush the flask with nitrogen and charge with 2-amino-1-phenylethanol (1 equiv.) and anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of amino alcohol).

  • Cooling: Cool the resulting solution in an ice bath (0 °C) with stirring.

  • Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (Et₃N, 1.2 equiv.) in anhydrous THF.

  • Reaction: Add the Boc₂O solution dropwise to the stirred amino alcohol solution over 1 hour. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically yielding a white solid.

Comparative Analysis: Boc vs. Alternative Protecting Groups

While the Boc group is highly effective, other protecting groups such as Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) are also frequently used. The choice depends on the stability requirements of subsequent reaction steps and the desired deprotection strategy. This is known as an orthogonal protection strategy, where one group can be removed selectively in the presence of others.[5]

Performance Comparison
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Protection Conditions Mild base (e.g., Et₃N, DMAP) or neutral conditions in specific solvents.[3][5]Mild base (e.g., NaHCO₃, Et₃N)Mild base (e.g., NaHCO₃)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.Stable to acid. Cleaved by strong base and nucleophiles.Stable to acid and catalytic hydrogenation.
Deprotection Conditions Mild to strong acid (e.g., TFA in DCM, HCl in dioxane).[5]Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong acid (HBr/AcOH).Mild base (e.g., 20% piperidine in DMF).[5]
Key Advantage Robust, easy to introduce, and removed under non-hydrogenolytic conditions.Cleaved under neutral conditions (hydrogenation), preserving acid/base-labile groups.Extremely base-labile, allowing for very mild deprotection, crucial in peptide synthesis.
Main Limitation Requires acidic conditions for removal, which may not be compatible with acid-sensitive functional groups.Requires a metal catalyst for hydrogenation, which can be poisoned. Strong acid cleavage is harsh.Unstable to even mild bases, limiting reaction compatibility.
Orthogonal Deprotection Workflow

The differing labilities of these protecting groups are the foundation of modern multi-step synthesis, particularly in peptide and complex molecule chemistry.

G cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Fmoc Fmoc Deprotection Start Protected Amino Alcohol (Boc, Cbz, Fmoc) Boc_Reagent TFA / DCM or HCl / Dioxane Start->Boc_Reagent If molecule is base-stable Cbz_Reagent H₂, Pd/C Start->Cbz_Reagent If molecule is acid/base-stable Fmoc_Reagent 20% Piperidine / DMF Start->Fmoc_Reagent If molecule is acid-stable Boc_Product Free Amine Boc_Reagent->Boc_Product Acidolysis Cbz_Product Free Amine Cbz_Reagent->Cbz_Product Hydrogenolysis Fmoc_Product Free Amine Fmoc_Reagent->Fmoc_Product Base Cleavage

Caption: Decision workflow for orthogonal deprotection of common amine protecting groups.

Deprotection of this compound

The removal of the Boc group is typically straightforward, regenerating the free amine for subsequent reactions.

Detailed Experimental Protocol: Deprotection
  • Dissolution: Dissolve this compound (1 equiv.) in dichloromethane (DCM, approx. 20 mL per gram).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the deprotection via TLC until the starting material is fully consumed.

  • Concentration: Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free 2-amino-1-phenylethanol.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its value lies not just in its own structure, but in the strategic advantage conferred by the Boc protecting group. The stability of the Boc group to a wide range of reagents, coupled with its clean and efficient removal under acidic conditions, provides a reliable and versatile tool in the synthesis of complex, high-value molecules. By understanding the causality behind the synthetic and deprotection protocols, and by comparing its performance characteristics against alternatives like Cbz and Fmoc, researchers can make more informed decisions, leading to optimized, efficient, and successful synthetic campaigns in drug discovery and development.

References

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  • ACS Publications. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

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  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

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Cost-effectiveness of "Tert-butyl 2-hydroxy-2-phenylethylcarbamate" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Executive Summary for the Drug Development Professional

For research and drug development professionals, the synthesis of chiral building blocks like this compound is a critical step where efficiency, purity, and cost intersect. This guide provides a comprehensive analysis of the primary synthetic strategies to produce this N-Boc protected amino alcohol.

The most direct and often most cost-effective route for laboratory and pilot scales involves the straightforward N-Boc protection of commercially available or readily synthesized 2-amino-1-phenylethanol. This approach offers simplicity and high yields, with primary cost drivers being the starting amino alcohol and the Boc-anhydride reagent. For large-scale industrial production, a convergent asymmetric synthesis starting from a chiral amino acid precursor, such as L-Phenylalanine, presents a compelling alternative. While potentially involving more steps, it can leverage cheaper bulk starting materials and reagents, leading to a lower overall cost per kilogram.

Biocatalytic methods represent the frontier of "green" and highly selective synthesis. However, the current high cost of specialized enzymes often makes this approach less economically viable compared to traditional chemical synthesis, except in specific cases where extreme enantiopurity is required and cannot be achieved otherwise. This guide breaks down the causality behind these choices, providing the experimental data and protocols necessary to make an informed decision based on your specific project needs, scale, and budget.

Introduction: The Strategic Importance of Boc-2-hydroxy-2-phenylethylcarbamate

This compound, an N-protected derivative of 2-amino-1-phenylethanol, is a valuable chiral intermediate in the synthesis of numerous pharmaceutical agents. The presence of both a hydroxyl and a protected amine group on a chiral backbone makes it a versatile synthon for building molecular complexity. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][3]

The cost-effectiveness of producing this intermediate is paramount, as it directly impacts the economic viability of the final active pharmaceutical ingredient (API). This guide compares the most common synthetic methodologies, evaluating them against a framework of chemical costs, process efficiency, and scalability.

Framework for Cost-Effectiveness Analysis

To provide an objective comparison, each synthetic route will be evaluated based on the following key performance indicators:

  • Raw Material Cost: Price and availability of starting materials, reagents, and catalysts.

  • Process Mass Intensity (PMI): The total mass of materials used (solvents, reagents, process water) to produce a kilogram of product. A lower PMI indicates a "greener" and more efficient process.

  • Yield & Throughput: The overall chemical yield and the amount of product that can be produced in a given time and reactor volume.

  • Purification Strategy: The cost and scalability of purification. Crystallization is highly preferred over chromatographic purification for large-scale synthesis due to significantly lower solvent usage and cost.

  • Operational Safety and Hazard Profile: The risks associated with hazardous reagents (e.g., LiAlH₄, H₂ gas) and the engineering controls required.

Synthetic Strategy I: Direct Protection of 2-Amino-1-phenylethanol

This is the most intuitive and linear approach: the synthesis of the parent amino alcohol followed by the introduction of the Boc protecting group.

Synthesis of the Precursor: 2-Amino-1-phenylethanol

The primary cost variable in this strategy is the starting amino alcohol. It can be purchased directly or synthesized via several methods.

  • Method A: Ring-Opening of Styrene Oxide. This is a common laboratory method where styrene oxide is reacted with an amine source, such as ammonia.[4][5] While conceptually simple, regioselectivity can be an issue, leading to mixtures of isomers and requiring careful purification.

  • Method B: Enantioselective Reduction of an Acetophenone Precursor. A more controlled approach involves the asymmetric reduction of a ketone. For instance, 2-chloroacetophenone can be reduced using a chiral oxazaborolidine catalyst and borane, followed by amination to yield the chiral amino alcohol with high enantiomeric excess (93-97% ee).[6][7] This method provides excellent stereocontrol but requires a stoichiometric reducing agent and a specialized catalyst, which can increase costs.

Boc Protection Step

Once 2-amino-1-phenylethanol is obtained, the protection of the amine is typically straightforward and high-yielding. The standard protocol uses di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection of 2-Amino-1-phenylethanol
  • Dissolution: Dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or work under aqueous basic conditions (e.g., with NaOH).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with an organic solvent.[8]

  • Purification: The crude product is often of high purity and can frequently be solidified or crystallized, avoiding the need for column chromatography.

Workflow Diagram: Direct Protection Strategy

cluster_precursor Precursor Synthesis cluster_protection Protection Step StyreneOxide Styrene Oxide AminoAlcohol 2-Amino-1-phenylethanol StyreneOxide->AminoAlcohol Ring Opening (e.g., NH3) Acetophenone 2-Chloroacetophenone Acetophenone->AminoAlcohol Asymmetric Reduction & Amination FinalProduct Tert-butyl 2-hydroxy-2-phenylethylcarbamate AminoAlcohol->FinalProduct N-Boc Protection Boc2O Boc₂O Boc2O->FinalProduct

Caption: Workflow for the direct protection strategy.

Cost-Effectiveness Analysis (Strategy I)
  • Pros: High-yielding final step, simple and robust procedure, avoids protecting group manipulations in earlier steps. Purification of the final product is often straightforward.

  • Cons: The cost of chiral 2-amino-1-phenylethanol can be high. If synthesized in-house, the overall yield and cost depend heavily on the chosen route for the precursor.

Synthetic Strategy II: Convergent Asymmetric Synthesis

This strategy builds the chiral molecule from a simpler, achiral or different chiral starting material, incorporating the key functionalities in a more integrated sequence. A prime example is starting from an inexpensive chiral amino acid.

Synthesis from L-Phenylalanine

L-Phenylalanine is a readily available and inexpensive chiral starting material. A high-yielding, large-scale synthesis has been reported starting from (S)-phenylglycine (which can be derived from L-phenylalanine), demonstrating the industrial viability of this approach.[9]

Experimental Protocol: Synthesis from (S)-Phenylglycine

This multi-step protocol is adapted from a literature procedure for a related isomer, highlighting the principles.[9]

  • Reduction of Carboxylic Acid: (S)-phenylglycine is reduced to the corresponding amino alcohol, (S)-2-amino-2-phenylethanol. A common method is using sodium borohydride and iodine, which generates diborane in situ.

  • N-Boc Protection: The resulting amino alcohol is protected with Boc₂O and triethylamine in THF to yield tert-butyl (S)-(2-hydroxy-1-phenylethyl)carbamate. This step is analogous to the one in Strategy I and is typically high-yielding (e.g., 94%).[9]

  • Functional Group Interconversion (if necessary): Depending on the desired final isomer, further steps like mesylation and displacement might be required.

Workflow Diagram: Convergent Asymmetric Synthesis

Start L-Phenylalanine (or Phenylglycine) AminoAlcohol_iso Chiral Amino Alcohol Isomer Start->AminoAlcohol_iso Reduction (e.g., NaBH₄/I₂) BocProtected_iso Boc-Protected Intermediate AminoAlcohol_iso->BocProtected_iso N-Boc Protection (Boc₂O) FinalProduct Target Product BocProtected_iso->FinalProduct Functional Group Manipulation (optional)

Caption: Workflow for a convergent asymmetric synthesis.

Cost-Effectiveness Analysis (Strategy II)
  • Pros: Utilizes very cheap, enantiopure starting materials from the "chiral pool." Reagents like NaBH₄ and iodine are inexpensive bulk chemicals. The process is amenable to large-scale production.

  • Cons: Can be a longer synthetic sequence, potentially lowering the overall yield. May require functional group manipulations that add steps and reagents.

Alternative Strategies & Comparative Analysis

While the Boc group is common, other protecting groups or synthetic paradigms exist.

Alternative Protecting Groups
  • Carboxybenzyl (Cbz): Introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[2] This adds the cost of the catalyst and requires specialized hydrogenation equipment, which can be a significant capital expense and operational hazard.

  • Enzymatic/Biocatalytic Routes: Enzymes like amine dehydrogenases can be used for the asymmetric synthesis of chiral amines.[10] These methods offer exceptional enantioselectivity (>99% ee) and operate under environmentally benign aqueous conditions.[11] However, the cost of the enzymes themselves can be prohibitively high for large-scale production, often accounting for over 90% of the raw material cost.[10]

Comparative Data Summary
MetricStrategy I: Direct ProtectionStrategy II: Convergent AsymmetricAlternative: Biocatalytic
Starting Material Cost Moderate to HighLowLow (substrate), High (enzyme)
Reagent Cost Moderate (Boc₂O)Low to ModerateLow (reagents), Very High (enzyme)
Typical Overall Yield High (for protection step)ModerateHigh
Enantioselectivity Dependent on precursorHigh (from chiral pool)Excellent (>99.9%)
Scalability GoodExcellentModerate (limited by enzyme cost/availability)
Purification Often CrystallizationOften CrystallizationAqueous extraction, potentially chromatography
Ideal Use Case Lab-scale, rapid synthesisLarge-scale, industrial productionHigh-value APIs requiring exceptional purity

Conclusion and Recommendations

The choice of synthetic route for this compound is a strategic decision that depends heavily on the intended scale of production.

  • For research, process development, and early-phase clinical trials (gram to low-kilogram scale), Strategy I (Direct Protection) is often the most practical and cost-effective approach. Its simplicity, speed, and the commercial availability of the starting amino alcohol allow for rapid access to the desired material.

  • For large-scale commercial manufacturing (multi-kilogram to ton scale), Strategy II (Convergent Asymmetric Synthesis) becomes significantly more attractive. The ability to start from inexpensive bulk amino acids outweighs the complexity of a longer synthetic route, leading to a more favorable long-term cost of goods.

  • Biocatalytic routes remain a niche but powerful option. They should be considered when specifications for enantiomeric purity are exceptionally stringent and cannot be met by other means, and when the high value of the final product can absorb the significant cost of the enzyme.

By understanding the trade-offs between raw material costs, process complexity, and scalability, researchers and drug development professionals can select the optimal synthetic strategy to meet their project's technical and financial goals.

References

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol - ACS Publications. Available at: [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol - American Chemical Society. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate - ResearchGate. Available at: [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. Available at: [Link]

  • Phenylethanolamine - Wikipedia. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Carbamate Protective Groups | Chem-Station Int. Ed. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC - NIH. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of tert-butyl 2-hydroxy-2-phenylethylcarbamate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a carbamate compound utilized in various research and development applications. As with any chemical, a thorough understanding of its intrinsic hazards is the foundation of safe handling and disposal.

1.1. Hazard Identification

According to safety data sheets (SDS), this compound presents several hazards:

  • Acute Oral Toxicity: It is classified as toxic if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

1.2. Regulatory Framework

The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.[3] Laboratories that generate hazardous waste are required to adhere to specific management standards.[4][5]

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450): This standard requires employers to develop and implement a Chemical Hygiene Plan to protect laboratory employees from health hazards associated with hazardous chemicals.[6]

Carbamate wastes, as a category, are subject to specific Land Disposal Restrictions (LDRs), which may require treatment to meet certain standards before they can be land disposed.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[7]Protects against splashes and airborne particles, preventing serious eye damage.[2]
Hand Protection Wear impervious, chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8]Prevents skin contact, which can cause irritation.[1][2] Proper glove removal technique is essential to avoid cross-contamination.[8]
Body Protection A lab coat or chemically resistant apron should be worn.[9]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[10] A respirator may be required if ventilation is inadequate.Minimizes the inhalation of any vapors or aerosols, which could cause respiratory irritation.[2]
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste contractor.

3.1. Immediate Waste Containment at the Point of Generation

This initial step is critical for preventing accidental exposure and ensuring proper waste segregation.

  • Designate a Waste Container: Use a chemically compatible and clearly labeled waste container. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[5][11]

  • Location: This initial waste container should be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the operator.[5][11]

3.2. Managing Waste in the Laboratory

Proper management of the SAA is crucial for maintaining a safe laboratory environment.

  • Container Closure: Keep the hazardous waste container closed at all times, except when adding waste.

  • Segregation: Do not mix incompatible waste streams. While not highly reactive, it is good practice to store carbamate waste separately from strong acids, bases, and oxidizing agents.[9]

  • Quantity Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste.[5]

3.3. Transfer to a Central Accumulation Area (CAA)

Once the container in the SAA is full, or if the waste needs to be moved for longer-term storage before disposal, it must be transferred to a Central Accumulation Area (CAA).

  • Date the Container: Upon moving the container to the CAA, mark the date on the label. This is the "accumulation start date."[11]

  • Storage Time Limits: The maximum time waste can be stored in a CAA depends on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[11]

  • CAA Requirements: The CAA must be a designated, secure area with secondary containment to manage potential spills.

3.4. Final Disposal

The final step is the removal and disposal of the waste by a licensed and reputable hazardous waste disposal company.

  • Engage a Professional Service: Laboratories must contract with a certified hazardous waste broker or disposal facility.[12]

  • Waste Profile: The disposal company will require a waste profile sheet, which includes the chemical's identity, hazards, and quantity.

  • Manifesting: A hazardous waste manifest will be created to track the waste from the point of generation to its final destination, ensuring a "cradle-to-grave" chain of custody.[13]

  • Disposal Method: The typical disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[8][14]

Visualizing the Disposal Workflow

The following diagram illustrates the key stages in the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility Waste Management cluster_External External Disposal Chain PointOfGeneration Point of Generation (e.g., Fume Hood) SAA Satellite Accumulation Area (SAA) - Labeled Container - Securely Closed PointOfGeneration->SAA Immediate Containment CAA Central Accumulation Area (CAA) - Dated Container - Time Limits Apply SAA->CAA Transfer when full WasteHauler Licensed Waste Hauler (Manifest Tracking) CAA->WasteHauler Scheduled Pickup DisposalFacility Approved Disposal Facility (Incineration) WasteHauler->DisposalFacility Transportation

Sources

Personal protective equipment for handling Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling Tert-butyl 2-hydroxy-2-phenylethylcarbamate

This guide provides essential safety and handling protocols for this compound, a compound utilized in advanced research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally analogous carbamates to establish a robust framework for safe laboratory operations.[1] The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to minimize exposure risks and ensure a secure working environment. A thorough, site-specific risk assessment should always precede the handling of this chemical.[1]

Hazard Assessment and Chemical Profile

Key Potential Hazards:

  • Oral Toxicity: May be harmful or toxic if swallowed.[2][3][4][5]

  • Dermal and Eye Irritation: Can cause skin irritation and serious eye damage.[2][3][4][5][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the potential hazards of carbamate compounds.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[2][6]To protect against eye contact with dust particles or splashes, which can cause serious eye irritation or damage.[2][4][5][7]
Hand Protection Chemically resistant gloves, such as nitrile or PVC rubber, inspected for integrity before each use.[8]To prevent skin contact, which can lead to irritation.[2][4][5] Proper glove removal technique is crucial to avoid contaminating hands.[2]
Body Protection A lab coat or chemical-resistant coveralls buttoned to the neck and wrist.[6][8]To protect the skin from accidental spills and contamination.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][6]
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator with a P95 or P100 particulate filter is required if dust or aerosols are generated, or if working outside of a certified chemical fume hood.[2][6]To prevent the inhalation of airborne particles that may cause respiratory irritation.[2]
Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe experimental environment.

3.1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.

3.2. Donning PPE: The following sequence should be followed to ensure complete protection:

  • Body Protection: Don a lab coat or coveralls.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Hand Protection: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat or coveralls.

3.3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Minimize the generation of dust and aerosols.[2][6]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Keep containers tightly closed when not in use.[7]

3.4. Doffing PPE: To prevent cross-contamination, remove PPE in the following order:

  • Gloves: Remove gloves using the proper technique to avoid touching the outer surface with bare hands.[2]

  • Face Shield and Goggles: Remove by handling the straps or earpieces.

  • Body Protection: Remove the lab coat or coveralls, turning it inside out as you remove it.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][6]

Diagram: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling this compound Start Start Handling Procedure Assess_Hazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity Start->Assess_Hazards Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Hazards->Base_PPE Engineering_Controls Work in a Chemical Fume Hood? Respiratory_Protection Add Respiratory Protection (NIOSH-approved P95/P100) Engineering_Controls->Respiratory_Protection No Splash_Hazard Potential for Splashing? Engineering_Controls->Splash_Hazard Yes Base_PPE->Engineering_Controls Respiratory_Protection->Splash_Hazard Face_Shield Add Face Shield Splash_Hazard->Face_Shield Yes Proceed Proceed with Handling Splash_Hazard->Proceed No Face_Shield->Proceed

Caption: A logical workflow for selecting the appropriate PPE based on the handling environment and potential for exposure.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

4.1. Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[6]

  • Clean the spill area with soap and water.

4.2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Waste Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

5.1. Chemical Waste:

  • Collect all waste, including unused material and contaminated absorbents, in a clearly labeled, sealed container.

  • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[7]

5.2. Contaminated PPE:

  • Disposable PPE, such as gloves, should be discarded into a designated hazardous waste container immediately after use.[2]

  • Non-disposable PPE that has become contaminated should be decontaminated if possible or disposed of as hazardous waste.

  • Contaminated lab coats and coveralls should be laundered separately from other clothing.[1][9] If heavily contaminated, they should be disposed of as hazardous waste.[9]

Some carbamate pesticides can be degraded through hydrolysis in a strongly alkaline medium.[10] While this may be a viable option for bulk disposal, it should only be carried out by trained personnel following a validated and approved institutional protocol.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011-06-13). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions - epa nepis. [Link]

  • tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem. [Link]

  • Safety Data Sheet - DC Fine Chemicals. [Link]

  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities - Pacific Northwest Pest Management Handbooks. [Link]

  • Chemical Agent Resistant Coating Waste Disposal Guidelines - Defense Centers for Public Health. [Link]

  • Personal Protective Equipment for Pesticide Handlers | US EPA. [Link]

  • Pesticide use and personal protective equipment - Health.vic. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.